2,5-Dichloro-4-(difluoromethyl)pyridine
Description
Properties
IUPAC Name |
2,5-dichloro-4-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHXHQFEKOXQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266487 | |
| Record name | Pyridine, 2,5-dichloro-4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-30-9 | |
| Record name | Pyridine, 2,5-dichloro-4-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,5-dichloro-4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dichloro-4-(difluoromethyl)pyridine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dichloro-4-(difluoromethyl)pyridine, CAS Number 1374659-30-9, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from analogous structures and foundational chemical principles to offer insights into its synthesis, reactivity, and potential applications. The guide emphasizes the strategic importance of the difluoromethyl (-CF2H) group as a bioisostere in drug design and explores the synthetic utility of the dichloropyridine scaffold for constructing complex molecular architectures.
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Pyridine-based ring systems are among the most prevalent heterocycles in pharmaceuticals, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets.[2] The convergence of these two motifs in molecules like this compound presents a compelling scaffold for the development of novel therapeutics.
The difluoromethyl (-CF2H) group, in particular, has garnered significant attention as a versatile substituent. Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety possesses a weakly acidic proton, enabling it to act as a hydrogen bond donor.[3][4] This unique characteristic allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, often with the added benefit of improved metabolic stability due to the strength of the carbon-fluorine bonds.[4][5] The incorporation of a -CF2H group can also enhance a molecule's lipophilicity and membrane permeability, thereby improving its overall pharmacokinetic profile.[3]
Physicochemical and Structural Properties
While a comprehensive, experimentally verified dataset for this compound is not publicly available, its key properties can be inferred from supplier data and the known effects of its constituent functional groups.
| Property | Value / Description | Source |
| CAS Number | 1374659-30-9 | [3] |
| Molecular Formula | C₆H₃Cl₂F₂N | Inferred |
| Molecular Weight | 197.99 g/mol | Inferred |
| Appearance | Off-white to light yellow powder | [3] |
| Purity | ≥98% | [3] |
| Application | Pharmaceutical intermediates | [3] |
| Storage | Keep in a cool place | [3] |
The structure combines an electron-deficient pyridine ring with three electron-withdrawing substituents: two chlorine atoms and a difluoromethyl group. This electronic profile is critical in dictating the molecule's reactivity, particularly the susceptibility of the chlorinated positions to nucleophilic attack and cross-coupling reactions.
Synthesis Strategies
A definitive, published synthesis protocol for this compound is not readily accessible. However, based on established methodologies for the synthesis of analogous fluorinated and chlorinated pyridines, several plausible synthetic routes can be proposed.
Halogen Exchange Reactions
One common strategy for the synthesis of fluorinated pyridines involves a halogen exchange (Halex) reaction on a polychlorinated pyridine precursor. This typically involves treating a chlorinated pyridine with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent.
A potential precursor for this route could be 2,4,5-trichloropyridine. Selective fluorination at the 4-position would be required, which can be challenging and often depends on fine-tuning reaction conditions. The difluoromethyl group would likely be introduced at a separate stage, potentially from a corresponding aldehyde or carboxylic acid precursor prior to the final chlorination/fluorination steps.
Conceptual Protocol: Fluorination of a Dichloropyridine Precursor
This protocol is a generalized representation based on similar transformations and should be optimized for the specific substrate.
-
Drying of Reagents: Anhydrous potassium fluoride (KF) is dried under vacuum at 120°C for 12 hours. The polar aprotic solvent (e.g., N,N-dimethylformamide or sulfolane) is dried over molecular sieves.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the dried KF and the solvent.
-
Substrate Addition: Add the chlorinated pyridine precursor (e.g., a trichloromethyl- or dichloromethyl-pyridine derivative) to the stirred suspension.
-
Reaction: Heat the mixture to a high temperature (typically 150-220°C) and monitor the reaction progress by GC-MS or TLC.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation.
Direct C-H Difluoromethylation
Recent advances in synthetic methodology have enabled the direct C-H difluoromethylation of pyridine rings. These methods often involve the generation of a difluoromethyl radical, which can then be directed to a specific position on the pyridine ring. A recent study demonstrated a switchable method for meta- and para-difluoromethylation of pyridines by using oxazino-pyridine intermediates.[6]
The following diagram illustrates a conceptual workflow for a late-stage C-H difluoromethylation approach.
Caption: A conceptual workflow for the synthesis of the target molecule via direct C-H difluoromethylation.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is governed by the interplay of its substituents. The two chlorine atoms serve as reactive handles for further functionalization, primarily through nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions.
Regioselectivity in Nucleophilic Aromatic Substitution (SNA)
In dichloropyridines, the position of nucleophilic attack is influenced by the electronic effects of the ring nitrogen and other substituents. For a 2,5-dichloropyridine system, the C2 position is generally more activated towards nucleophilic attack than the C5 position due to stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. However, the strongly electron-withdrawing difluoromethyl group at the C4 position will significantly influence the regioselectivity. It is plausible that both the C2 and C5 positions would exhibit enhanced reactivity, and selective substitution might be achievable by carefully controlling reaction conditions and the nature of the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. The chlorine atoms on the pyridine ring can readily participate in reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.
The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
The differential reactivity of the C2 and C5 chlorine atoms can allow for sequential, site-selective cross-coupling reactions, making this molecule a valuable scaffold for building molecular complexity. Generally, the C2 position is more reactive in oxidative addition to Pd(0) than the C5 position.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This is a representative protocol for a Suzuki-Miyaura reaction on a dichloropyridine substrate.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS number 1374659-30-9 is not widely available. However, based on the SDS for structurally similar compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine, the following hazards and precautions should be considered.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed or inhaled. | Do not eat, drink, or smoke when using. Use only in a well-ventilated area. |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation/damage. | Wear eye and face protection. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Environmental | May be toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable building block for pharmaceutical research and development, combining the advantageous properties of the difluoromethyl group with the synthetic versatility of a dichloropyridine scaffold. While specific literature on this compound is sparse, a strong understanding of its potential synthesis and reactivity can be derived from the established chemistry of its analogues. Its ability to undergo site-selective functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it an attractive starting material for the creation of diverse and complex molecules. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like this compound is set to increase.
References
- Hangzhou J&H Chemical Co., Ltd. This compound CAS NO.1374659-30-9. LookChem.
- BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- MDPI.
- Oreate AI Blog.
- ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry.
- NIH.
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 2010-10-06.
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. 2023-08-02.
- AK Scientific, Inc.
- Fisher Scientific.
- NIH. New method for introducing fluorinated components into molecules. 2024-05-16.
- Google Patents.
- Pi Chemicals.
- Cohizon Life Sciences. 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. 2025-01-04.
- NIH. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Sigma-Aldrich. 2,5-Dichloro-4-fluoropyridine | 1214350-63-6.
- PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234.
- Sigma-Aldrich. 2,5-Dichloro-4-(trifluoromethyl)pyridine 97 89719-92-6.
- Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)
- Google Patents. Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- Sigma-Aldrich. 2,6-Dichloro-4-(trifluoromethyl)pyridine 97 39890-98-7.
- BLDpharm. 3-Chloro-4-(trifluoromethyl)pyridine | 81565-19-7.
- Google Patents. Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- European Patent Office.
- BLDpharm. 2,5-Dichloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine | 1806825-93-3.
- Google Patents.
- ALFA GROUP.
- Manus Aktteva Biopharma LLP.
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Physical and chemical properties of 2,5-Dichloro-4-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Building Block in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for modulating molecular properties. The difluoromethyl group, in particular, offers a unique combination of steric and electronic attributes that can enhance metabolic stability, improve receptor binding affinity, and fine-tune the pharmacokinetic profile of bioactive molecules. This guide provides a comprehensive technical overview of 2,5-Dichloro-4-(difluoromethyl)pyridine, a versatile building block that holds significant potential for the synthesis of novel chemical entities. As a senior application scientist, my objective is to present not just a compilation of data, but a cohesive and insightful narrative that elucidates the causality behind experimental choices and underscores the practical utility of this compound in research and development.
Physicochemical Properties: A Foundation for Application
This compound (CAS No. 1374659-30-9) is an off-white to light yellow powder.[1] Its structural and physical characteristics are fundamental to its reactivity and handling.
| Property | Value | Source |
| CAS Number | 1374659-30-9 | [1] |
| Molecular Formula | C₆H₃Cl₂F₂N | N/A |
| Molecular Weight | 198.00 g/mol | N/A |
| Appearance | Off-white to light yellow powder | [1] |
| Purity | ≥98% | [1] |
| Storage | Keep in a cool place | [1] |
The presence of two chlorine atoms and a difluoromethyl group on the pyridine ring significantly influences the molecule's electronic and steric properties. The chlorine atoms act as electron-withdrawing groups and potential sites for nucleophilic substitution or cross-coupling reactions. The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, can participate in hydrogen bonding interactions, a crucial aspect in drug-receptor binding.
Synthesis and Purification: A Proposed Pathway
While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed journals, a plausible synthetic route can be devised based on established methodologies for the synthesis of analogous fluorinated pyridines. The following proposed synthesis is a multi-step process that leverages common starting materials and well-understood reaction mechanisms.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Iodination of 2,5-Dichloropyridine
-
Rationale: The introduction of an iodine atom at the 4-position of the pyridine ring provides a reactive handle for the subsequent introduction of the difluoromethyl group via a cross-coupling reaction. The C4 position is activated towards electrophilic substitution due to the electronic effects of the chlorine atoms.
-
Procedure:
-
To a solution of 2,5-dichloropyridine in a suitable aprotic solvent (e.g., dichloromethane or chloroform), add a source of electrophilic iodine, such as N-iodosuccinimide (NIS), and a catalytic amount of a strong acid (e.g., trifluoroacetic acid).
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 2,5-dichloro-4-iodopyridine.
-
Step 2: Difluoromethylation of 2,5-Dichloro-4-iodopyridine
-
Rationale: A palladium-catalyzed cross-coupling reaction is a robust method for forming carbon-carbon bonds. A suitable difluoromethylating agent, such as a difluoromethyl-containing organometallic reagent, can be coupled with the iodinated pyridine.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-dichloro-4-iodopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable difluoromethylating agent (e.g., (difluoromethyl)trimethylsilane or a difluoromethylzinc reagent).
-
Add a dry, degassed solvent (e.g., toluene or THF) and a fluoride source (e.g., cesium fluoride or potassium fluoride) if using a silane-based reagent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for several hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Spectroscopic Analysis: Elucidating the Molecular Structure
Note: As experimental spectra for this compound are not publicly available, the following are predicted and expected spectral characteristics based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 3-position and the proton at the 6-position will likely appear as singlets or narrowly split doublets due to small long-range couplings. The difluoromethyl proton will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbons bearing chlorine and fluorine atoms will show characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet, corresponding to the two equivalent fluorine atoms of the difluoromethyl group, coupled to the single proton of that group.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern). Fragmentation patterns would likely involve the loss of chlorine, fluorine, or the difluoromethyl group.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the difluoromethyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations.
Reactivity and Chemical Transformations: A Hub for Derivatization
The chemical reactivity of this compound is dictated by the interplay of the pyridine nitrogen, the two chlorine substituents, and the difluoromethyl group.
Caption: Key reaction types for this compound.
-
Nucleophilic Aromatic Substitution (SNAAr): The chlorine atoms at the 2- and 5-positions are susceptible to displacement by nucleophiles. The reactivity of these positions is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group. This allows for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiolates.
-
Cross-Coupling Reactions: The chloro-substituents can participate in various palladium-, nickel-, or copper-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of more complex molecules.
-
Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxidation, quaternization, and coordination to metal centers.
Applications in Drug Discovery and Agrochemicals: A Scaffold of Promise
The incorporation of a difluoromethyl group into pyridine rings is a well-established strategy in medicinal and agricultural chemistry to enhance the biological activity and pharmacokinetic properties of molecules.[2] While specific, commercialized examples utilizing this compound as a direct intermediate are not widely reported, its structural motifs are present in various developmental and patented compounds.
Rationale for its Utility:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation, which can lead to improved drug half-life.
-
Lipophilicity and Bioavailability: The difluoromethyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group can lower the pKa of the pyridine nitrogen, influencing the ionization state of the molecule at physiological pH and affecting its solubility and target binding.
-
Bioisosterism: The CHF₂ group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, potentially forming similar hydrogen bond interactions with biological targets.
Given these properties, this compound is a valuable building block for the synthesis of inhibitors of kinases, proteases, and other enzymes, as well as for the development of novel herbicides and fungicides.
Safety and Handling: A Commitment to Laboratory Safety
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds can provide guidance on potential hazards. For instance, related dichlorofluoromethylpyridines are classified as harmful if swallowed, and can cause skin and eye irritation.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion: A Versatile Tool for Chemical Innovation
This compound represents a strategically important building block for the synthesis of complex, fluorinated molecules with potential applications in the pharmaceutical and agrochemical industries. Its combination of reactive chlorine substituents and a property-modulating difluoromethyl group provides chemists with a versatile platform for molecular design and optimization. While further research is needed to fully elucidate its physical and spectral properties through experimental validation, the foundational knowledge presented in this guide provides a strong basis for its application in pioneering new chemical entities.
References
- Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine. CN104672233A.
- Google Patents. Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. WO1998050362A1.
-
Xu, P., Wang, Z., Guo, SM. et al. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nat Commun15 , 4096 (2024). Available at: [Link]
Sources
Synthesis pathways for 2,5-Dichloro-4-(difluoromethyl)pyridine
An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridine
Abstract
This compound is a halogenated pyridine derivative of significant interest as a key building block in the development of novel pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring both chloro- and difluoromethyl groups, imparts specific electronic and lipophilic properties that are highly sought after in modern drug design. This guide provides a comprehensive technical overview of plausible and efficient synthetic pathways for this target molecule. We will explore two primary strategies: the direct C-H functionalization of a pre-halogenated pyridine core and a convergent cyclocondensation approach. Each pathway is analyzed from a mechanistic standpoint, with detailed experimental protocols and a comparative assessment to guide researchers in selecting the most appropriate route for their specific needs.
Introduction: Significance of Fluorinated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemistry. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF2) group, can dramatically and often favorably alter a molecule's metabolic stability, binding affinity, and membrane permeability. The CHF2 group, in particular, serves as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor, yet with significantly different electronic properties.
This compound (CAS No. 1374659-30-9) represents a versatile intermediate.[1] The chlorine atoms at the 2- and 5-positions provide reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the difluoromethyl group at the electron-deficient 4-position contributes to the molecule's overall chemical profile. This guide aims to provide a senior application scientist's perspective on constructing this valuable compound.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals two primary strategic disconnections for the synthesis of this compound.
Caption: Retrosynthetic overview of the two primary pathways.
Pathway I focuses on a late-stage C-H functionalization, specifically the direct difluoromethylation of a commercially available or readily synthesized 2,5-Dichloropyridine. This is an atom-economical approach.
Pathway II involves a convergent strategy, constructing the pyridine ring from smaller, acyclic fragments, one of which already contains the crucial difluoromethyl moiety. This route offers control over regiochemistry from the outset.
Synthesis Pathway I: Direct C-H Difluoromethylation
This pathway is arguably the most direct approach, leveraging recent advances in radical chemistry to functionalize the C4-H bond of 2,5-Dichloropyridine. The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine atoms, makes it an excellent substrate for nucleophilic radical attack.
Principle & Mechanistic Insight
The core of this method is the generation of a difluoromethyl radical (•CHF2) which then adds to the electron-deficient pyridine ring. A modern and effective reagent for this is Sodium Difluoromethanesulfinate (DFMS, "Langlois' Reagent"), which, upon oxidation with an agent like tert-butyl hydroperoxide (tBuOOH), generates the •CHF2 radical via SO2 extrusion.
The regioselectivity is governed by electronics. The radical, being nucleophilic, will preferentially attack the most electron-poor positions of the pyridine ring, which are C2, C4, and C6. With C2 being blocked and C6 sterically hindered by the C5-chloro group, the attack is highly directed to the C4 position.
Caption: Workflow for Pathway I: Direct C-H Difluoromethylation.
Experimental Protocol
This protocol is adapted from established methods for the difluoromethylation of electron-deficient heteroarenes.[2]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-Dichloropyridine (1.48 g, 10 mmol, 1.0 equiv.).
-
Solvent Addition: Dissolve the starting material in a biphasic solvent system of Dichloromethane (CH2Cl2, 20 mL) and water (20 mL).
-
Reagent Addition: Add Sodium Difluoromethanesulfinate (DFMS) (3.12 g, 20 mmol, 2.0 equiv.).
-
Initiation: Cool the vigorously stirring mixture to 0 °C in an ice bath. Add tert-butyl hydroperoxide (70% in water, 3.86 mL, 30 mmol, 3.0 equiv.) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is incomplete, a second portion of DFMS (2.0 equiv.) and tBuOOH (3.0 equiv.) can be added to drive the reaction to completion.[2]
-
Workup: Upon completion, separate the organic layer. Extract the aqueous layer with CH2Cl2 (2 x 20 mL). Combine the organic layers, wash with saturated sodium thiosulfate solution (20 mL) to quench excess peroxide, then with brine (20 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Causality & Trustworthiness
-
Why a biphasic system? The use of a CH2Cl2/H2O system facilitates the interaction of the organic-soluble pyridine substrate with the water-soluble radical precursor (DFMS) and initiator (tBuOOH).
-
Why excess reagents? Radical reactions can have competing side pathways. Using an excess of the radical source and initiator ensures a sufficient concentration of the •CHF2 radical throughout the reaction, maximizing the yield of the desired product.
-
Self-Validation: The protocol's trustworthiness is validated by its reliance on well-documented radical C-H functionalization chemistry.[2] The progress can be easily monitored by standard analytical techniques, and the purification is straightforward, ensuring a high-purity final product.
Synthesis Pathway II: Convergent Cyclocondensation
This approach builds the core pyridine ring from acyclic precursors, providing excellent control over the substitution pattern. It is analogous to methods used for synthesizing other substituted pyridones, which are then chlorinated.[3]
Principle & Mechanistic Insight
The strategy involves the condensation of a difluoromethylated ketoester or equivalent with an amine source, typically ammonium acetate, to form a 2-hydroxypyridine (pyridone) intermediate. This pyridone exists in equilibrium with its tautomer. The final step involves a robust chlorination reaction to convert the hydroxyl group to a chloride and potentially chlorinate the C5 position simultaneously, or in a separate step.
Caption: Workflow for Pathway II: Cyclocondensation and Chlorination.
Experimental Protocol (Conceptual)
This protocol is conceptual, based on established pyridine synthesis methodologies.[3][4]
-
Step A: Pyridone Formation:
-
A suitable difluoromethylated 1,3-dicarbonyl compound is condensed with an enamine or directly with ammonium acetate in a solvent like acetic acid or formamide at elevated temperatures (e.g., 120-160 °C).[3] This cyclization forms the corresponding 2-hydroxy-4-(difluoromethyl)pyridine derivative. The C5-chloro group might be introduced at this stage or later, depending on the chosen starting materials.
-
-
Step B: Chlorination:
-
The crude 2-hydroxy-5-chloro-4-(difluoromethyl)pyridine intermediate from Step A (10 mmol, 1.0 equiv.) is added to a flask.
-
Phosphorus oxychloride (POCl3, 15 mL, ~160 mmol) is added carefully. Optionally, phosphorus pentachloride (PCl5, 3.12 g, 15 mmol, 1.5 equiv.) can be added to enhance the chlorination.[4]
-
The mixture is heated to reflux (approx. 105-110 °C) for 4-6 hours under an inert atmosphere.
-
After cooling, the excess POCl3 is carefully removed by distillation under reduced pressure.
-
The residue is quenched by pouring it slowly onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a base (e.g., solid NaOH or Na2CO3) and extracted with a suitable organic solvent (e.g., ethyl acetate or CH2Cl2).
-
The combined organic layers are dried, concentrated, and purified by column chromatography to yield the final product.
-
Causality & Trustworthiness
-
Why POCl3/PCl5? This combination is a classic and highly effective reagent system for converting pyridones and other hydroxylated heterocycles to their chloro-derivatives. POCl3 acts as both a reagent and a solvent, while PCl5 ensures complete conversion.
-
Advantages of this route: This pathway avoids potential regioselectivity issues inherent in direct functionalization of the pyridine ring. The positions of the substituents are defined by the starting materials.
-
Challenges: This route is typically longer, requiring the synthesis of the specialized difluoromethylated acyclic precursor, which may not be commercially available.
Comparative Analysis of Synthetic Routes
| Feature | Pathway I: Direct C-H Difluoromethylation | Pathway II: Cyclocondensation |
| Starting Materials | 2,5-Dichloropyridine (commercially available) | Specialized acyclic precursors (likely require synthesis) |
| Step Economy | High (potentially a single step from the dichloropyridine) | Low (multi-step process) |
| Regioselectivity | High, electronically controlled to the C4 position. | Absolute, defined by the structure of the precursors. |
| Reaction Conditions | Mild (room temperature, atmospheric pressure). | Often requires high temperatures for cyclization and reflux for chlorination. |
| Scalability | Good, radical reactions are often scalable. | Generally robust and scalable, common in industrial synthesis. |
| Key Advantage | Speed and efficiency from a common starting material. | Unambiguous placement of substituents. |
| Key Disadvantage | Relies on the specific reactivity of a C-H bond. | Lengthy synthesis of the required starting materials. |
Conclusion
Both the direct C-H difluoromethylation and the convergent cyclocondensation represent viable and robust strategies for the synthesis of this compound.
-
For exploratory and discovery chemistry , where speed and access to the molecule from common starting materials are paramount, Pathway I is the superior choice. Its elegance and efficiency are hallmarks of modern synthetic chemistry.
-
For large-scale manufacturing or process development , where cost of goods and absolute control over isomer formation are critical, Pathway II may be preferred, despite its greater number of steps. The investment in synthesizing the acyclic precursor can pay dividends in the robustness and purity of the final chlorination step.
The choice between these pathways will ultimately depend on the specific goals, resources, and scale of the research or development program.
References
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-
Shimizu, R., & Ogawa, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 255–269. [Link]
- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter
- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine.
- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter
- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter
- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter
- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter
- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter
- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter
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- CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link] (Note: This reference is for trifluoromethylation but the principle with DFMS for difluoromethylation is analogous and widely practiced).
-
Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. (2022). [Link]
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
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An In-Depth Technical Guide to 2,5-Dichloro-4-(difluoromethyl)pyridine: Structure, Properties, and Applications in Modern Drug Discovery
This document provides a comprehensive technical overview of 2,5-Dichloro-4-(difluoromethyl)pyridine, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. As a key building block, its unique structural features—conferred by the precise arrangement of chloro and difluoromethyl substituents—offer a valuable scaffold for the development of novel bioactive molecules. This guide delves into its core molecular attributes, plausible synthetic logic, practical applications, and essential handling protocols, designed for the practicing researcher and drug development professional.
Part 1: Molecular Identity and Physicochemical Properties
A compound's utility in synthesis is fundamentally dictated by its structure and resulting physical properties. This compound is an off-white to light yellow powder that serves as a crucial pharmaceutical intermediate.[1] Its identity is unequivocally established by a unique set of identifiers and properties.
Core Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1374659-30-9 | [1] |
| Molecular Formula | C₆H₃Cl₂F₂N | [2] |
| Molecular Weight | 198.00 g/mol | Calculated |
| Monoisotopic Mass | 196.96106 Da | [2] |
| Appearance | Off-white to light yellow powder | [1] |
| Canonical SMILES | C1=C(C(=CN=C1Cl)Cl)C(F)F | [2] |
| InChIKey | SSHXHQFEKOXQKM-UHFFFAOYSA-N | [2] |
The molecular weight of 198.00 g/mol is derived from the sum of the atomic weights of its constituent atoms (6 x Carbon, 3 x Hydrogen, 2 x Chlorine, 2 x Fluorine, 1 x Nitrogen). This value is critical for stoichiometric calculations in reaction planning.
Molecular Structure Visualization
The spatial arrangement of atoms defines the molecule's reactivity. The pyridine ring is functionalized with two electron-withdrawing chlorine atoms at the 2- and 5-positions and a difluoromethyl group at the 4-position. This substitution pattern significantly influences the electron density of the aromatic ring, making specific sites susceptible to nucleophilic or electrophilic attack and providing vectors for further chemical modification.
Caption: 2D molecular structure of this compound.
Part 2: Synthesis Strategy and Mechanistic Rationale
While specific industrial synthesis routes for this compound are often proprietary, a logical synthesis can be inferred from established organofluorine chemistry and patents for analogous structures. The construction of highly substituted pyridines typically involves a multi-step process, starting from a more readily available precursor.
A plausible approach involves the regioselective manipulation of a polychlorinated pyridine scaffold. For instance, the synthesis of the related compound 2,5-dichloro-3-(trifluoromethyl)pyridine has been achieved by reacting 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine.[3] This selectively replaces the chlorine at the 6-position, which is most activated towards nucleophilic substitution. The resulting hydrazino-intermediate is then treated with a hypochlorite salt to remove the hydrazine group and yield the final product.[3] This type of strategic, position-selective reaction is fundamental to building complex heterocyclic molecules.
Illustrative Synthetic Workflow (Analogous Compound)
The following workflow illustrates the logic for synthesizing a dichlorinated trifluoromethylpyridine, demonstrating the principles that would apply to the synthesis of the title compound.
Caption: General workflow for the synthesis of a dichlorinated pyridine derivative.
Part 3: Significance and Applications in Drug Development
The incorporation of fluorine atoms or fluorine-containing groups into drug candidates is a cornerstone of modern medicinal chemistry.[4] These modifications can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, increasing lipophilicity, and modulating the acidity (pKa) of nearby functional groups.[5]
The difluoromethyl group (CF₂H) is particularly valuable. It serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for hydroxyl or thiol groups, potentially improving cell membrane permeability and target binding affinity.[6]
This compound is a prime example of a "building block" molecule. Its multiple reactive sites—the two distinct chlorine atoms and the pyridine nitrogen—allow for its strategic incorporation into larger, more complex molecules through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes it an invaluable intermediate for creating libraries of novel compounds for screening in drug discovery programs.[1]
Part 4: Experimental Protocol: Safe Handling and Storage
Working with highly functionalized and potentially reactive intermediates requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound must be consulted, the following general guidelines, based on data for structurally similar compounds, are essential.[7][8][9]
Hazard Summary and Required PPE
| Hazard Category | Description | Required Personal Protective Equipment (PPE) |
| Inhalation | May cause respiratory tract irritation.[10] Harmful if inhaled.[9] | NIOSH/MSHA-approved respirator, use in a certified chemical fume hood.[7] |
| Skin Contact | Causes skin irritation.[10] May cause an allergic skin reaction.[9] | Nitrile or neoprene gloves, lab coat. |
| Eye Contact | Causes serious eye irritation/damage.[9][10] | Chemical safety goggles and/or face shield.[8] |
| Ingestion | Harmful if swallowed.[9] | Do not eat, drink, or smoke in the laboratory. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[7][10] |
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Locate the nearest eyewash station and safety shower.
-
Don PPE: Put on all required PPE as listed in the table above, ensuring gloves have no perforations.
-
Aliquot Compound: Carefully weigh and transfer the powdered compound within the fume hood to minimize dust inhalation. Use tools and equipment dedicated to handling potent compounds.
-
Reaction Setup: If using in a reaction, add the compound to the reaction vessel within the fume hood. Ensure the vessel is securely clamped.
-
Waste Disposal: Dispose of contaminated consumables (e.g., weigh boats, gloves) in a clearly labeled hazardous waste container according to institutional guidelines.
-
Decontamination: Clean the work area thoroughly after completion.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.
Caption: Standard operating procedure for safely handling chemical intermediates.
Conclusion
This compound represents a sophisticated chemical tool for researchers in drug development and materials science. Its carefully designed molecular structure, featuring a combination of halogen and difluoromethyl substituents, provides a versatile platform for synthesizing novel compounds with potentially enhanced biological activity and optimized physicochemical properties. Understanding its structure, synthetic rationale, and proper handling is paramount for leveraging its full potential in advancing scientific discovery.
References
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J&H CHEM. (n.d.). This compound CAS NO.1374659-30-9. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Yakuji Nippo. (n.d.). 2,5-Dichloro-4-(trifluoromethyl)pyridine. Retrieved from [Link]
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Fujikawa, K., & Ishihara, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 154–166. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]
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Pi Chemicals. (2008). Material Safety Data Sheet: 2-(difluoromethyl)pyridine. Retrieved from [Link]
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Cohizon Life Sciences. (2023). Safety Data Sheet: 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]
- Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
-
PubChem. (n.d.). 2,5-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]
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Roda, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(7), 3196. Retrieved from [Link]
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Ghorai, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15, 1269. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4-(difluoromethyl)pyridine is a key building block in the synthesis of various agrochemicals and pharmaceuticals. The strategic incorporation of a difluoromethyl group onto the dichloropyridine scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules, including their metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate, with a focus on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, scalability, and safety considerations. This guide will focus on two of the most practical and well-documented approaches:
-
Route 1: Formylation of 2,5-Dichloropyridine followed by Fluorination. This classic approach involves the introduction of a formyl group at the 4-position of 2,5-dichloropyridine, which is then converted to the difluoromethyl group.
-
Route 2: Halogenation and Fluorination of 2,5-Dichloro-4-methylpyridine. This route begins with the commercially available 2,5-dichloro-4-methylpyridine and proceeds through a dihalomethyl intermediate.
A third, more contemporary strategy involving the direct C-H difluoromethylation of 2,5-dichloropyridine will also be discussed as an emerging and potentially more efficient, though less established, alternative.[1]
Route 1: From 2,5-Dichloropyridine via Formylation and Fluorination
This synthetic pathway is a robust and well-established method that leverages the reactivity of the pyridine ring to introduce the required functional groups in a stepwise manner.
Part 1: Synthesis of the Starting Material: 2,5-Dichloropyridine
2,5-Dichloropyridine is a commercially available starting material.[2][3] However, for contexts requiring its synthesis, a common laboratory-scale preparation involves the chlorination of 2,5-dihydroxypyridine.[4]
Experimental Protocol: Synthesis of 2,5-Dichloropyridine from 2,5-Dihydroxypyridine [4]
-
Materials: 2,5-Dihydroxypyridine, Phosphorus oxychloride (POCl₃), Ice, 40% Aqueous Sodium Hydroxide, Dichloromethane.
-
Procedure:
-
In a 500 mL four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 200 g of phosphorus oxychloride and 22.0 g (0.2 mol) of 2,5-dihydroxypyridine.
-
Heat the mixture to 145 °C and stir for 4 hours.
-
After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 300 g of ice water with vigorous stirring.
-
Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.
-
Extract the product three times with 50 g of dichloromethane each time.
-
Combine the organic phases, wash with 30 g of saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine.
-
| Starting Material | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,5-Dihydroxypyridine | POCl₃ | 145 | 4 | 94.3 |
Part 2: Formylation of 2,5-Dichloropyridine to 2,5-Dichloro-4-pyridinecarboxaldehyde
Experimental Protocol: Synthesis of 2,5-Dichloro-4-pyridinecarboxaldehyde (Adapted from the dibromo analog) [5]
-
Materials: 2,5-Dichloropyridine, Diisopropylamine, n-Butyllithium in hexanes, Anhydrous Tetrahydrofuran (THF), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at 0 °C.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of 2,5-dichloropyridine in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add anhydrous DMF dropwise and continue stirring at -78 °C for another 30 minutes.
-
Quench the reaction by adding water and allow the mixture to warm to room temperature.
-
Acidify the mixture with hydrochloric acid and then neutralize with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography or recrystallization.
-
Part 3: Conversion of 2,5-Dichloro-4-pyridinecarboxaldehyde to this compound
The final step in this route is the conversion of the aldehyde functionality to a difluoromethyl group. A common and effective reagent for this transformation is diethylaminosulfur trifluoride (DAST, Et₂NSF₃).[7][8][9] DAST is a deoxofluorinating agent that replaces the carbonyl oxygen with two fluorine atoms.
Causality Behind Experimental Choices: DAST is a powerful but hazardous reagent. It is moisture-sensitive and can decompose explosively upon heating above 90 °C.[7] Therefore, the reaction is typically carried out at low temperatures and under anhydrous conditions. The use of a non-polar, aprotic solvent like dichloromethane is preferred to avoid side reactions.
Experimental Protocol: Synthesis of this compound
-
Materials: 2,5-Dichloro-4-pyridinecarboxaldehyde, Diethylaminosulfur trifluoride (DAST), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2,5-dichloro-4-pyridinecarboxaldehyde in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting aldehyde. The final product's identity and purity can be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.
dot digraph "Route 1: Synthesis via Formylation and Fluorination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Synthetic pathway from 2,5-Dichloropyridine.
Route 2: From 2,5-Dichloro-4-methylpyridine
This alternative route starts from the commercially available 2,5-dichloro-4-methylpyridine and involves the transformation of the methyl group into the desired difluoromethyl group.
Part 1: Synthesis of the Starting Material: 2,5-Dichloro-4-methylpyridine
2,5-Dichloro-4-methylpyridine is available from several chemical suppliers. This accessibility makes it an attractive starting point for the synthesis of the target molecule.
Part 2: Radical Bromination of 2,5-Dichloro-4-methylpyridine
The methyl group can be converted to a dibromomethyl group through a radical bromination reaction. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in the presence of a radical initiator such as benzoyl peroxide or AIBN.[10][11]
Causality Behind Experimental Choices: The use of a radical initiator is crucial to initiate the halogenation process at the benzylic-like position of the methyl group. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or chlorobenzene to avoid side reactions. The stoichiometry of NBS is critical to achieve dibromination without over-bromination to the tribromomethyl group.
Experimental Protocol: Synthesis of 2,5-Dichloro-4-(dibromomethyl)pyridine
-
Materials: 2,5-Dichloro-4-methylpyridine, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or Chlorobenzene.
-
Procedure:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-4-methylpyridine in CCl₄.
-
Add NBS (2.2 equivalents) and a catalytic amount of BPO or AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2,5-dichloro-4-(dibromomethyl)pyridine.
-
The product can be used in the next step without further purification or purified by column chromatography.
-
Part 3: Fluorination of 2,5-Dichloro-4-(dibromomethyl)pyridine
The final step is the conversion of the dibromomethyl group to the difluoromethyl group. This can be achieved using a variety of fluorinating agents, with antimony trifluoride (SbF₃) being a classic choice for such transformations (Swarts reaction).
Experimental Protocol: Synthesis of this compound
-
Materials: 2,5-Dichloro-4-(dibromomethyl)pyridine, Antimony trifluoride (SbF₃).
-
Procedure:
-
In a flask equipped for distillation, mix 2,5-dichloro-4-(dibromomethyl)pyridine with a slight excess of SbF₃.
-
Heat the mixture gently to initiate the reaction. The product, being more volatile, can be distilled directly from the reaction mixture.
-
Collect the distillate and purify it further by fractional distillation to obtain pure this compound.
-
dot digraph "Route 2: Synthesis via Halogenation and Fluorination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Synthetic pathway from 2,5-Dichloro-4-methylpyridine.
Emerging Strategy: Direct C-H Difluoromethylation
Recent advances in synthetic methodology have opened up the possibility of direct C-H difluoromethylation of heteroaromatics, including pyridines.[1] These methods often employ photocatalysis or transition-metal catalysis to generate a difluoromethyl radical, which then adds to the pyridine ring.
Conceptual Workflow:
-
Generation of a Difluoromethyl Radical: A suitable precursor, such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), is used to generate the •CF₂H radical upon activation by a photocatalyst under visible light irradiation.
-
Radical Addition to the Pyridine Ring: The electrophilic difluoromethyl radical adds to the electron-rich positions of the pyridine ring. For 2,5-dichloropyridine, the 4-position is a likely site for addition due to electronic and steric factors.
-
Rearomatization: The resulting radical intermediate is oxidized and deprotonated to restore the aromaticity of the pyridine ring, yielding the final product.
While this approach is highly atom-economical and avoids the need for pre-functionalization, its application to 2,5-dichloropyridine specifically would require careful optimization of reaction conditions, including the choice of photocatalyst, solvent, and radical precursor.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of the optimal pathway depends on factors such as the availability of starting materials, scalability, and the technical capabilities of the laboratory. The traditional methods, proceeding through either a carboxaldehyde or a dibromomethyl intermediate, offer reliable and well-understood chemical transformations. As research in C-H functionalization continues to advance, direct difluoromethylation may become an increasingly attractive and efficient alternative.
References
-
Pharmaffiliates. 2,5-Dichloro-4-pyridinecarboxaldehyde. [Link]
-
Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]
-
University of Münster. New method for introducing fluorinated components into molecules. [Link]
-
National Center for Biotechnology Information. Highly Enantioselective Decarboxylative Difluoromethylation. [Link]
-
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An In-depth Technical Guide to the Chemical Stability and Storage of 2,5-Dichloro-4-(difluoromethyl)pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
2,5-Dichloro-4-(difluoromethyl)pyridine is a key heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its utility is intrinsically linked to its purity and stability. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its intrinsic properties, potential degradation pathways, and the causal factors behind these transformations. We present field-proven protocols for optimal storage and handling, alongside a validated experimental workflow for assessing its stability under forced degradation conditions. The insights herein are designed to ensure the integrity of the material throughout its lifecycle, from receipt to reaction, thereby safeguarding experimental reproducibility and the quality of downstream products.
Chemical & Structural Profile
This compound is a substituted pyridine ring, a structural motif prevalent in numerous bioactive molecules.[1] The presence of two chlorine atoms and a difluoromethyl group significantly influences its electronic properties, reactivity, and stability.[2][3] The difluoromethyl group, in particular, is of growing interest as it can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and membrane permeability in drug candidates.[2][3][4]
Key Identifiers:
-
CAS Number: 1374659-30-9[5]
-
Molecular Formula: C₆H₃Cl₂F₂N
-
Molecular Weight: 199.99 g/mol
-
Appearance: Typically an off-white to light yellow powder or solid.[5]
Caption: Potential Degradation Pathways for this compound.
Recommended Storage & Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the chemical integrity of this compound. The primary goal is to mitigate exposure to the detrimental factors identified above.
Storage Conditions
The consensus from safety data sheets and best practices for halogenated heterocycles points to a multi-faceted approach to storage. [1][6][7][8]
| Parameter | Recommendation | Rationale |
|---|---|---|
| Container | Tightly-sealed, original container. Amber glass is preferred. | Prevents moisture ingress and protects from light. [6][9][10] |
| Atmosphere | Store in a cool, dry, well-ventilated area. | Minimizes moisture contact and prevents accumulation of potentially harmful vapors. [6][11][8] |
| For long-term storage, an inert atmosphere (Argon or Nitrogen) is highly recommended. | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis. [9] | |
| Temperature | Store in a cool place. [5]Some suppliers recommend refrigerated storage (2-8°C). | Reduces the rate of potential degradation reactions. |
| Incompatibilities | Segregate from strong oxidizing agents, strong acids, strong bases, and sources of ignition. [6][11][7][12]| Prevents hazardous and degradative chemical reactions. |
Safe Handling Procedures
Proper handling ensures both personnel safety and material integrity.
-
Ventilation: Always handle in a well-ventilated area. A certified laboratory chemical fume hood is mandatory for all weighing and transfer operations. [6][11][8]* Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat. [6][8]* Dispensing: Open and handle the container with care to minimize dust generation and accumulation. [6]Use spark-free tools when handling. [13]* Hygiene: Wash hands thoroughly after handling. [6]Do not eat, drink, or smoke in the handling area. [1]* Spills: In case of a spill, avoid breathing dust/vapors. [6]Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. [1][7]
Experimental Workflow: Forced Degradation Study
A forced degradation study is a critical experiment to identify the intrinsic stability of a compound and validate analytical methods. The following protocol outlines a standard approach.
Caption: Experimental Workflow for a Forced Degradation Study.
Protocol Steps:
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Dissolve in solvent before analysis.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to a calibrated light source providing UV/Vis output (ICH Q1B guidelines).
-
-
Time Point Sampling: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 8, 24, 48 hours). If necessary, neutralize acidic or basic samples before analysis.
-
Analytical Method: Analyze all samples using a validated, stability-indicating HPLC method, typically with UV detection. The method must be capable of separating the parent compound from all significant degradation products.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial (T=0) peak area. Identify and, if possible, characterize major degradation products using techniques like LC-MS.
Conclusion
The integrity of this compound is robust under controlled conditions but susceptible to degradation from common laboratory stressors, primarily moisture, strong oxidants, and light. By implementing the stringent storage and handling protocols detailed in this guide—namely, storage in a cool, dry, dark environment under an inert atmosphere and away from incompatible materials—researchers can significantly mitigate the risk of degradation. This diligence ensures the compound's purity and reactivity are preserved, leading to more reliable and reproducible scientific outcomes.
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Navigating the Chemistry of 2,5-Dichloro-4-(difluoromethyl)pyridine: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
2,5-Dichloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative of increasing interest within pharmaceutical and agrochemical research. Its unique substitution pattern, featuring both chloro and difluoromethyl groups, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex target molecules. However, these same features necessitate a thorough understanding of its chemical reactivity and potential hazards to ensure safe handling and application in a research and development setting. This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures associated with this compound, synthesized from available Safety Data Sheets (SDS) and related chemical information.
Section 1: Hazard Identification and Classification
A critical first step in the safe handling of any chemical is a complete understanding of its intrinsic hazards. Based on available data, this compound is classified as a hazardous substance.[1]
Globally Harmonized System (GHS) Classification
The compound is categorized under multiple hazard classes, indicating risks upon exposure through various routes.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from Apollo Scientific SDS for this compound.[1]
Signal Word: Warning [2]
Primary Routes of Exposure and Health Effects
-
Inhalation : Inhalation of vapors or mists may cause respiratory tract irritation.[1][2][3] Symptoms can include coughing, shortness of breath, and discomfort in the nose and throat.
-
Skin Contact : Causes skin irritation.[1][2] Prolonged or repeated contact may lead to redness, itching, and inflammation. Harmful if absorbed through the skin.[1]
-
Eye Contact : Causes serious eye irritation.[1][2] Direct contact can result in redness, pain, and potential damage to the eye.
-
Ingestion : Harmful if swallowed.[1] May cause gastrointestinal irritation with symptoms like nausea and vomiting.[4]
Section 2: Exposure Controls and Personal Protection
The causality behind implementing stringent exposure controls is to create a multi-layered barrier between the researcher and the chemical, minimizing the risk of accidental exposure.
Engineering Controls
-
Ventilation : All handling of this compound must be conducted in a properly functioning chemical fume hood to keep airborne concentrations low.[2][5] Local exhaust ventilation is critical when transferring or manipulating the substance.
-
Safety Stations : Facilities must be equipped with easily accessible eyewash stations and safety showers, a standard for handling corrosive and irritant materials.[2][4]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist but a risk-based assessment to protect against the specific hazards identified.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection :
-
Respiratory Protection : If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors is required.[4][6] All respirator use must be part of a comprehensive respiratory protection program.[4]
Caption: PPE selection workflow for handling hazardous chemicals.
Section 3: Safe Handling, Storage, and Disposal
Handling
-
Avoid all personal contact, including inhalation of vapors or mists.[2][7]
-
Wash hands and any exposed skin thoroughly after handling.[2][6]
-
Keep the substance away from heat, sparks, and open flames.[3][6] Although it may be a non-combustible solid or liquid, containers can rupture upon heating.[1][8]
-
Take precautionary measures against the buildup of electrostatic charge.[3][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6][7]
Storage
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
-
Store away from incompatible substances, particularly strong oxidizing agents.[2][3]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][9]
Disposal
-
Dispose of contents and container in accordance with local, regional, and national regulations.[2]
-
This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not allow the product to enter drains or waterways, as similar compounds are toxic to aquatic life.[6][10]
Section 4: Emergency Procedures
A self-validating protocol for emergencies ensures that responses are rapid, effective, and minimize harm.
First-Aid Measures
-
General Advice : In all cases of exposure, move the victim out of the dangerous area and consult a physician. Show the Safety Data Sheet to the doctor in attendance.[2][3]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration or oxygen. Call a poison center or doctor.[2][6]
-
In Case of Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][6]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][6]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][6] There is no restriction on the type of extinguisher that may be used.[1][8]
-
Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2] These can include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2][6]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][6]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 2.2). Ensure adequate ventilation.[2]
-
Environmental Precautions : Prevent the substance from entering drains, surface water, or soil.[2]
-
Containment and Cleanup :
-
Contain the spillage.
-
Absorb the spill with inert material such as sand, earth, or vermiculite.[1][2]
-
Collect the material using a method that does not generate dust or aerosols (e.g., wet-brushing or an electrically protected vacuum cleaner).[3]
-
Place the collected waste into a suitable, labeled container for disposal.[1][2][3]
-
Caption: Step-by-step workflow for accidental release response.
Section 5: Physical, Chemical, and Toxicological Properties
Detailed quantitative data for this compound is not widely available. The information below is compiled from supplier data for the specific compound and supplemented with data from closely related analogs where noted.
| Property | Value | Source/Notes |
| CAS Number | 1374659-30-9 | [1] |
| Appearance | Off-white to light yellow powder | [11] |
| Molecular Formula | C6H3Cl2F2N | Inferred from name |
| Molecular Weight | 198.00 g/mol | Calculated |
| Stability | Stable under recommended storage conditions. | [3] (Data for 2-(difluoromethyl)pyridine) |
| Incompatible Materials | Strong oxidizing agents. | [2][3] |
| Hazardous Decomposition | Carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, hydrogen chloride. | [2][3][6] |
| Toxicological Data | No specific LD50/LC50 data available. Classified as harmful by ingestion, inhalation, and skin contact. | [1] |
Conclusion
This compound is a chemical intermediate with significant potential, but it demands respect and careful handling. The hazards associated with it—acute toxicity, skin and eye irritation, and respiratory irritation—are manageable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling protocols. By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely leverage the unique properties of this compound to advance their scientific and developmental objectives.
References
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- SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
- 2,5-Dichloro-4-(difluoromethyl)
- Safety Data Sheet - 2,3-Difluoro-4-(difluoromethyl)pyridine. AK Scientific, Inc.
- Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.
- 2,5-Dichloro-4-(trifluoromethyl)pyridine 97. Sigma-Aldrich.
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234.
- This compound CAS NO.1374659-30-9. LookChem.
- 2,3-Dichloro-4-(difluoromethyl)
- 2,3-Dichloro-5-(trifluoromethyl)
- 2,3-DICHLORO-5-(TRIFLUOROMETHYL)
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A Senior Application Scientist's Guide to Sourcing and Utilizing 2,5-Dichloro-4-(difluoromethyl)pyridine in Research
Introduction: The Growing Importance of Difluoromethylated Pyridines in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl (-CHF2) group, in particular, has emerged as a valuable bioisostere for hydroxyl and thiol moieties, offering unique electronic properties and metabolic stability that can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] 2,5-Dichloro-4-(difluoromethyl)pyridine (CAS 1374659-30-9) is a key building block that provides a synthetically versatile platform for introducing this critical functionality into a range of molecular architectures. This guide offers an in-depth technical overview for researchers on sourcing, evaluating, and effectively utilizing this compound in a research and development setting.
The pyridine ring itself is a privileged scaffold in pharmaceuticals, appearing in a vast number of FDA-approved drugs.[2][3] Its derivatives are integral to the development of therapeutics across a wide range of disease areas, including oncology and central nervous system disorders.[3] The addition of a difluoromethyl group to this already important heterocyclic core presents exciting opportunities for the design of novel bioactive molecules.
Part 1: Commercial Sourcing and Supplier Qualification
The reliable sourcing of high-purity starting materials is a critical, yet often overlooked, aspect of reproducible research. For this compound, several commercial suppliers cater to the research and bulk chemical markets.
Identifying Potential Suppliers
A survey of the chemical supplier landscape indicates that this compound is available from a number of vendors, primarily based in Asia, with distribution channels globally. Key suppliers identified include:
-
Hangzhou J&H Chemical Co., Ltd. [4]
-
Atomax Chemicals Co., Ltd.
-
BLD Pharmatech Co., Limited
It is also worth noting that suppliers of the analogous 2,5-Dichloro-4-(trifluoromethyl)pyridine, such as Sigma-Aldrich, may offer custom synthesis services for the difluoromethyl derivative.
Supplier Evaluation Workflow
A systematic approach to qualifying a new supplier for a critical reagent like this compound is essential to mitigate risks to project timelines and data integrity. The following workflow is recommended:
Caption: A workflow for qualifying commercial suppliers of this compound.
Comparative Data of Potential Suppliers
| Supplier | Stated Purity | Availability | Notes |
| Hangzhou J&H Chemical Co., Ltd. | ≥98% | Stock | Offers custom synthesis and has experience with a wide range of heterocyclic compounds.[4] |
| Atomax Chemicals Co., Ltd. | Not specified | Inquire | Lists the compound in their catalog. |
| BLD Pharmatech Co., Limited | ≥95% | Inquire | Also lists the compound in their catalog. |
Part 2: Quality Control and In-House Verification
Upon receipt of this compound, it is imperative to perform in-house analytical testing to verify the identity and purity of the material, as stated on the supplier's Certificate of Analysis.
The Certificate of Analysis (CoA): A Critical Examination
A comprehensive CoA should, at a minimum, include the following information:
-
Compound Identification: Full chemical name, CAS number, and molecular formula.
-
Physical Properties: Appearance, melting point (if solid), etc.
-
Purity Determination: The analytical method used (e.g., HPLC, GC) and the resulting purity value.
-
Identity Confirmation: Data from spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Date of Analysis and Batch Number.
While a specific, publicly available CoA for this compound was not identified during the literature search, a representative CoA for a similar fluorinated pyridine derivative would typically show HPLC purity data and confirmation of structure by NMR and MS.[5]
Recommended In-House Analytical Verification
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC with UV detection is a robust method for determining the purity of halogenated pyridine derivatives.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-18 min: 40% to 90% B
-
18-22 min: 90% B
-
22-23 min: 90% to 40% B
-
23-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm (a typical starting point for phenylpyridine derivatives, may require optimization).[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or singlets depending on the coupling constants, and a characteristic triplet for the -CHF₂ proton with a large ¹J-H coupling constant.
-
¹⁹F NMR: The fluorine NMR will be the most informative, showing a doublet for the -CHF₂ group due to coupling with the attached proton. The chemical shift will be indicative of the electronic environment.[7][8]
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the six carbons in the molecule. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification
LC-MS is a powerful tool for confirming the molecular weight of the compound and for identifying potential impurities.
Experimental Protocol: LC-MS Analysis
-
LC System: A standard UHPLC or HPLC system.
-
MS System: A triple quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Chromatographic Conditions: Similar to the HPLC protocol described above, but using a mobile phase compatible with mass spectrometry (e.g., replacing non-volatile acids with formic acid).
-
Data Analysis: The mass spectrum should show a clear parent ion corresponding to the molecular weight of this compound.
Part 3: Synthesis, Potential Impurities, and Mechanistic Considerations
Plausible Synthetic Pathways
A common approach to the synthesis of fluorinated pyridines involves the halogen exchange of chlorinated precursors or the direct fluorination of a pyridine ring.[9] A plausible route to this compound could involve the difluoromethylation of a suitable pyridine precursor. Recent advances in synthetic methodology have demonstrated the direct C-H difluoromethylation of pyridines, which represents an efficient route to such compounds.[1]
Caption: Synthetic utility of this compound in library synthesis.
Part 5: Safety, Handling, and Storage
As with all halogenated organic compounds, proper safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is typically supplied as an off-white to light yellow powder and should be stored in a tightly sealed container. [4]
Conclusion
This compound is a valuable and commercially available building block for researchers in drug discovery and development. Its unique combination of a privileged pyridine scaffold and a metabolically robust difluoromethyl group offers significant potential for the design of novel therapeutic agents. A thorough understanding of its sourcing, in-house quality control, and synthetic utility, as outlined in this guide, will empower researchers to effectively and safely incorporate this important reagent into their research programs.
References
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This compound CAS NO.1374659-30-9. (n.d.). LookChem. Retrieved from [Link]
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Atomax Chemicals Co., Ltd. (n.d.). ChemBuyersGuide.com, Inc. Retrieved from [Link]
- WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (n.d.). Google Patents.
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. (2015). The Royal Society of Chemistry. Retrieved from [Link]
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NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes, 1(110). Retrieved from [Link]
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BLD Pharmatech Co., Limited. (n.d.). ChemBuyersGuide.com, Inc. Retrieved from [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024, May 15). Nature Communications. Retrieved from [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]
-
19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2017, November 17). Molecules. Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). Journal of Pesticide Science. Retrieved from [Link]
- Preparation of (trifluoromethyl)pyridines. (n.d.). Google Patents.
- Synthesis method of medicinal raw material 2,5-difluoropyridine. (n.d.). Google Patents.
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19F NMR Reference Standards. (n.d.). Retrieved from [Link]
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Analysis of Primary Liquid Chromatography Mass Spectrometry Data by Neural Networks for Plant Samples Classification. (1989, December 10). MDPI. Retrieved from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. Retrieved from [Link]
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High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons. (n.d.). MDPI. Retrieved from [Link]
-
High-Performance Liquid Chromatography Linked to Inductively Coupled Plasma Mass Spectrometry and Orthogonal Acceleration Time-of-Flight Mass Spectrometry for the Simultaneous Detection and Identification of Metabolites of 2-Bromo-4-trifluoromethyl-[13C]-acetanilide in Rat Urine. (n.d.). ResearchGate. Retrieved from [Link]
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A Comprehensive Technical Guide to Determining the Solubility of 2,5-Dichloro-4-(difluoromethyl)pyridine in Organic Solvents for Pharmaceutical Development
An In-Depth Technical Guide
Executive Summary
2,5-Dichloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative of significant interest as a building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility in drug development hinges on a thorough understanding of its physicochemical properties, with solubility being paramount. Solubility dictates the choice of solvents for synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and the ultimate bioavailability of an active pharmaceutical ingredient (API).
This guide, written from the perspective of a Senior Application Scientist, provides a robust framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will move beyond simple data reporting to explain the causal relationships between molecular structure, solvent properties, and solubility. The core of this document is a detailed, field-proven experimental protocol for quantitative solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This approach ensures the generation of reliable, reproducible, and thermodynamically accurate solubility data.
Physicochemical Profile and Theoretical Solubility Considerations
A molecule's solubility is governed by the principle of "like dissolves like," where a solute dissolves best in a solvent that has a similar polarity. The structure of this compound offers several clues to its expected behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 1374659-30-9 | [1] |
| Molecular Formula | C₆H₃Cl₂F₂N | [2] |
| Molecular Weight | 198.00 g/mol | [2] |
| Appearance | Off-white to light yellow powder | [1] |
Structural Analysis and Polarity
The solubility profile is a direct consequence of the functional groups present in the molecule:
-
Pyridine Ring: The nitrogen atom in the aromatic ring acts as a hydrogen bond acceptor and introduces a significant dipole moment, making the core structure polar.[3]
-
Dichloro Substituents: The two chlorine atoms are highly electronegative, withdrawing electron density and increasing the molecule's overall polarity and potential for dipole-dipole interactions.
-
Difluoromethyl Group (-CHF₂): This is a strongly polar, electron-withdrawing group. The C-F bonds are highly polarized, and the hydrogen atom can act as a very weak hydrogen bond donor.
Collective Effect: The combination of these polar groups on a relatively small aromatic ring suggests that this compound is a polar molecule. Therefore, it is predicted to have:
-
High solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) that can engage in strong dipole-dipole interactions.
-
Moderate solubility in polar protic solvents (e.g., Methanol, Ethanol), where the solvent's hydrogen bonding network might be disrupted.
-
Low solubility in nonpolar solvents (e.g., Hexane, Toluene), which lack the polar interactions necessary to overcome the crystal lattice energy of the solid solute.
Experimental Design for Solubility Profiling
A systematic approach is essential for generating a comprehensive solubility profile. This involves selecting an appropriate range of solvents and employing a reliable experimental method.
Selection of a Diverse Solvent Panel
The choice of solvents should be both scientifically sound and practically relevant to pharmaceutical processes. The following table presents a recommended solvent panel, categorized by class, to probe a wide range of polarities and interaction types.
Table 2: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Solvent | Dielectric Constant (ε at 20°C) | Rationale in Pharma |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | Common for stock solutions, high solubilizing power.[4] |
| N,N-Dimethylformamide (DMF) | 36.7 | Common reaction solvent. | |
| Acetonitrile (ACN) | 37.5 | Common in HPLC and reactions. | |
| Acetone | 20.7 | General purpose solvent, useful for washing/drying. | |
| Ethyl Acetate (EtOAc) | 6.0 | Common for extraction and chromatography.[5] | |
| Polar Protic | Methanol (MeOH) | 32.7 | Common reaction and crystallization solvent. |
| Ethanol (EtOH) | 24.6 | Pharmaceutically acceptable solvent.[4] | |
| Isopropanol (IPA) | 18.3 | Common crystallization and cleaning solvent. | |
| Nonpolar | Toluene | 2.4 | Aromatic solvent used in synthesis. |
| Dichloromethane (DCM) | 9.1 | Common for extraction and reactions. | |
| Heptane/Hexane | 1.9 | Nonpolar standard, useful for precipitation/crystallization. |
The Equilibrium Shake-Flask Method
To ensure the measurement of true thermodynamic solubility, the shake-flask method is the undisputed gold standard.[4] This "excess solid" approach involves agitating a surplus of the solid compound in the chosen solvent for a period sufficient to reach equilibrium. This ensures the solution is genuinely saturated. The subsequent analysis of the clear supernatant provides the solubility value at that specific temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Experimental Protocol: Quantitative Solubility Determination
This protocol describes a self-validating system for determining the solubility of this compound using HPLC with UV detection. The use of a multi-point calibration curve is critical for ensuring trustworthiness and accuracy.[4]
Materials and Reagents
-
This compound (solid, >98% purity)[1]
-
HPLC-grade solvents (as per Table 2)
-
HPLC-grade Acetonitrile and water
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
2-4 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
0.45 µm PTFE syringe filters
-
HPLC system with UV detector
Preparation of Calibration Standards
Causality: A calibration curve is essential to accurately correlate the HPLC peak area with the concentration of the analyte.
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., Acetonitrile).
-
Serial Dilutions: Perform a series of dilutions from the primary stock solution to prepare at least five calibration standards spanning the expected solubility range (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL). The diluent should be the HPLC mobile phase.
Sample Preparation (Shake-Flask Method)
-
Addition of Solute: Add an excess amount of this compound to a series of vials (one for each solvent in Table 2). "Excess" means enough solid remains undissolved at equilibrium (e.g., 5-10 mg).
-
Addition of Solvent: Accurately add a known volume (e.g., 1.0 mL) of each test solvent to its respective vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. A 48-hour time point can be taken for one solvent to confirm that equilibrium was reached.
-
Sampling: After equilibration, let the vials stand for 1-2 hours to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a micropipette and immediately filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Perform an accurate, pre-determined dilution of the filtrate into the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.
Sample Analysis by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and water with 0.1% acid (e.g., formic acid). A typical starting point is 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan, likely around 260-280 nm for a pyridine ring).
-
Injection Volume: 10 µL.
-
Run Sequence: Run the calibration standards first to establish the calibration curve. Then, inject the diluted samples.
Data Analysis and Calculation
-
Generate a linear regression plot of Peak Area vs. Concentration for the calibration standards (R² should be >0.995).
-
Use the equation of the line (y = mx + c) to determine the concentration of the diluted sample from its measured peak area.
-
Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Data Interpretation and Application
The quantitative data should be summarized in a clear, structured table for easy comparison.
Table 3: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| DMSO | (User's experimental data) | (Calculated value) |
| Acetonitrile | (User's experimental data) | (Calculated value) |
| Methanol | (User's experimental data) | (Calculated value) |
| Ethyl Acetate | (User's experimental data) | (Calculated value) |
| Toluene | (User's experimental data) | (Calculated value) |
| Heptane | (User's experimental data) | (Calculated value) |
| (Other solvents...) | (User's experimental data) | (Calculated value) |
This data provides actionable insights for:
-
Process Chemistry: Selecting optimal solvents for reactions to ensure all reagents remain in solution, and for crystallization to maximize yield and purity.
-
Formulation Science: Identifying suitable solvent systems for creating stable liquid formulations or for use in amorphous solid dispersion technologies.
-
Toxicology: Choosing appropriate vehicles for in vitro and in vivo studies, such as DMSO for initial screening.[4]
Conclusion
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
LookChem. (n.d.). This compound CAS NO.1374659-30-9. Retrieved from [Link]
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Etzweiler, F., Senn, E., & Schmidt, H. W. H. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(4), 655–658. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
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PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Pyridine. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: 2,5-Dichloro-4-(difluoromethyl)pyridine as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The judicious placement of fluorine can influence metabolic stability, membrane permeability, pKa, and binding affinity, ultimately enhancing a compound's therapeutic profile.[1] Among fluorinated motifs, the difluoromethyl (-CF2H) group has gained significant attention as a lipophilic bioisostere for hydroxyl, thiol, or amine functionalities.[2] Its unique electronic properties and ability to participate in weak hydrogen bonding can lead to improved biological activity and bioavailability.[2][3]
The pyridine ring, a prevalent scaffold in numerous approved drugs, provides a key platform for building complex molecular architectures.[4][5] The combination of these features in 2,5-dichloro-4-(difluoromethyl)pyridine creates a highly valuable and versatile building block for pharmaceutical research and development. Its two chemically distinct chlorine atoms serve as reactive handles for sequential and regioselective functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth analysis of the reactivity of this compound and offers detailed, field-proven protocols for its application in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is critical for its effective and safe use in synthesis.
| Property | Value | Reference |
| CAS Number | 1374659-30-9 | [6] |
| Molecular Formula | C₆H₃Cl₂F₂N | [7] |
| Molecular Weight | 198.00 g/mol | [7] |
| Appearance | Off-white to light yellow powder | [6] |
| Purity | Typically ≥98% | [6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [6][8] |
| InChIKey | SSHXHQFEKOXQKM-UHFFFAOYSA-N | [7] |
Safety and Handling Precautions:
Based on data for structurally related compounds, this compound should be handled with care.
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid all personal contact. Wash hands thoroughly after handling.[8]
-
Storage: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
Core Reactivity and Strategic Synthesis Design
The synthetic utility of this compound stems from the two chlorine atoms at the C2 and C5 positions of the pyridine ring. These sites are amenable to two primary classes of transformations: Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Cross-Coupling .
The electronic landscape of the molecule dictates the reactivity of these positions. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the difluoromethyl group and the halogens, renders the ring electron-deficient and thus activated for nucleophilic attack. Generally, the C2 position is electronically more activated than the C5 position. However, steric hindrance from the adjacent chlorine and the C4-substituent can influence the regioselectivity of a given reaction, sometimes favoring substitution at the C5 position. This potential for tunable regioselectivity is a key strategic advantage.
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating, providing researchers with a robust starting point for their synthetic explorations.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol details the reaction with a primary or secondary amine, a common transformation in drug discovery for introducing key pharmacophoric elements. The reaction proceeds via a Meisenheimer intermediate, and its rate is enhanced by the electron-deficient nature of the pyridine ring.[11]
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO or NMP is used to dissolve the reactants and stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.
-
Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ is required to neutralize the HCl generated during the reaction, driving it to completion. DIPEA is often preferred for its solubility in organic solvents.
-
Temperature: Elevated temperatures (80-120 °C) are typically necessary to overcome the activation energy for the substitution of a chloro-substituent on the pyridine ring.
Step-by-Step Methodology:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2-0.5 M.
-
Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.
-
Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[12][13] Coupling with C-Cl bonds is challenging and requires a sophisticated catalyst system, typically involving an electron-rich, bulky phosphine ligand that facilitates the oxidative addition of the Pd(0) catalyst into the C-Cl bond.[14]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized biarylphosphine ligand (e.g., SPhos, XPhos) is crucial. These ligands create a sterically hindered and electron-rich palladium center, which is necessary for the difficult oxidative addition step with the strong C-Cl bond.[14]
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is used. The base activates the boronic acid partner, facilitating the transmetalation step in the catalytic cycle.
-
Solvent System: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation. A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) with a small amount of water is often used to aid in dissolving the base and boronic acid.
Step-by-Step Methodology:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Add anhydrous, deoxygenated 1,4-dioxane and water (e.g., 10:1 v/v) to achieve a substrate concentration of 0.1-0.2 M.
-
Subject the mixture to three cycles of vacuum backfilling with the inert gas.
-
Heat the reaction to 100 °C and stir for 16-24 hours, or until LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel chromatography to isolate the coupled product.
-
Characterize the final product by appropriate analytical methods (NMR, HRMS).
Summary of Applications and Potential Derivatives
The strategic application of the protocols described above allows for the synthesis of a wide array of derivatives. The table below illustrates a selection of potential transformations.
| Entry | Reaction Type | Coupling Partner / Nucleophile | Potential Product Structure | Application Area |
| 1 | SNAr | Morpholine | 4-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)morpholine | Scaffold for kinase inhibitors |
| 2 | SNAr | 4-Methoxy-phenol | 2-Chloro-5-(4-methoxyphenoxy)-4-(difluoromethyl)pyridine | GPCR modulator building blocks |
| 3 | Suzuki-Miyaura | Phenylboronic acid | 2-Chloro-4-(difluoromethyl)-5-phenylpyridine | Ion channel modulators |
| 4 | Suzuki-Miyaura | Pyrimidine-5-boronic acid | 5-(2-Chloro-4-(difluoromethyl)pyridin-5-yl)pyrimidine | Antiviral agent intermediates |
| 5 | Buchwald-Hartwig | Aniline | N-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)aniline | Leads for oncology targets |
Conclusion
This compound is a powerful and versatile building block for modern pharmaceutical research. Its distinct electronic and steric properties, combined with two reactive chlorine handles, enable controlled and regioselective functionalization. By employing robust synthetic methods such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can efficiently access novel and diverse chemical matter. The protocols and strategic insights provided in this guide serve as a comprehensive resource for scientists aiming to leverage this key intermediate in the design and synthesis of next-generation therapeutics.
References
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Xu, P., Wang, Z., Guo, SM. et al. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nat Commun15 , 3929 (2024). [Link]
-
Cohizon Life Sciences. Safety Data Sheet: 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Cohizon Life Sciences. [Link]
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Tanimoto, H., & Ohno, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(4), 215-223. [Link]
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J&H Chemical Co., Ltd. This compound CAS NO.1374659-30-9. LookChem. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
- Xinfa Pharmaceutical Co Ltd. (2020). Simple preparation method of 2, 5-dichloropyridine.
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Zhang, C., Pi, C., Cui, X., & Wu, Y. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules (Basel, Switzerland), 27(24), 8868. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.
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Application Note: Selective Buchwald-Hartwig Amination of 2,5-Dichloro-4-(difluoromethyl)pyridine
A Practical Guide for the Synthesis of Key Pharmaceutical Intermediates
Abstract
This application note provides a comprehensive guide to the selective Buchwald-Hartwig amination of 2,5-Dichloro-4-(difluoromethyl)pyridine. This reaction is a critical transformation for accessing highly functionalized pyridine derivatives, which are prevalent scaffolds in modern pharmaceuticals and agrochemicals.[1] The presence of a difluoromethyl group introduces unique electronic properties and potential for hydrogen bonding interactions, making these molecules particularly valuable in drug design.[2][3] This document offers a detailed protocol, discusses the rationale behind the selection of reagents and conditions, and provides insights into achieving high regioselectivity for mono-amination.
Introduction: The Significance of Fluorinated Pyridines and the Buchwald-Hartwig Amination
The introduction of fluorine-containing substituents into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[4] The difluoromethyl group (CHF2), in particular, is often employed as a bioisostere for hydroxyl or thiol groups.[4] Consequently, the synthesis of molecules containing the difluoromethylpyridine core is of significant interest to researchers in medicinal chemistry.
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[5][6] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl and heteroaryl amines from the corresponding halides, offering significant advantages over traditional methods in terms of substrate scope and functional group tolerance.[5][7] For electron-deficient heteroaromatic systems like dichloropyridines, the Buchwald-Hartwig amination provides a reliable and efficient route to valuable building blocks.[8]
This guide focuses on the selective mono-amination of this compound, a substrate with two distinct reactive sites. Achieving regioselectivity is paramount for the efficient synthesis of the desired product and avoidance of challenging purification steps.
Understanding Regioselectivity in the Amination of this compound
The substrate, this compound, presents two potential sites for the Buchwald-Hartwig amination: the C2 and C5 positions. The regiochemical outcome of the reaction is influenced by a combination of electronic and steric factors.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, leading to a general activation of halogens at the 2- and 4-positions towards nucleophilic attack and oxidative addition to the palladium(0) catalyst. The difluoromethyl group at the C4 position is also strongly electron-withdrawing, which further enhances the electrophilicity of the pyridine ring. This effect is expected to be more pronounced at the adjacent C5 position. However, in palladium-catalyzed cross-coupling reactions, oxidative addition is often favored at the more electron-deficient C-X bond. The C2 position is generally more electron-deficient than the C5 position in pyridines.
-
Steric Effects: The C2 position is flanked by the pyridine nitrogen, which can present some steric hindrance. However, for many catalyst systems, this is not a prohibitive factor.
Based on studies of similar dihalopyridine systems, the amination is often favored at the C2 position due to its higher electrophilicity.[9] It is therefore hypothesized that the selective mono-amination of this compound will predominantly yield 2-amino-5-chloro-4-(difluoromethyl)pyridine .
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/heteroaryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which regenerates the Pd(0) catalyst and releases the aminated product.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is designed for the selective mono-amination of this compound with a generic primary or secondary amine.
Reagents and Materials
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | Commercial | Starting material. |
| Amine (e.g., morpholine, aniline) | >98% | Commercial | Nucleophile. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial | Palladium precursor. Other Pd(0) or Pd(II) sources can be used.[10] |
| Xantphos | >98% | Commercial | Ligand. Other bulky, electron-rich phosphine ligands can be suitable.[11] |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercial | Base. Must be handled under inert atmosphere. Other bases like Cs₂CO₃ or K₃PO₄ can be used depending on the amine.[12] |
| Toluene | Anhydrous | Commercial | Solvent. Other non-polar, aprotic solvents like dioxane or THF can be used. |
| Diethyl ether | ACS Grade | Commercial | For workup. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | In-house prep. | For quenching. |
| Brine | Saturated solution | In-house prep. | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercial | For drying. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and Xantphos (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv). Then add this compound (1.0 mmol, 1.0 equiv).
-
Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The reaction is typically complete within 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.
Expected Results and Data Analysis
A successful reaction should yield the mono-aminated product with high regioselectivity. The following table presents hypothetical but representative data for the amination with morpholine.
| Entry | Amine | Product | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Morpholine | 4-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)morpholine | 85 | >98 |
| 2 | Aniline | N-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)aniline | 78 | >97 |
Characterization Data (Hypothetical for Morpholine Product):
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H), 6.70 (s, 1H), 6.55 (t, J = 54.8 Hz, 1H), 3.85 (t, J = 4.8 Hz, 4H), 3.60 (t, J = 4.8 Hz, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.5, 150.2, 145.0 (t, J = 25.3 Hz), 115.8, 110.4 (t, J = 238.6 Hz), 108.7, 66.8, 45.3.
-
MS (ESI): m/z calculated for C₁₀H₁₂ClF₂N₂O [M+H]⁺: 261.06, found: 261.05.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst/Ligand Inactivity: Ensure reagents are of high purity and the reaction is performed under strictly anhydrous and anaerobic conditions. The use of pre-catalysts can sometimes improve reliability.[10]
-
Insufficient Base Strength: For less acidic amines, a stronger base or higher reaction temperature may be required.
-
-
Poor Regioselectivity:
-
Ligand Choice: The choice of ligand can influence regioselectivity. Experiment with different bulky phosphine ligands (e.g., RuPhos, BrettPhos) to optimize for the desired isomer.[6]
-
Temperature: Lowering the reaction temperature may improve selectivity in some cases.
-
-
Byproduct Formation:
-
Hydrodehalogenation: This side reaction can occur, leading to the replacement of a chlorine atom with hydrogen. Ensure the reaction is not overheated and that the amine is of high purity.
-
Double Amination: If double amination is observed, reduce the amount of amine used (e.g., to 1.05 equivalents) and carefully monitor the reaction to stop it upon consumption of the starting material.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and reliable method for the synthesis of valuable, selectively functionalized pyridine derivatives.[13] By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields and excellent regioselectivity for mono-amination at the C2 position can be achieved. This protocol provides a solid foundation for researchers and drug development professionals to access these important building blocks for the discovery of new medicines and agrochemicals.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Gobert, F. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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Kappe, C. O. et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]
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SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]
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Buchwald, S. L. et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. [Link]
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Beilstein-Institut. (2023). ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod. Beilstein Journal of Organic Chemistry. [Link]
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Kim, S. et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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ResearchGate. (2022). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. [Link]
-
Chinese Chemical Society. (2021). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry. [Link]
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ResearchGate. (2009). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). [Link]
-
PubMed. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
ACS Publications. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
ACS Publications. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
-
ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]
-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. [Link]
- Google Patents. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
ResearchGate. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Dichloropyridines
Abstract
Dichloropyridines are fundamental heterocyclic building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the two chlorine atoms, which serve as versatile handles for sequential and selective functionalization. Palladium-catalyzed cross-coupling reactions are paramount for this purpose, enabling the formation of C-C, C-N, and C-S bonds. However, the chief synthetic challenge lies in controlling the regioselectivity of these transformations. This guide provides an in-depth analysis of palladium-catalyzed cross-coupling protocols for various dichloropyridine isomers, focusing on the mechanistic principles and experimental parameters required to achieve predictable and high-yielding selective functionalization. Detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented for researchers, scientists, and drug development professionals.
The Challenge and Opportunity of Dichloropyridine Functionalization
The pyridine ring is an electron-deficient heterocycle, a feature that dictates the reactivity of its substituted derivatives. In dichloropyridines, the carbon atoms attached to chlorine are electrophilic and susceptible to oxidative addition by a low-valent palladium catalyst, the crucial first step in most cross-coupling cycles. The inherent electronic properties of the pyridine ring activate positions ortho (C2, C6) and para (C4) to the nitrogen atom towards nucleophilic attack and oxidative addition.[1] This intrinsic reactivity often leads to mixtures of regioisomers, complicating purification and reducing yields.
However, this challenge also presents an opportunity. By carefully selecting the catalyst, ligand, base, and solvent, chemists can override the substrate's inherent bias to steer the reaction towards a single desired isomer.[2] This guide elucidates the strategies to harness these catalytic systems for precise, site-selective synthesis.
The Catalytic Cycle: A Unifying Mechanism
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
For chloropyridines, the oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step due to the high C-Cl bond strength.[3] The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) accelerate this step, enabling reactions under milder conditions.[3][4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern synthesis for its functional group tolerance and mild conditions.[5][6]
Principles of Regioselectivity
The site of Suzuki coupling on dichloropyridines is a delicate interplay of electronics, sterics, and reaction conditions.
-
2,4-Dichloropyridine: The C4 position is generally more electrophilic and thus more reactive, often leading to preferential C4-arylation.[2][7] However, this selectivity can be inverted or enhanced. Sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, have been shown to promote C4-coupling with high selectivity.[8][9] Remarkably, ligand-free "Jeffery" conditions can also yield exceptional C4-selectivity (>99:1).[2][8]
-
2,5-Dichloropyridine: The C2 position is electronically activated by the adjacent nitrogen, making it the conventional site of reaction.[5][10] Unconventional C5-selectivity has been achieved using ligand-free Jeffery conditions, opening new synthetic pathways.[8]
-
2,6-Dichloropyridine: The two chlorine atoms are equivalent, making mono-functionalization a statistical challenge. However, by carefully controlling stoichiometry (using a slight excess of the dichloropyridine), mono-arylation can be favored. Modern, highly active catalyst systems are required to overcome the lower reactivity of the C-Cl bond compared to bromo- or iodo-analogs.[11][12]
-
3,5-Dichloropyridine: The C3 and C5 positions are less electronically activated than the C2/C4/C6 positions, requiring more forcing conditions for coupling. This substrate is a key precursor for 3,5-diarylpyridines, a scaffold with significant therapeutic potential.[6]
Data Presentation: Site-Selective Suzuki Coupling Conditions
| Dichloropyridine Isomer | Target Position | Catalyst | Ligand | Base | Solvent System | Temp (°C) | Key Insight | Reference |
| 2,4-Dichloropyridine | C4 (Selective) | Pd(OAc)₂ / Pd₂(dba)₃ | IPr (NHC) | K₃PO₄ | Dioxane/H₂O | RT - 100 | Bulky NHC ligands sterically favor the more accessible C4 position. | [8][9] |
| 2,4-Dichloropyridine | C4 (>99:1) | PdCl₂ | None | K₂CO₃ / NBu₄Br | DMF | 100 | Ligand-free "Jeffery" conditions provide exceptional C4 selectivity. | [2][8] |
| 2,5-Dichloropyridine | C2 (Conventional) | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Standard Buchwald conditions favor the electronically activated C2 site. | [5] |
| 2,5-Dichloropyridine | C5 (Unconventional) | PdCl₂ | None | K₂CO₃ / NBu₄Br | DMF | 100 | Ligand-free conditions can override electronics to favor the C5 position. | [8] |
| 3,5-Dichloropyridine | C3/C5 (Double) | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Classic catalyst system effective for creating 3,5-diarylpyridines. | [6] |
Experimental Protocol: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine
This protocol is optimized for the preferential arylation at the C4 position using a sterically hindered NHC ligand system.[8][9]
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2,4-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Premixing: In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the NHC ligand (e.g., IPr, 0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Reaction Setup: Add 8 mL of anhydrous 1,4-dioxane to the Schlenk flask containing the reagents.
-
Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloropyridine product.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing the coupling of aryl halides with a vast range of amines.[4][13]
Principles of Regioselectivity
Achieving regioselectivity in the amination of dichloropyridines is a significant challenge where catalyst control is paramount.
-
2,4-Dichloropyridine: While some cross-coupling reactions favor C4, highly regioselective amination at the C2 position can be achieved.[1][14] The choice of ligand is the determining factor. Using a Xantphos-based catalyst system has been shown to favor amination at the C2 position with selectivities as high as 50:1.[1][14] This allows for subsequent functionalization at the C4 position at a higher temperature.[14]
-
Other Isomers: For isomers like 2,6- and 3,5-dichloropyridine, modern Buchwald catalyst systems with bulky, electron-rich phosphine ligands are generally required to achieve efficient C-N bond formation due to the lower reactivity of the C-Cl bond.[3][4]
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol is adapted from literature procedures demonstrating high C2 selectivity.[1][14]
-
Inert Atmosphere: In a glovebox or under a positive pressure of Argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add 2,4-dichloropyridine (1.0 mmol, 1.0 equiv.) and the desired aniline or amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the 2-amino-4-chloropyridine.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[15] This reaction is invaluable for creating rigid, linear extensions to the pyridine core.
Principles of Regioselectivity
The reactivity trend for Sonogashira coupling generally follows that of other cross-coupling reactions (I > Br > Cl).[11] For dichloropyridines, this means that more forcing conditions are often needed compared to their bromo- and iodo-analogs.[11] Chemoselectivity can be achieved with mixed halo-pyridines. For example, with 3,5-dibromo-2,6-dichloropyridine, the Sonogashira coupling occurs selectively at the more reactive C-Br bonds, leaving the C-Cl bonds intact for subsequent transformations.[16][17] This allows for a stepwise, highly controlled diversification of the pyridine scaffold.
Experimental Protocol: Double Sonogashira Coupling of 3,5-Dibromo-2,6-Dichloropyridine
This protocol is based on the chemoselective coupling at the C-Br positions.[17]
-
Reaction Setup: To a solution of 3,5-dibromo-2,6-dichloropyridine (1.0 equiv) in a suitable solvent (e.g., THF/diisopropylamine mixture), add the terminal alkyne (2.2 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Execution: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or GC-MS. Heating may be required for less reactive alkynes.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the 3,5-dialkynyl-2,6-dichloropyridine product.
Conclusion and Future Outlook
The selective functionalization of dichloropyridines via palladium-catalyzed cross-coupling is a mature yet continually evolving field. The key to success lies in understanding the interplay between the substrate's intrinsic electronic properties and the powerful influence of the catalytic system. Modern, highly active catalysts based on bulky phosphine and N-heterocyclic carbene ligands have rendered C-Cl bond activation routine, while unconventional ligand-free conditions have opened doors to previously inaccessible regioisomers.[3][8] For the medicinal or materials chemist, mastering these protocols provides a reliable and versatile toolkit for the rapid generation of molecular complexity from simple, cost-effective dichloropyridine building blocks.
References
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Štefane, B., & Kočevar, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Legault, C. Y., et al. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
-
Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]
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Bagley, M. C., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry. [Link]
-
Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Royal Society of Chemistry. [Link]
-
Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. [Link]
-
Humke, J. N., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. [Link]
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Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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Kumar, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Application Notes & Protocols: Strategic Incorporation of the Difluoromethyl Group into Heterocyclic Scaffolds
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Among the array of fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly valuable substituent. It acts as a unique bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[4] This is attributed to its capacity to serve as a lipophilic hydrogen bond donor, a property stemming from the polarization of the C-H bond by the two strongly electron-withdrawing fluorine atoms.[2][5][6] This mimicry allows for enhanced membrane permeability and metabolic stability while potentially forming crucial hydrogen bonding interactions with biological targets, ultimately boosting binding affinity and therapeutic efficacy.[4][5][7]
These desirable physicochemical properties have led to the inclusion of the CF₂H group in numerous advanced drug candidates and agrochemicals.[5][7] Consequently, the development of robust and versatile synthetic methodologies for introducing this group, especially into complex heterocyclic scaffolds common in pharmaceuticals, is a field of intense research.[8][9] This guide provides an in-depth overview of contemporary strategies for the difluoromethylation of heterocycles, complete with mechanistic insights and detailed, field-proven protocols for key transformations.
Strategic Overview: Selecting the Right Difluoromethylation Approach
The choice of a difluoromethylation strategy is dictated by the nature of the heterocyclic substrate, the desired regioselectivity, and the tolerance of existing functional groups.[4] Methodologies can be broadly categorized into three main classes: radical, transition-metal-catalyzed cross-coupling, and nucleophilic/electrophilic approaches. Recent years have seen a surge in methods for direct C-H functionalization, which avoids the need for pre-functionalized substrates, aligning with the principles of atom economy and late-stage functionalization.[7][9]
Below is a decision-making workflow to guide the selection of an appropriate method.
Caption: Decision workflow for selecting a difluoromethylation strategy.
Part 1: Radical C-H Difluoromethylation of Heteroarenes
Directly converting a C-H bond to a C-CF₂H bond is a highly efficient strategy, particularly for late-stage functionalization.[7] Radical difluoromethylation, often initiated by photoredox catalysis, has become a go-to method for electron-deficient N-heterocycles via a Minisci-type mechanism.[7][8]
Mechanistic Insight: Photoredox Catalysis
The general mechanism involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor.[6] In a typical photoredox cycle, a photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye like Rose Bengal) is excited by visible light.[1][6][9] The excited-state photocatalyst can then engage with a •CF₂H precursor, such as sodium difluoromethanesulfinate (CF₂HSO₂Na) or a hypervalent iodine reagent, to generate the •CF₂H radical via a single-electron transfer (SET) process.[1][3][10] This highly reactive radical then adds to a protonated electron-deficient heterocycle. The resulting radical cation is subsequently oxidized and deprotonated to furnish the difluoromethylated heterocycle and regenerate the catalyst.
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Experimental protocol for nucleophilic substitution on dichloropyridines
An Application Note and Experimental Protocol for Nucleophilic Aromatic Substitution on Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyridines are a class of heterocyclic compounds that serve as highly versatile building blocks in the synthesis of a wide array of functionalized pyridine derivatives. These derivatives are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The electron-deficient nature of the pyridine ring, further accentuated by the presence of two electron-withdrawing chlorine substituents, facilitates nucleophilic aromatic substitution (SNAr), a powerful transformation for introducing diverse functional groups.
This guide provides a comprehensive overview of the theoretical principles governing the reactivity of dichloropyridine isomers in SNAr reactions and offers detailed, field-proven experimental protocols for their successful functionalization.
Theoretical Basis of Reactivity: Understanding Regioselectivity
The success of a synthetic strategy involving dichloropyridines hinges on the ability to control the regioselectivity of the substitution. The positions of the chlorine atoms on the pyridine ring dictate the electronic properties and, consequently, the preferred site of nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]
The stability of this intermediate is the key determinant of the reaction's feasibility and regioselectivity. Electron-withdrawing groups, particularly at positions ortho or para to the leaving group, are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[2]
Figure 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity of Dichloropyridine Isomers:
-
2,6-Dichloropyridine : This is a symmetrical molecule, which simplifies monosubstitution as attack at either the C2 or C6 position yields the same product.[1] The primary challenge arises during a second substitution, as the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack.[1]
-
2,4-Dichloropyridine : This isomer presents a more complex regioselectivity challenge. In classical SNAr reactions, the C4 position is generally more susceptible to nucleophilic attack. This preference is attributed to the greater stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the pyridine nitrogen.[1] Frontier Molecular Orbital (FMO) theory further supports this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, making it more electrophilic.[1][3] However, under different conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), substitution can be directed to the C2 position.[1]
-
2,3-Dichloropyridine : The C2 position is generally more activated towards nucleophilic attack than the C3 position.[4] This is due to the combined electron-withdrawing effects of the nitrogen atom and the adjacent chlorine, which stabilize the intermediate formed upon attack at C2.
-
3,5-Dichloropyridine : This symmetrical isomer is generally less reactive towards SNAr than its 2,4- and 2,6-counterparts. The chlorine atoms are meta to the ring nitrogen, which provides less activation compared to ortho and para positions. Nonetheless, these compounds are valuable intermediates that undergo substitution under more forcing conditions.[5]
Figure 2: Regioselectivity in the Functionalization of Dichloropyridines.
Data Presentation: Comparative Reactivity
The choice of reaction conditions is paramount for achieving the desired product with high yield and selectivity. The following table summarizes typical outcomes for the monosubstitution of various dichloropyridine isomers.
| Dichloropyridine Isomer | Nucleophile | Reaction Type | Predominant Position of Attack | Typical Yields | Notes |
| 2,4-Dichloropyridine | Primary/Secondary Amines | SNAr | C4 | Moderate to Good | Regioselectivity can be influenced by substituents.[1] |
| Anilines/Heterocyclic Amines | Buchwald-Hartwig | C2 | Good to Excellent | Highly regioselective for the C2 position.[1] | |
| 2,6-Dichloropyridine | Primary/Secondary Amines | SNAr (Microwave) | C2 or C6 (equivalent) | Good | Mono-amination is straightforward.[1] |
| Sodium Methoxide | SNAr | C2 or C6 (equivalent) | Good | Mono-alkoxylation proceeds readily.[1] | |
| 2,3-Dichloropyridine | Anilines | Buchwald-Hartwig | C2 | Good to Excellent | Excellent selectivity for the C2 position is observed.[4] |
Experimental Protocols
Safety Precaution : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloropyridines and many reagents used are toxic and/or irritants.
Protocol 1: Palladium-Catalyzed Amination of 2,3-Dichloropyridine (Buchwald-Hartwig Reaction)
This protocol describes the synthesis of 3-Chloro-N-phenylpyridin-2-amine, a common precursor in medicinal chemistry.[4][6]
Materials :
-
2,3-Dichloropyridine
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (three-necked flask, condenser, nitrogen inlet)
Procedure :
-
Reaction Setup : In a dry three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2,3-dichloropyridine (1.0 equiv), palladium(II) acetate (0.025 equiv), triphenylphosphine (0.075 equiv), and sodium tert-butoxide (1.53 equiv).[4]
-
Inert Atmosphere : Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition : Add anhydrous toluene via syringe. Subsequently, add aniline (1.05 equiv) dropwise via syringe.[4]
-
Reaction : Heat the reaction mixture to 100 °C and stir vigorously for 16 hours under a nitrogen atmosphere.[4]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
-
Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-Chloro-N-phenylpyridin-2-amine.
Protocol 2: Microwave-Assisted SNAr Amination of 2,6-Dichloropyridine
Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and cleaner product profiles in shorter reaction times.
Materials :
-
2,6-Dichloropyridine
-
Desired primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor and appropriate reaction vessels
Procedure :
-
Reaction Setup : In a microwave-safe reaction vessel, combine 2,6-dichloropyridine (1.0 equiv), the amine (2.0-3.0 equiv), and potassium carbonate (2.0 equiv).[1]
-
Solvent Addition : Add DMF to dissolve the reagents.[1]
-
Reaction : Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to 150-200 °C for 30-60 minutes.[1] (Note: Optimization of temperature and time may be required for different amines).
-
Work-up :
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
-
Purification : Purify the crude product by flash column chromatography.
Protocol 3: Alkoxylation of 2,6-Dichloropyridine
This protocol is for the synthesis of 2-alkoxy-6-chloropyridines, a common transformation to alter a molecule's physicochemical properties.[7]
Materials :
-
2,6-Dichloropyridine
-
Desired alcohol (e.g., methanol, ethanol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Metal (Na)
-
Anhydrous solvent (e.g., THF, or the corresponding alcohol)
Procedure :
-
Alkoxide Formation : In a dry, inert-atmosphere flask, suspend sodium hydride (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C. Slowly add the desired alcohol (1.1 equiv) dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Reagent Addition : Cool the freshly prepared alkoxide solution back to 0 °C. Add a solution of 2,6-dichloropyridine (1.0 equiv) in anhydrous THF dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring : Monitor the reaction by TLC or GC-MS.
-
Work-up :
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by column chromatography to obtain the desired 2-alkoxy-6-chloropyridine.
Reaction Monitoring and Analysis
Accurate monitoring is essential for process optimization and ensuring product quality.[5]
-
Thin Layer Chromatography (TLC) : A quick and effective method for qualitative monitoring of reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting material and product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful tool for analyzing volatile compounds like dichloropyridines and their derivatives. It provides both separation and structural information.[5]
-
High-Performance Liquid Chromatography (HPLC) : A robust technique for the quantitative analysis of reaction mixtures, allowing for the separation and quantification of starting materials, intermediates, and products.[5][8]
Figure 3: Generalized Experimental Workflow for Nucleophilic Substitution.
Conclusion
The nucleophilic aromatic substitution of dichloropyridines is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. A nuanced understanding of the electronic factors that govern regioselectivity is critical for designing effective synthetic routes. While 2,6- and 3,5-dichloropyridines offer straightforward paths to mono-substituted products, unsymmetrical isomers like 2,3- and 2,4-dichloropyridine present both a challenge and an opportunity for selective functionalization. The choice between classical SNAr and modern cross-coupling methodologies allows chemists to selectively target specific positions. The experimental frameworks provided in this guide empower researchers to effectively utilize these versatile building blocks in the pursuit of novel molecular targets.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dichloropyridine. BenchChem.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Monitoring 3,5-Dichloropyridine Reactions. BenchChem.
- QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate.
- QM Magic Class. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- BenchChem. (2025). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers. BenchChem.
-
Nilsson, B. M., et al. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Available at: [Link]
-
Bagley, M. C., et al. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
Organic Syntheses. α-CARBOLINE. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification. BenchChem.
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KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
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Application Notes & Protocols for the Synthesis of Novel Fungicides and Insecticides
For: Researchers, scientists, and drug development professionals in agrochemistry.
Introduction: The Imperative for Innovation in Crop Protection
The global challenge of ensuring food security for a growing population is intrinsically linked to our ability to protect crops from devastating fungal diseases and insect infestations. For decades, synthetic organic pesticides have been a cornerstone of modern agriculture, significantly boosting crop yields.[1] However, this reliance has come with significant challenges, including the evolution of pest resistance to existing modes of action, increasing regulatory scrutiny, and a greater understanding of the environmental impact of agrochemicals.[2][3] These pressures create a compelling and urgent need for the discovery and development of a new generation of fungicides and insecticides that are not only highly effective but also possess favorable safety profiles for humans and non-target organisms, and are environmentally benign.[1][4]
This guide provides a detailed overview of the modern workflow for synthesizing novel fungicides and insecticides, from initial concept to biological evaluation. It is designed to equip researchers with the foundational knowledge and practical protocols required to navigate this complex but critical field of study. We will explore the causality behind experimental choices, emphasizing a rational, target-based approach that has become central to modern agrochemical discovery.[5][6]
Part 1: Conceptualization and Design of Novel Agrochemicals
The journey to a new pesticide begins not in the flask, but with a strategic design process. The goal is to create molecules with high potency against the target pest while minimizing off-target effects.[7] This process integrates biological understanding with advanced chemical design principles.
Target-Based Design: A Rational Approach
The most effective strategy in modern agrochemical development is target-based design.[5][6] This approach moves away from random screening and instead focuses on designing molecules to interact with a specific, vital biochemical site within the pest.
-
Expertise & Causality: The choice of target is paramount. An ideal target is a protein or enzyme that is essential for the pest's survival but is absent or significantly different in non-target organisms, including beneficial insects, mammals, and plants.[7] This "selective toxicity" is the holy grail of pesticide design. For example, the nicotinic acetylcholine receptor (nAChR) in insects is a well-established target for neonicotinoid insecticides due to structural differences from its mammalian counterpart.[5][8] Similarly, enzymes like succinate dehydrogenase (SDH) are crucial for fungal respiration and are the target of the widely used SDHI fungicides.[9]
-
Workflow: The process begins with identifying and validating a potential target using genomic or proteomic methods.[10][11] Once a target is validated, techniques like X-ray crystallography or cryo-electron microscopy can be used to determine its three-dimensional structure. This structural information allows for computational modeling and in silico screening of virtual compound libraries to identify potential binding scaffolds.[5]
The following diagram illustrates the typical workflow for target-based design.
Caption: Workflow for Target-Based Agrochemical Discovery.
Learning from Nature: Natural Products as Scaffolds
Nature is a master chemist, producing a vast arsenal of bioactive molecules. Many successful pesticides are derived from or inspired by natural products.[12][13] For instance, pyrethroid insecticides are synthetic analogues of pyrethrin, a compound found in chrysanthemum flowers, and spinosad is derived from a soil bacterium.[8][14]
-
Expertise & Causality: Natural products often possess complex, three-dimensional structures with multiple stereogenic centers, which can be difficult to achieve through traditional synthesis but provide high specificity for their biological targets.[12][15] However, natural products themselves are often not ideal as pesticides due to issues like environmental instability or difficulty in large-scale production. The key is to use the natural product as a starting point—a "pharmacophore"—and synthesize simplified, more stable, and potent analogues.[12]
Structure-Activity Relationship (SAR) Studies
SAR is the fundamental principle that connects a molecule's chemical structure to its biological effect.[16] Through systematic modification of a "hit" or "lead" compound, medicinal chemists can probe which parts of the molecule are essential for activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, or metabolic stability.[17][18]
-
Trustworthiness: A robust SAR study is a self-validating system. Each new analogue synthesized and tested provides a data point that either confirms or refutes a hypothesis about the relationship between a structural feature and its biological activity. For example, in the development of benzoylpyrimidinylurea derivatives, researchers systematically altered substituents on the phenyl and pyrimidinyl rings to map the SAR for both insecticidal and fungicidal activity.[19] This iterative process of design, synthesis, and testing is crucial for optimizing a lead compound into a viable development candidate.[15]
Part 2: Synthetic Methodologies and Chemical Scaffolds
The synthesis phase translates the design concept into a physical substance. Modern agrochemical synthesis increasingly incorporates complex structural motifs to enhance efficacy and specificity.
The Role of Halogens and Stereochemistry
A survey of recently commercialized agrochemicals reveals two dominant trends: the prevalence of halogen-containing motifs and the increasing use of chiral molecules.[20]
-
Halogens (especially Fluorine): Approximately 77% of modern agrochemicals marketed since 2016 are halogen-substituted.[20] Fluorine, in particular, can significantly alter a molecule's properties by increasing metabolic stability, enhancing binding affinity to the target protein, and improving membrane permeability.
-
Chirality: Nearly half of modern agrochemicals are chiral, existing as enantiomers or diastereomers.[20] Often, only one stereoisomer is responsible for the desired biological activity, while the other may be inactive or even contribute to off-target toxicity. The synthesis of single-isomer (enantiopure) pesticides is therefore a major goal, reducing the environmental load and improving safety.[15]
Synthesis of a Novel Diamide Insecticide Analogue: A Protocol Example
Diamide insecticides, such as chlorantraniliprole, are a critical class of modern pesticides that act on insect ryanodine receptors.[21] The following is a representative (not exhaustive) protocol for the synthesis of a novel diamide analogue, illustrating a common multi-step synthetic sequence.
Objective: Synthesize a novel N-pyridyl-pyrazolecarboxamide derivative.
Protocol:
-
Step 1: Synthesis of Pyrazole Acid Chloride.
-
To a solution of 1-(3-chloropyridin-2-yl)-3-cyano-1H-pyrazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude pyrazole acid chloride, which is used immediately in the next step.
-
Causality: Oxalyl chloride is a standard reagent for converting carboxylic acids to highly reactive acid chlorides, which are necessary for the subsequent amidation. DMF acts as a catalyst for this transformation.
-
-
Step 2: Amide Coupling.
-
Dissolve the desired substituted aniline (e.g., 2-amino-5-chloro-3-methylbenzoic acid) (1.0 eq) and triethylamine (TEA, 2.5 eq) in DCM (15 mL/mmol).
-
Cool the solution to 0 °C.
-
Add a solution of the crude pyrazole acid chloride from Step 1 in DCM dropwise to the aniline solution.
-
Stir the reaction at room temperature overnight.
-
Causality: TEA is a non-nucleophilic base used to neutralize the HCl gas generated during the acylation reaction, driving the reaction to completion.
-
-
Step 3: Work-up and Purification.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the final diamide compound.
-
Causality: The aqueous washes are critical for removing unreacted starting materials, the base (TEA), and acidic byproducts, ensuring a pure final product after chromatography.
-
-
Step 4: Characterization.
-
Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[19]
-
Part 3: Biological Screening and Evaluation Protocols
Once synthesized, novel compounds must be rigorously tested to determine their biological activity and safety profile. This is typically done in a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for the most promising candidates.
High-Throughput Screening (HTS)
HTS allows for the rapid testing of thousands of compounds in a miniaturized format, making it a cornerstone of modern discovery.[11][22]
-
Trustworthiness: HTS assays are designed for robustness and reproducibility. By using standardized liquid handling robotics and sensitive detection methods (e.g., fluorescence, luminescence, absorbance), they minimize human error and allow for statistical validation of hits.[23]
The general workflow for an HTS campaign is depicted below.
Caption: High-Throughput Screening (HTS) Campaign Workflow.
Protocol: In Vitro Antifungal Assay (Microbroth Dilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a panel of fungal pathogens.[23]
Objective: To determine the antifungal efficacy of synthesized compounds.
Materials:
-
Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum).
-
Potato Dextrose Broth (PDB) or other suitable liquid medium.
-
Sterile 96-well microtiter plates.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Positive control fungicide (e.g., pyrimethanil).[19]
-
Spectrophotometer (plate reader).
Protocol:
-
Inoculum Preparation: Grow fungi on Potato Dextrose Agar (PDA) plates. Collect spores by flooding the plate with sterile water containing 0.05% Tween 20 and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10⁵ spores/mL in PDB.
-
Compound Plating: Prepare a stock solution of each test compound in DMSO. Perform a serial dilution of the compounds directly in the 96-well plate using PDB to achieve a range of final concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL). The final DMSO concentration in each well should not exceed 1%, as it can inhibit fungal growth.
-
Controls: Include a negative control (PDB + inoculum + 1% DMSO) and a positive control (PDB + inoculum + commercial fungicide).
-
Inoculation: Add 100 µL of the prepared fungal spore suspension to each well containing 100 µL of the diluted compound solution.
-
Incubation: Cover the plates and incubate at 25°C for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Data Analysis: Measure the optical density (OD) at 600 nm using a microplate reader. Calculate the percentage of growth inhibition for each concentration relative to the negative control. The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.
-
Inhibition (%) = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] * 100
-
Protocol: In Vivo Insecticidal Assay (Mosquito Larval Assay)
In vivo testing is essential to confirm that a compound is effective against a whole organism.[24] This protocol is adapted for testing novel insecticides against mosquito larvae.[19][25]
Objective: To determine the larvicidal activity of synthesized compounds.
Materials:
-
Mosquito larvae (e.g., Aedes aegypti, 1st instar).[25]
-
Dechlorinated water.
-
24-well plates or small beakers.
-
Test compounds dissolved in an appropriate solvent (e.g., acetone or ethanol).
-
Positive control insecticide (e.g., fipronil).[19]
Protocol:
-
Test Solutions: Prepare stock solutions of the test compounds. Add the required volume of stock solution to dechlorinated water to achieve the desired final test concentrations (e.g., 10, 1, 0.25 µg/mL). The final solvent concentration should be non-lethal (typically <0.5%).
-
Assay Setup: Add 1 mL of the test solution to each well of a 24-well plate.
-
Larval Introduction: Using a transfer pipette, carefully place 20 first-instar mosquito larvae into each well.
-
Controls: Prepare a negative control (water + solvent) and a positive control (water + known larvicide). Run each concentration and control in triplicate.
-
Incubation: Maintain the plates at 27 ± 2°C with a 12:12 hour light:dark photoperiod.
-
Mortality Assessment: After 24 hours, count the number of dead larvae in each well. Larvae are considered dead if they are immobile and do not respond to gentle prodding with a needle.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula if necessary. Data can be used to calculate the LC₅₀ (lethal concentration to kill 50% of the population) value using probit analysis.
Data Presentation and Interpretation
Quantitative data from biological assays should be summarized in clear, structured tables to allow for easy comparison and SAR analysis.
Table 1: Example Antifungal Activity Data for a Series of Analogues
| Compound ID | R¹ Group | R² Group | MIC vs. B. cinerea (µg/mL) | MIC vs. F. graminearum (µg/mL) |
| Lead-01 | H | H | 50 | >100 |
| Analogue-A | 4-Cl | H | 12.5 | 50 |
| Analogue-B | 4-F | H | 25 | 50 |
| Analogue-C | H | 2-CH₃ | 50 | >100 |
| Analogue-D | 4-Cl | 2-CH₃ | 6.25 | 25 |
| Control | - | - | 3.12 | 12.5 |
-
Interpretation: From this example table, a clear SAR can be established. The introduction of a chlorine atom at the R¹ position (Analogue-A) significantly improves activity against B. cinerea compared to the unsubstituted lead. Adding a methyl group at R² alone has no benefit (Analogue-C), but combining the 4-Cl and 2-CH₃ substituents (Analogue-D) results in the most potent compound in the series, suggesting a synergistic effect of these two modifications.
Part 4: Future Perspectives and Conclusion
The field of fungicide and insecticide synthesis is continuously evolving. The future will likely see greater integration of artificial intelligence and machine learning for de novo design, predicting not only bioactivity but also toxicity and environmental fate.[26] Novel delivery mechanisms, such as nano-encapsulation, promise more targeted application and reduced environmental exposure.[27] Furthermore, the discovery of entirely new modes of action will be critical to combat the ever-present threat of resistance.[1][28]
The synthesis of novel agrochemicals is a multidisciplinary endeavor that requires a deep understanding of chemistry, biology, and toxicology. By employing rational, target-based design principles, rigorous synthetic methodologies, and a tiered, validated screening cascade, researchers can successfully navigate the discovery pipeline. The protocols and insights provided in this guide serve as a foundation for developing the next generation of safe and effective crop protection agents, contributing to a more sustainable and food-secure future.[29]
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Target-Based Design, Synthesis, and Biological Evaluation of Novel 1,2,4-Triazolone Derivatives as Potential nAChR Modulators. (2023). Journal of Agricultural and Food Chemistry. [Link]
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New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. (n.d.). Chemistry – A European Journal. [Link]
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Target-based discovery of novel herbicides. (2004). Current Opinion in Plant Biology. [Link]
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Target-based discovery of novel herbicides. (2004). Current Opinion in Plant Biology. [Link]
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Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (2023). Molecules. [Link]
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Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives. (2018). Molecules. [Link]
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Molecule Synthesis Method Makes Pharma and Agrochemical Manufacturing Greener. (2022). Technology Networks. [Link]
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Botanical pesticides: exploring successes, challenges, and future directions in sustainable pest management. (2024). Frontiers in Plant Science. [Link]
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High Throughput Screening in Agrochemical Research. (2005). Combinatorial Chemistry & High Throughput Screening. [Link]
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Development of novel pesticides in the 21st century. (2020). Journal of Pesticide Science. [Link]
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Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. (2021). Journal of Fungi. [Link]
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Challenges and Future Orientation of Pesticides. (2023). In book: Pesticides - Recent Trends and Aspects. [Link]
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High-Throughput Screening in Agrochemical Research. (2005). Combinatorial Chemistry & High Throughput Screening. [Link]
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RESEARCH AND DEVELOPMENT IN PESTICIDE CHEMISTRY CURRENT STATUS AND A GLIMPSE AT THE FUTURE. (2007). Pest Management in the 21st Century. [Link]
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Innovating the design of novel pesticides. (n.d.). CAS. [Link]
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Toxicological Criteria and Methodologies for Pesticides Registration in Brazil (in vitro vs in vivo). (2022). Agribrasilis. [Link]
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Mode of action of pesticides and the novel trends – A critical review. (2012). Journal of Applied and Natural Science. [Link]
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Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). Molecules. [Link]
-
Agrochemical Discovery - Building the Next Generation of Insect Control Agents. (2017). CHIMIA International Journal for Chemistry. [Link]
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Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. (2022). Journal of Agricultural and Food Chemistry. [Link]
-
Recent Developments in Agrochemicals-Synthetic and Natural. (2021). In book: Agricultural Research, Technology and Policy: Innovations and Advances. [Link]
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Structure-activity relationship (SAR). (n.d.). GARDP Revive. [Link]
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Changing concepts of pesticides & Structure Activity Relationship. (2020). YouTube. [Link]
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New modes of action of fungicides. (2018). In book: Environment and Development. [Link]
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Are encapsulated pesticides less harmful to human health than their conventional alternatives? Protocol for a systematic review of in vitro and in vivo animal model studies. (2022). Environment International. [Link]
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Fungicides, Herbicides, and Insecticides. (2023). Penn State Extension. [Link]
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Reinforcement learning-based generative artificial intelligence for novel pesticide design. (2024). Nature Communications. [Link]
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Major Classes of Conventional Insecticides. (n.d.). NC State University. [Link]
-
Challenges and constraints in chemical pesticide usage and their solution: A review. (2017). Journal of Entomology and Zoology Studies. [Link]
-
Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. (2024). Molecules. [Link]
-
Pesticide Testing Using the In Vitro Approach. (2024). IML Testing & Research. [Link]
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In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. (2018). Toxins. [Link]
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Structure–activity relationship. (n.d.). Wikipedia. [Link]
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Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). Journal of Visualized Experiments. [Link]
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Synthesis and Antifungal Activity Evaluation of Novel 2-Cyanoacrylate Derivatives Containing Arylamide Moiety as Potential Myosin-5 Inhibitors. (2023). Journal of Agricultural and Food Chemistry. [Link]
-
High-throughput discovery of emerging antifungal resistance in crop pathogens. (2023). bioRxiv. [Link]
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A high-throughput screening method to identify potential pesticides for mosquito control. (2009). Journal of Medical Entomology. [Link]
-
SAR: Structure Activity Relationships. (n.d.). Collaborative Drug Discovery. [Link]
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Application Notes and Protocols: The Role of Fluorinated Pyridines in Enhancing Drug Bioavailability
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorine in Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3] The pyridine ring, a ubiquitous scaffold in numerous biologically active compounds, serves as a versatile platform for such modifications. When fluorine is introduced into the pyridine moiety, its unique electronic properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a drug's bioavailability.[2][4]
This guide provides a comprehensive overview of the mechanisms by which fluorinated pyridines enhance drug bioavailability, along with detailed protocols for their synthesis and for the assessment of key pharmacokinetic parameters.
Mechanistic Insights: How Fluorinated Pyridines Enhance Bioavailability
The introduction of fluorine into a pyridine ring can positively influence a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile through several key mechanisms:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile hydrogen atom with fluorine, particularly at a "soft spot" on the pyridine ring, the metabolic stability of the drug can be dramatically increased, leading to a longer half-life and improved bioavailability.[1][3][5]
-
Modulation of pKa: Fluorine's strong electron-withdrawing effect can lower the basicity (pKa) of the pyridine nitrogen.[6] This modulation can be crucial for optimizing a drug's solubility and permeability across biological membranes. A lower pKa can lead to a higher proportion of the neutral, more lipophilic form of the drug at physiological pH, facilitating its passage through the gastrointestinal tract and cell membranes.
-
Enhanced Membrane Permeability: The introduction of fluorine can increase the lipophilicity of the molecule, which can improve its ability to cross lipid bilayers.[2][7][8] This is a critical factor for oral absorption and distribution to the target tissues.
-
Favorable Protein-Ligand Interactions: The polarized C-F bond can participate in favorable electrostatic and dipolar interactions within the target protein's binding pocket, potentially increasing binding affinity and potency.
Synthesis of Fluorinated Pyridines: Key Protocols
The synthesis of fluorinated pyridines is a critical first step. Below are representative protocols for the synthesis of 2-fluoropyridine and 3-fluoropyridine, common starting materials for more complex derivatives.
Protocol 2.1: Synthesis of 2-Fluoropyridine
This protocol is based on the reaction of 2-chloropyridine with potassium bifluoride.
Materials:
-
2-chloropyridine
-
Potassium bifluoride (KHF₂)
-
Reaction vessel suitable for high-temperature reactions
-
Distillation apparatus
Procedure:
-
Combine 2-chloropyridine and potassium bifluoride in the reaction vessel.
-
Heat the mixture to a temperature range of 250-370°C. A preferred range is 275-325°C.[9]
-
The reaction proceeds without the need for a solvent.
-
The product, 2-fluoropyridine, is recovered from the reaction mixture by distillation.[9]
Protocol 2.2: Synthesis of 3-Fluoropyridine
This protocol utilizes a halogen exchange reaction.
Materials:
-
3-chloropyridine or 3-bromopyridine
-
Potassium fluoride (KF) or Cesium fluoride (CsF)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
High-boiling point solvent (e.g., sulfolane)
Procedure:
-
In a suitable reaction vessel, dissolve the 3-halopyridine and the phase-transfer catalyst in the solvent.
-
Add the fluoride source (KF or CsF).
-
Heat the reaction mixture to an elevated temperature, typically above 150°C, and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture and isolate the 3-fluoropyridine product through extraction and distillation.
Another common method for synthesizing 3-fluoropyridine involves the diazotization of 3-aminopyridine followed by fluorination, often employing the Balz-Schiemann reaction.[10]
In Vitro Assessment of Bioavailability: Permeability Assays
In vitro permeability assays are crucial for the early-stage assessment of a drug candidate's potential for oral absorption.
Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput assay that predicts passive diffusion across the gastrointestinal tract.[11][12][13]
Materials:
-
PAMPA plate sandwich (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare solutions of the test and control compounds in PBS.
-
Assay Setup: Add the compound solutions to the donor wells and buffer to the acceptor wells.
-
Incubation: Assemble the plate sandwich and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Protocol 3.2: Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier.[][15]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium and supplements
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test and control compounds
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points.
-
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to determine the efflux ratio.
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the Papp value and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
In Vivo Assessment of Bioavailability: Pharmacokinetic Studies
In vivo studies in animal models are essential for determining the oral bioavailability of a drug candidate.
Protocol 4.1: Oral Bioavailability Study in Rats (Overview)
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Test compound formulated for oral and intravenous (IV) administration
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing: Acclimatize the rats and fast them overnight before dosing. Administer the test compound via oral gavage to one group and via IV injection to another group.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both oral and IV administration. Calculate key pharmacokinetic parameters such as the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100
Data Presentation and Case Study
The strategic placement of a fluorine atom on a pyridine-containing scaffold can lead to significant improvements in bioavailability.
Table 1: Comparative Pharmacokinetic Parameters of a Fluorinated vs. Non-Fluorinated Trypanosomal Methionyl-tRNA Synthetase Inhibitor
| Compound | Structure | Oral Cmax (ng/mL) | Oral AUC (ng·h/mL) | Brain Exposure (AUC_brain / AUC_plasma) |
| 5 (Non-fluorinated) | Imidazo[4,5-b]pyridine | 130 | 450 | 0.1 |
| 6 (Fluorinated) | 5-Fluoroimidazo[4,5-b]pyridine | 350 | 1400 | 0.3 |
Data adapted from a study on Trypanosoma brucei inhibitors, demonstrating the positive impact of fluorination on oral exposure and brain penetration.[16][17]
Case Study: Alpelisib
Alpelisib (brand name Piqray) is an FDA-approved phosphatidylinositol 3-kinase (PI3K) inhibitor for the treatment of certain types of breast cancer.[5][18] Its structure features a trifluoro-tert-butyl group on the pyridine ring. This fluorinated moiety is crucial for its high metabolic stability and excellent oral bioavailability, allowing for once-daily oral administration.[5][18]
Visualizing Workflows and Concepts
Diagram 1: Impact of Fluorination on Metabolic Stability
Caption: Fluorine blocks metabolic "soft spots".
Diagram 2: Caco-2 Permeability Assay Workflow
Caption: Caco-2 assay workflow.
Conclusion
The incorporation of fluorine into pyridine-containing scaffolds is a powerful and well-established strategy for enhancing the bioavailability of drug candidates. By improving metabolic stability, modulating pKa, and increasing membrane permeability, fluorinated pyridines can significantly improve a compound's ADME profile. The protocols and insights provided in this guide offer a framework for the rational design and evaluation of fluorinated pyridine derivatives in drug discovery programs.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]
-
SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]
-
[No author]. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Retrieved from [Link]
-
World Health Organization. (n.d.). Writing the research protocol. Retrieved from [Link]
-
ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ResearchGate. (2008). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]
-
The British University in Egypt. (2023). Guidelines for protocol writing. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluoropyridine. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
World Health Organization. (n.d.). Recommended format for a 'research protocol'. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). How to Write a Research Protocol: Tips and Tricks. Retrieved from [Link]
- Google Patents. (n.d.). US3296269A - Process for providing 2-fluoropyridine.
-
SlideShare. (n.d.). Caco 2 Cell Permeability Assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
-
Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Retrieved from [Link]
-
ACS Publications. (2016). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. Retrieved from [Link]
- Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Journal of Chemistry.
-
National Center for Biotechnology Information. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Retrieved from [Link]
-
Future Lab Innovations. (n.d.). Application note: a modern platform for drug screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
-
University Admissions in Sweden. (n.d.). Application summary sheet for the Master's Programme in Drug Discovery and Development. Retrieved from [Link]
-
OUCI. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]
-
CHOP Research Institute. (n.d.). IND Application Template. Retrieved from [Link]
- [No source]. (n.d.).
-
ACS Publications. (2016). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. Retrieved from [Link]
-
Clinical Research Resource HUB. (n.d.). INITIAL INVESTIGATIONAL NEW DRUG APPLICATION. Retrieved from [Link]
-
MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
- [No source]. (2021). Case studies of enhanced pharmacodynamic activity of poorly oral bioavailable drugs via solid lipid nanoparticles.
-
ResearchGate. (2016). (PDF) Important Fluorinated Drugs in Experimental and Clinical Use. Retrieved from [Link]
-
Semantic Scholar. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
PubMed. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridine. As a crucial intermediate in the development of novel therapeutics and agrochemicals, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to the Synthesis
The introduction of a difluoromethyl (-CF2H) group into a pyridine scaffold can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The -CF2H group acts as a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for hydroxyl or thiol groups, improving metabolic stability and membrane permeability. The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through established methods for the functionalization of pyridine rings and the introduction of difluoromethyl moieties.
A common and effective strategy for synthesizing analogous halogenated trifluoromethylpyridines involves a multi-step process starting from a more substituted pyridine precursor.[2] This approach often provides good regioselectivity and yield. While a direct protocol for this compound is not readily found, a robust synthesis can be logically constructed based on a well-documented procedure for its trifluoromethyl analog, 2,5-dichloro-3-(trifluoromethyl)pyridine.[2] This guide will primarily focus on an adapted two-step synthesis and the critical parameters for its success.
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for this compound?
A1: Based on analogous syntheses of halogenated (tri- and difluoromethyl)pyridines, a two-step process is highly promising. This involves the initial formation of a hydrazino-pyridine intermediate from a suitable polychlorinated difluoromethylpyridine precursor, followed by an oxidative deamination to yield the target compound. This method is advantageous due to its regioselectivity and generally good yields.[2]
Q2: Why is the choice of starting material critical for this synthesis?
A2: The substitution pattern of the starting material dictates the final position of the functional groups. For the target molecule, a precursor that already contains the difluoromethyl group at the 4-position and chlorine atoms at the desired locations, with a leaving group at a position to be functionalized, is ideal. The availability and cost of the starting material are also significant practical considerations.[3]
Q3: What are the key challenges in the difluoromethylation step?
A3: Direct C-H difluoromethylation of pyridines can be challenging and often requires specific catalysts and conditions to achieve the desired regioselectivity.[1] Methods include radical, electrophilic, and nucleophilic approaches, each with its own set of advantages and limitations.[4] For a pre-functionalized starting material, the challenge shifts to ensuring the stability of the difluoromethyl group throughout the subsequent reaction steps.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both steps of the synthesis can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). These methods allow for the identification of the starting material, intermediate, and final product, as well as the detection of any significant side products.
Q5: What are the common impurities I should expect?
A5: Common impurities can include unreacted starting materials, the hydrazino-pyridine intermediate, and potentially isomeric byproducts if the initial regioselectivity is not complete. Over-oxidation or side reactions with the solvent or base can also lead to minor impurities. Purification is typically achieved through extraction, washing, and a final purification step like distillation or column chromatography.[2]
Experimental Protocols
The following protocols are adapted from a well-established synthesis of a trifluoromethyl analog and are expected to be highly effective for the synthesis of this compound.[2]
Step 1: Synthesis of 2,5-Dichloro-6-hydrazino-4-(difluoromethyl)pyridine (Intermediate)
This step involves the regioselective displacement of a chlorine atom with hydrazine.
Diagram of the Experimental Workflow for Step 1
Caption: Workflow for the synthesis of the hydrazino-pyridine intermediate.
Methodology:
-
In a well-ventilated fume hood, dissolve 2,3,6-Trichloro-4-(difluoromethyl)pyridine in 2-propanol (approx. 4 mL per gram of starting material) in a suitable reaction vessel equipped with a magnetic stirrer and a cooling bath.
-
With stirring at 25°C, add triethylamine (approximately 1.2 equivalents) to the solution.
-
Slowly add hydrazine hydrate (approximately 1.5 equivalents) to the reaction mixture, maintaining the temperature at 25°C with cooling as necessary.
-
Stir the reaction mixture at 25°C for 8 hours to ensure the reaction goes to completion.
-
Slowly add water (approximately 8 mL per gram of the initial starting material) to the resulting slurry over a 2-hour period. This will dissolve the triethylamine hydrochloride salt and precipitate the product.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum to yield 2,5-Dichloro-6-hydrazino-4-(difluoromethyl)pyridine.
Step 2: Synthesis of this compound (Final Product)
This step involves the oxidative removal of the hydrazino group.
Diagram of the Experimental Workflow for Step 2
Caption: Workflow for the synthesis of the final product.
Methodology:
-
In a reaction vessel with stirring and cooling capabilities, create a biphasic mixture of the 2,5-Dichloro-6-hydrazino-4-(difluoromethyl)pyridine intermediate in dichloromethane (approx. 7 mL per gram of intermediate) and an aqueous solution of sodium hydroxide.
-
Prepare a solution of aqueous sodium hypochlorite (e.g., 12%) and aqueous sodium hydroxide (e.g., 14%).
-
Add the sodium hypochlorite/hydroxide solution to the reaction mixture over a 2-hour period, maintaining the temperature at 25°C with cooling. Gas evolution (nitrogen) will be observed.
-
Stir the mixture at 25°C for an additional two hours after the addition is complete.
-
(Optional but recommended) Add a small amount of aqueous sodium bisulfite to quench any excess sodium hypochlorite.
-
Adjust the pH of the aqueous layer to between 4 and 5 with an acid such as formic acid.
-
Separate the organic phase. Wash the organic layer with dilute aqueous hydrochloric acid, then with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | - Incomplete reaction. - Loss of product during precipitation/filtration. - Insufficient acid scavenger. | - Extend the reaction time and monitor by TLC/GC-MS. - Ensure slow addition of water to maximize precipitation. - Ensure at least stoichiometric amounts of triethylamine are used. |
| Formation of multiple products in Step 1 | - Lack of regioselectivity in the hydrazine displacement. | - Optimize the reaction temperature; lower temperatures may improve selectivity. - Consider a different solvent system. |
| Low yield in Step 2 | - Incomplete oxidation. - Degradation of the product. | - Ensure a sufficient excess of sodium hypochlorite is used. - Maintain the reaction temperature at 25°C to avoid side reactions. The reaction is exothermic. |
| Product is impure after Step 2 | - Incomplete reaction, leaving the hydrazino intermediate. - Presence of unreacted starting material from Step 1. - Formation of chlorinated byproducts. | - Ensure complete conversion in Step 1 before proceeding. - Purify the intermediate before Step 2. - Purify the final product by vacuum distillation or column chromatography. |
| Difficulty in phase separation during work-up | - Formation of an emulsion. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Centrifugation can also be effective on a smaller scale. |
Data Summary
| Parameter | Step 1: Hydrazine Adduct Formation | Step 2: Oxidative Deamination |
| Key Reagents | Hydrazine hydrate, Triethylamine | Sodium hypochlorite, Sodium hydroxide |
| Solvent | 2-Propanol | Dichloromethane/Water (biphasic) |
| Temperature | 25°C | 25°C |
| Reaction Time | ~8 hours | ~4 hours |
| Typical Yield | High | Good to High |
| Purification | Precipitation and Filtration | Extraction, Washing, and optional Distillation |
References
-
Terauchi, H., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2244-2250. Available at: [Link]
- Dow AgroSciences. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. WO 1998050362 A1.
-
Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4087. Available at: [Link]
-
Hu, J., et al. (2012). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, 48(81), 10027-10041. Available at: [Link]
-
Shell Internationale Research Maatschappij B.V. (1986). Process for the preparation of fluorinated pyridines. EP 0192287 A2. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem. Available at: [Link]
-
Xing, G., et al. (2020). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. FAQ. Available at: [Link]
-
Banks, R. E., et al. (1971). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some of their reactions. Journal of the Chemical Society C: Organic, 1971, 1957-1961. Available at: [Link]
-
The Dow Chemical Company. (1984). Preparation of (trifluoromethyl)pyridines. EP 0110690 A1. Available at: [Link]
-
Ishihara Sangyo Kaisha, Ltd. (2016). 2,5-Dichloro-4-(trifluoromethyl)pyridine. J-GLOBAL. Available at: [Link]
- Dow AgroSciences LLC. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO 2014198278 A1.
- Dow AgroSciences LLC. (2017). Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues. CN 106316932 A.
-
Handa, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 168-177. Available at: [Link]
- F. Hoffmann-La Roche AG. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. US 2014/0135497 A1.
- Henan Top Industrial Co., Ltd. (2016). Synthesis method of medicinal raw material 2,5-difluoropyridine. CN 105753772 A.
- Xinfa Pharmaceutical Co., Ltd. (2020). Simple preparation method of 2, 5-dichloropyridine. CN 109721529 B.
-
MacMillan, D. W. C., et al. (2018). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 140(40), 12795-12800. Available at: [Link]
-
Liu, Y., et al. (2022). Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Kappe, C. O., et al. (2019). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 21(1), 140-144. Available at: [Link]
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2,5-Dichloro-4-(difluoromethyl)pyridine
Welcome to the technical support guide for the purification of crude 2,5-Dichloro-4-(difluoromethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Introduction
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[2] The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active ingredient. Crude reaction mixtures often contain a variety of impurities, including starting materials, reagents, solvents, and side-products from the synthesis. This guide will equip you with the knowledge to effectively purify this compound to the required specifications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and offers solutions to resolve them.
Issue 1: Persistent Colored Impurities in the Product
Question: My purified this compound remains a yellow or brown oil/solid, even after initial purification attempts. What is causing this discoloration and how can I remove it?
Answer: Discoloration in crude this compound is often due to the presence of polymeric byproducts or residual catalysts from the synthesis. These impurities can be persistent and may not be effectively removed by simple purification techniques.
Troubleshooting Steps:
-
Activated Carbon Treatment: Before distillation or recrystallization, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or toluene) and add a small amount of activated carbon. Stir the mixture at room temperature for 1-2 hours, then filter through a pad of celite to remove the carbon. The activated carbon will adsorb many of the colored impurities.
-
Column Chromatography: If discoloration persists, column chromatography is a highly effective method for separating the target compound from colored impurities. A silica gel stationary phase with a non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.
-
Chemical Treatment: In some cases, a dilute aqueous wash with a reducing agent, like sodium bisulfite, can help to remove certain types of colored impurities, particularly if they are due to residual oxidizing agents from the synthesis.
Issue 2: Co-eluting Impurities in Column Chromatography
Question: I am using column chromatography to purify my product, but I have an impurity that co-elutes with my desired compound. How can I improve the separation?
Answer: Co-elution occurs when the impurity has a similar polarity and affinity for the stationary phase as your product. To resolve this, you need to alter the chromatographic conditions to exploit other differences in their physicochemical properties.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent System: Experiment with different solvent systems. If you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a toluene/ethyl acetate system.[3]
-
Solvent Polarity: Fine-tune the polarity of your mobile phase. A shallower gradient or isocratic elution with a finely adjusted solvent ratio can often improve separation.
-
Additives: For basic compounds like pyridines, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can improve peak shape and may enhance separation from acidic or neutral impurities.[4]
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for pyridine derivatives.[4]
-
For very challenging separations, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be effective.
-
Issue 3: Low Recovery After Purification
Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve my recovery?
Answer: Low recovery can result from several factors, including product degradation, incomplete extraction, or losses during transfers and concentration steps.
Troubleshooting Steps:
-
Assess Product Stability: Halogenated pyridines can be sensitive to heat and acidic or basic conditions.
-
Temperature: When performing distillation, use a vacuum to lower the boiling point and minimize thermal degradation.[5]
-
pH: During aqueous workups, avoid strongly acidic or basic conditions if your compound is susceptible to hydrolysis. Neutralize the reaction mixture carefully.
-
-
Optimize Extraction:
-
Ensure you are using an appropriate extraction solvent in which your product is highly soluble.
-
Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
-
-
Minimize Mechanical Losses:
-
Be meticulous during transfers between flasks and other labware.
-
When removing solvent under reduced pressure, use a rotary evaporator with a bump trap to prevent loss of your product into the vacuum system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, partially chlorinated or fluorinated intermediates, positional isomers, and solvent residues.[2][6] The specific impurities will depend on the synthetic route used.
Q2: Is distillation or recrystallization a better method for purifying this compound?
A2: The choice between distillation and recrystallization depends on the physical state and purity of your crude product. If the product is a liquid or a low-melting solid, vacuum distillation is often effective.[5] If the product is a solid with a relatively high melting point, recrystallization from a suitable solvent can be a very efficient purification method.[7] For complex mixtures with multiple impurities, a combination of techniques or column chromatography may be necessary.[7]
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any non-volatile or thermally labile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): To confirm the structure of the compound and identify any structurally related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.[8]
Q4: What are the key safety precautions to take when handling this compound?
A4: this compound is a hazardous chemical.[9][10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid inhalation, ingestion, and skin contact.[10][11] Review the Safety Data Sheet (SDS) before use.[9][10][11]
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying liquid or low-melting solid this compound.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle and stirrer
Procedure:
-
Set up the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Slowly apply vacuum to the system, monitoring the pressure with the vacuum gauge.
-
Once the desired vacuum is reached, begin heating the distillation flask with the heating mantle while stirring.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture with water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen recrystallization solvent at an elevated temperature.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Column Chromatography
This protocol is a versatile method for separating complex mixtures.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Determine the optimal eluent system by running TLC plates with the crude mixture in various solvent ratios. Aim for an Rf value of 0.2-0.4 for the desired product.[7]
-
Pack the chromatography column with silica gel slurried in the initial eluent.
-
Dissolve the crude product in a minimal amount of a volatile solvent and adsorb it onto a small amount of silica gel.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | >98% | Fast, good for large quantities | Not suitable for heat-sensitive compounds or impurities with close boiling points |
| Recrystallization | >99% | Can yield very pure product, scalable | Requires a solid product and a suitable solvent, can have lower recovery |
| Column Chromatography | >99% | Highly versatile, can separate complex mixtures | Can be time-consuming and require large volumes of solvent, may have lower recovery |
Visualizations
Caption: A decision workflow for selecting the appropriate purification technique.
Caption: A troubleshooting guide for common column chromatography issues.
References
- Apollo Scientific. 2,5-Dichloro-4-(difluoromethyl)
- Fisher Scientific. 2,3-Dichloro-5-(trifluoromethyl)
- AK Scientific, Inc. 2,3-Difluoro-4-(difluoromethyl)
- Sigma-Aldrich.
- Google Patents. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Pi Chemicals. 2-(difluoromethyl)
- Sigma-Aldrich. 2,5-Dichloro-4-(trifluoromethyl)pyridine 97 89719-92-6.
- J&H CHEM. This compound CAS NO.1374659-30-9.
- European Patent Office.
- Google Patents. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- BenchChem.
- PrepChem.com. Synthesis of 2,5-difluoro-4-chloropyrimidine.
- Google Patents.
- BenchChem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem.
- BenchChem. Technical Support Center: Purification of 2,6-dichloro-4-phenylpyridine Reaction Products.
- BLDpharm. 1806825-93-3|2,5-Dichloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine.
- Allfluoro pharmaceutical co .ltd. 2,5-Dichloro-4-(trifluoromethyl)pyridine,89719-92-6.
- Thermo Fisher Scientific. 2,5-Dichloro-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals.
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Freie Universität Berlin Refubium.
- ChemicalBook. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7.
- PubMed Central. Prediction of Chromatography Conditions for Purification in Organic Synthesis Using Deep Learning.
- PubMed. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
- Thermo Fisher Scientific.
- BenchChem. Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)
- Supporting Information.
- Google Patents. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine.
- Google Patents.
- ResearchGate.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
- Sigma-Aldrich. 2,6-Dichloro-4-(trifluoromethyl)pyridine 97 39890-98-7.
- Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)
Sources
- 1. This compound, CasNo.1374659-30-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 11. fishersci.com [fishersci.com]
Common side reactions in the synthesis of substituted pyridines
Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges encountered during the synthesis of these vital heterocyclic compounds. Our guidance is grounded in established chemical principles and practical, field-proven insights to help you optimize your synthetic routes and overcome common hurdles.
Structure of This Guide
This guide is organized into sections based on common synthetic methods for constructing the pyridine ring. Each section contains a series of FAQs that address prevalent side reactions and experimental issues. We will explore the causality behind these problems and provide actionable solutions, detailed protocols, and preventative measures.
Section 1: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone of pyridine chemistry, yet it is not without its challenges. Low yields and unexpected byproducts are common complaints from researchers. This section will address these issues head-on.
FAQ 1.1: I'm observing a persistently low yield in my Hantzsch pyridine synthesis. What are the most likely causes and how can I improve it?
Low yields in the Hantzsch synthesis are a frequent issue, often stemming from two primary sources: incomplete oxidation of the 1,4-dihydropyridine (DHP) intermediate or the formation of side products during the initial condensation.[1][2]
Chemical Rationale:
The Hantzsch reaction proceeds in two main stages: the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source to form a 1,4-DHP, followed by an oxidation step to furnish the aromatic pyridine ring.[3][4][5] The stability of the DHP intermediate can vary significantly depending on the substituents. In some cases, it is stable enough to be isolated, while in others, it may spontaneously oxidize.[5] If the oxidation is not driven to completion, the final product will be a mixture of the desired pyridine and the DHP, leading to a lower isolated yield of the target molecule.
Furthermore, the initial multi-component condensation is not always a clean process. Side reactions can consume starting materials, thus reducing the overall yield. For instance, in unsymmetrical Hantzsch reactions, an incorrect order of reagent addition can lead to the formation of undesired intermediates.[1]
Troubleshooting and Preventative Measures:
-
Ensure Complete Oxidation: The choice of oxidizing agent is critical. While classical methods often employ harsh oxidants like nitric acid or potassium permanganate, these can sometimes lead to side reactions.[2] Milder and more efficient modern methods are often preferable. Consider using iodine in refluxing methanol or employing a catalytic system. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the complete disappearance of the DHP intermediate.[1]
-
Optimize Reaction Conditions: For the initial condensation, consider alternative catalysts and solvent systems. The use of p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields.[1] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles can also lead to high yields in shorter reaction times.[1]
-
Control Reagent Addition: In the synthesis of unsymmetrical pyridines, the order of reagent addition can be critical. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step to minimize the formation of side products.[1]
Analytical Identification of Side Products:
The primary "side product" in the case of low yield due to incomplete oxidation is the 1,4-dihydropyridine intermediate. This can be readily identified and distinguished from the final pyridine product using a few analytical techniques:
-
NMR Spectroscopy: The 1,4-DHP will show characteristic signals for the protons at the C4 and N1 positions, which are absent in the aromatic pyridine.
-
LC-MS: The DHP will have a molecular weight that is two units higher than the corresponding pyridine. This makes LC-MS an excellent tool for monitoring the progress of the oxidation step.
-
UV-Vis Spectroscopy: Pyridines and their corresponding DHPs have distinct UV-Vis spectra, which can be used for quantification.
| Issue | Potential Cause | Recommended Solution | Analytical Check |
| Low Yield | Incomplete oxidation of the 1,4-dihydropyridine intermediate. | Use an effective oxidizing agent in the correct stoichiometry (e.g., iodine in methanol, CrO3, KMnO4). Monitor reaction completion.[1] | TLC, LC-MS to track disappearance of DHP. |
| Formation of condensation side products. | Optimize reaction conditions (e.g., use of PTSA catalyst, solvent-free conditions). For unsymmetrical pyridines, control the order of reagent addition.[1] | GC-MS or LC-MS to identify unexpected byproducts. |
Section 2: The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a versatile route to substituted pyridines but can be hampered by the need for high temperatures and the potential for side reactions during the cyclodehydration step.
FAQ 2.1: My Bohlmann-Rahtz synthesis requires very high temperatures for the cyclodehydration, leading to decomposition. How can I promote the reaction under milder conditions?
The high-temperature requirement for the cyclodehydration of the aminodiene intermediate is a well-known drawback of the classical Bohlmann-Rahtz synthesis.[6][7] This is often necessary to facilitate the E/Z isomerization of the aminodiene, which is a prerequisite for cyclization.[3][6]
Chemical Rationale:
The condensation of an enamine with an ethynylketone initially forms an aminodiene intermediate.[3][8][9] For this intermediate to undergo the necessary 6-pi electrocyclization to form the dihydropyridine precursor, it must adopt a specific cisoid conformation. The initially formed transoid isomer requires thermal energy to overcome the rotational barrier and isomerize to the reactive cisoid form.[6] These high temperatures can unfortunately lead to the decomposition of starting materials or the desired product, resulting in lower yields and a more complex reaction mixture.
Troubleshooting and Preventative Measures:
-
Acid Catalysis: The use of an acid catalyst can significantly lower the activation energy for both the E/Z isomerization and the subsequent cyclodehydration. A variety of catalysts have been shown to be effective, including ytterbium triflate, zinc bromide, and solid-supported acids like Amberlyst-15.[7][10] These catalysts allow the reaction to proceed at much lower temperatures, often at or near room temperature.
-
One-Pot Procedures: To circumvent the need to isolate the potentially unstable aminodiene intermediate, one-pot procedures have been developed. In these methods, the enamine and ethynylketone are reacted in the presence of an acid catalyst, allowing for the sequential condensation and cyclodehydration to occur in a single reaction vessel.[7]
Analytical Characterization of the Aminodiene Intermediate:
If you wish to characterize the aminodiene intermediate, 1H-NMR spectroscopy is a powerful tool. The spectrum will show characteristic signals for the vinylic protons of the diene system, and the coupling constants can provide information about the stereochemistry (E/Z) of the double bonds.[6]
Experimental Protocol: Acid-Catalyzed Bohlmann-Rahtz Cyclodehydration
-
To a solution of the isolated aminodiene intermediate in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of a Lewis or Brønsted acid (e.g., 10 mol% Yb(OTf)3 or a scoop of Amberlyst-15 resin).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, if using a soluble catalyst, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). If using a solid-supported catalyst, simply filter off the resin.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: The Guareschi-Thorpe Pyridine Synthesis
While a classic method, the Guareschi-Thorpe synthesis can suffer from low yields and harsh reaction conditions. Modern modifications have significantly improved its utility.
FAQ 3.1: My Guareschi-Thorpe synthesis is inefficient. Are there more modern and efficient protocols?
Yes, the classical Guareschi-Thorpe reaction, which involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, can indeed be low-yielding.[11][12][13] However, recent advancements have led to more efficient and environmentally friendly procedures.
Chemical Rationale:
The traditional Guareschi-Thorpe synthesis often requires a strong base and elevated temperatures to drive the condensation and cyclization steps. These conditions can lead to the degradation of starting materials and products, resulting in diminished yields.
Modern Modifications:
A significant improvement involves the use of ammonium carbonate in an aqueous medium.[14][15] This modified procedure offers several advantages:
-
Milder Conditions: The reaction proceeds under much milder conditions, often at or slightly above room temperature.
-
Improved Yields: Yields are often significantly higher compared to the classical method.
-
Greener Synthesis: The use of water as a solvent and the avoidance of harsh bases make this a more environmentally benign approach.[14][15]
-
Simplified Workup: In many cases, the desired 2-pyridone product precipitates directly from the reaction mixture, allowing for simple isolation by filtration.[14]
Analytical Identification of Byproducts:
In cases of incomplete reaction or side reactions, a mixture of products may be observed.[14] LC-MS is an invaluable tool for identifying the components of this mixture, including unreacted starting materials and partially condensed intermediates.
Section 4: Over-Alkylation and Regioselectivity Issues in Pyridine C-H Functionalization
Direct C-H functionalization of the pyridine ring, particularly through Minisci-type reactions, is a powerful tool for late-stage modification. However, controlling regioselectivity and preventing over-alkylation can be challenging.
FAQ 4.1: I am observing a mixture of regioisomers and over-alkylation in my Minisci reaction. How can I achieve selective C-4 alkylation?
The Minisci reaction, which involves the addition of a radical to a protonated pyridine ring, typically favors substitution at the C-2 and C-4 positions.[16][17] Achieving selective C-4 alkylation and avoiding the formation of di- or tri-alkylated products has been a long-standing challenge.[18]
Chemical Rationale:
The protonated pyridine ring is highly electron-deficient, making it susceptible to attack by nucleophilic radicals. The C-2 and C-4 positions are the most electrophilic and are therefore the primary sites of radical addition. Without a directing group, a mixture of C-2 and C-4 isomers is often obtained. Furthermore, the newly introduced alkyl group does not significantly deactivate the ring, and thus the mono-alkylated product can undergo a second alkylation, leading to over-alkylation byproducts.
Strategies for Controlling Regioselectivity and Preventing Over-Alkylation:
-
Use of a Blocking Group: A recently developed and highly effective strategy involves the use of a removable blocking group at the C-2 and C-6 positions. A simple maleate-derived blocking group has been shown to direct Minisci-type decarboxylative alkylation exclusively to the C-4 position.[18][19] This method is operationally simple and provides access to a wide range of C-4 alkylated pyridines.[19]
-
Reaction Condition Optimization: In some cases, regioselectivity can be influenced by the reaction conditions. For example, the addition of acid can favor reaction at the α-position (C-2).[17] Careful screening of solvents and reaction temperature may also help to improve the desired regioselectivity.[20]
Workflow for Regioselective C-4 Alkylation using a Blocking Group
Caption: Workflow for regioselective C-4 alkylation.
Section 5: Unwanted N-Oxide Formation
The pyridine nitrogen is nucleophilic and can be readily oxidized to the corresponding N-oxide. While sometimes a desired transformation, unintentional N-oxide formation can be a problematic side reaction.
FAQ 5.1: I am observing the formation of pyridine N-oxide as a byproduct in my reaction. How can I prevent this?
The formation of pyridine N-oxide occurs when the pyridine nitrogen is exposed to an oxidizing agent.[21][22][23] This can happen intentionally, as pyridine N-oxides are useful synthetic intermediates, or unintentionally as a side reaction.
Chemical Rationale:
The lone pair of electrons on the pyridine nitrogen is susceptible to attack by electrophilic oxygen sources. Common oxidizing agents that can lead to N-oxide formation include peroxy acids (e.g., m-CPBA, peracetic acid), hydrogen peroxide, and even air under certain conditions, particularly in the presence of metal catalysts.[21][22][23][24]
Preventative Measures:
-
Avoid Excess Oxidizing Agents: If your reaction requires an oxidizing agent for a different transformation, use it in stoichiometric amounts and at the lowest possible temperature to minimize the competing N-oxidation.
-
Protect the Nitrogen: If the pyridine nitrogen is not involved in the desired reaction, it can be temporarily protected. Protonation with a strong acid to form a pyridinium salt will render the nitrogen electrophilic and prevent oxidation. However, this may not be compatible with all reaction conditions.
-
Degas Solvents and Use an Inert Atmosphere: If you suspect that aerial oxidation is occurring, particularly in metal-catalyzed reactions, it is advisable to degas your solvents and run the reaction under an inert atmosphere of nitrogen or argon.
Analytical Identification of Pyridine N-Oxide:
Pyridine N-oxides can be readily identified by a variety of analytical techniques:
-
Mass Spectrometry: The N-oxide will have a molecular weight that is 16 units higher than the parent pyridine.
-
NMR Spectroscopy: The proton signals of the pyridine ring are typically shifted downfield in the N-oxide compared to the parent pyridine.
-
IR Spectroscopy: The N-O bond gives rise to a characteristic stretching vibration in the IR spectrum.
Reaction Scheme: Intentional vs. Unintentional N-Oxide Formation
Caption: Pathways of N-oxide formation.
References
- Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem. (URL not available)
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]
- Minisci reaction - Wikipedia. (URL not available)
- Technical Support Center: Regioselectivity in Substituted Pyridine Reactions - Benchchem. (URL not available)
- Practical and Regioselective Synthesis of C-4-Alkyl
- ANALYTICAL METHODS. (URL not available)
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Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 129(25), 7873–7883. [Link]
- Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (URL not available)
- strategies to overcome low yields in multicomponent pyridine synthesis - Benchchem. (URL not available)
- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide - Benchchem. (URL not available)
- HPLC Methods for analysis of Pyridine - HELIX Chrom
- Strategies for pyridine C-H functionalization. (A) Common strategies on...
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Bagley, M. C., Dale, J. W., & Bower, J. (2010). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules, 15(5), 3212–3226. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25359–25366. [Link]
- Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. (URL not available)
- Hantzsch pyridine synthesis - Wikipedia. (URL not available)
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (URL not available)
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (URL not available)
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- Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US. (URL not available)
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
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Wang, Z., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6384. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25359–25366. [Link]
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Pellicciari, R., & Natalini, B. (2012). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei, 23(3), 231–239. [Link]
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Technical Support Center: Mastering Regioselectivity in Pyridine Functionalization
Welcome to the Technical Support Center for Pyridine Functionalization. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to overcome the challenges of achieving regioselectivity in pyridine modification. The pyridine scaffold is a cornerstone in pharmaceuticals and agrochemicals, making the precise control of its functionalization a critical aspect of modern synthetic chemistry.[1][2] This resource is structured to address the common issues encountered in the lab, providing practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common challenges in achieving regioselective pyridine functionalization. The questions are designed to mirror the real-world problems faced by researchers at the bench.
Section 1: Controlling C2 vs. C4 Selectivity in Nucleophilic and Radical Reactions
Question 1: My nucleophilic aromatic substitution (SNAc) on a substituted pyridine is giving me a mixture of C2 and C4 isomers. How can I favor one over the other?
Answer:
This is a classic challenge in pyridine chemistry. The inherent electronic properties of the pyridine ring favor nucleophilic attack at the C2 and C4 positions due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[3][4] Several factors can be manipulated to influence the regiochemical outcome:
-
Steric Hindrance: This is often the most powerful tool at your disposal.
-
To favor C4 substitution: Utilize a bulkier nucleophile. The increased steric demand will disfavor attack at the more hindered C2 position. Similarly, if your pyridine substrate has a substituent at C3, this will sterically shield the C2 position and direct incoming nucleophiles to C4.[5]
-
To favor C2 substitution: Ensure the C2 position is sterically accessible. If you have a choice of starting materials, avoid bulky substituents at C3.
-
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity by differentially solvating the transition states leading to the C2 and C4 products. For instance, a switch from a non-polar solvent like dichloromethane (DCM) to a polar aprotic solvent like dimethyl sulfoxide (DMSO) can invert the selectivity in some systems.[3][5] It is often worthwhile to screen a range of solvents with varying polarities and hydrogen-bonding capabilities.
-
Electronic Effects of Existing Substituents: The electronic nature of the substituents already on the pyridine ring can fine-tune the relative electron deficiency at the C2 and C4 positions.[6][7] While the nitrogen atom is the dominant influence, other electron-withdrawing groups can further enhance the electrophilicity of the positions ortho and para to them.[5]
Question 2: I am running a Minisci-type reaction and getting a mixture of C2 and C4 alkylation products. How can I achieve C4 selectivity?
Answer:
The Minisci reaction, a powerful tool for C-H functionalization, typically shows a preference for the C2 and C4 positions due to the radical mechanism and the electronic nature of the pyridine ring.[8] Achieving high C4 selectivity can be challenging but is often accomplished using a "blocking group" strategy.[9][10]
The core principle is to temporarily and reversibly modify the pyridine nitrogen with a sterically demanding group. This bulky group will physically block the C2 and C6 positions, forcing the incoming radical to attack the only remaining activated and accessible position, C4.
A highly effective and practical method involves the use of a simple maleate-derived blocking group.[8][11] This approach allows for excellent control in Minisci-type decarboxylative alkylations, providing a scalable and cost-effective route to C4-alkylated pyridines.[11]
Workflow for C4-Selective Minisci Alkylation using a Blocking Group:
Caption: Workflow for achieving C4-selectivity in Minisci reactions.
Section 2: Tackling the Challenge of C3 (meta) Functionalization
Question 3: My attempts at direct electrophilic aromatic substitution (EAS) on pyridine are failing or giving very low yields. How can I functionalize the C3 position?
Answer:
Direct electrophilic aromatic substitution on pyridine is notoriously difficult for two main reasons:
-
Electron-Deficient Ring: The electronegative nitrogen atom deactivates the entire ring towards attack by electrophiles.[3][5]
-
Nitrogen Protonation: Many EAS reactions are performed under acidic conditions, which leads to the protonation of the basic pyridine nitrogen. This forms a pyridinium ion, which is even more strongly deactivated.[3]
While direct EAS on pyridine itself is challenging, often requiring harsh conditions and resulting in low yields with poor C3 selectivity,[12][13] several more reliable strategies have been developed:
-
Pyridine N-Oxide Strategy: This is a common and highly effective method. By first oxidizing the pyridine to its N-oxide, you accomplish two things: the N-oxide is more reactive towards electrophiles, and it directs substitution primarily to the C4 position.[3][4] While this doesn't directly yield a C3-substituted product from an electrophilic attack, the altered reactivity of the N-oxide can be leveraged in other transformations. For direct C3 functionalization, more advanced methods are needed.
-
Directed ortho-Metalation (DoM): If you start with a pyridine that has a directing metalation group (DMG) at the C2 or C4 position, you can selectively deprotonate the C3 position with a strong base (like LDA or n-BuLi) and then quench with an electrophile.[14][15] For example, a DMG at C2 will direct metalation to C3, and a DMG at C4 will also direct to C3.[15]
-
Dearomatization-Rearomatization Strategies: This is a modern and powerful approach to access the C3 position.[16][17] These methods involve temporarily disrupting the aromaticity of the pyridine ring, which changes its intrinsic reactivity, allowing for functionalization at what will become the C3 position upon rearomatization.[17][18] One such strategy involves the formation of Zincke imine intermediates, which can then react with various reagents to achieve C3-amination or halogenation under mild conditions.[13][19]
Troubleshooting Decision Tree for C3 Functionalization:
Caption: Decision tree for selecting a C3 functionalization strategy.
Section 3: Leveraging Directed ortho-Metalation (DoM) for C2 Functionalization
Question 4: I'm trying to perform a Directed ortho-Metalation (DoM) on my pyridine substrate, but I'm getting low yields and competing side reactions. What are the critical parameters to control?
Answer:
Directed ortho-metalation is a robust method for achieving C2 functionalization by using a directing metalation group (DMG) to guide a strong base to deprotonate the adjacent C-H bond.[14][20] However, its success hinges on careful control of reaction conditions to avoid common pitfalls.
Critical Parameters and Troubleshooting:
| Parameter | Common Issue | Troubleshooting Strategy |
| Base Selection | Nucleophilic addition of the base (e.g., n-BuLi) to the pyridine C=N bond.[20] | Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[15][20] |
| Temperature | Rearrangement of the lithiated intermediate (e.g., anionic Fries-type rearrangement for carbamate DMGs).[15] | Maintain very low temperatures, typically -78 °C (dry ice/acetone bath), throughout the deprotonation and electrophilic quench steps.[3] |
| Solvent | Poor solubility of intermediates; solvent reacting with the organolithium base. | Use anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et2O).[20] Ensure the solvent is rigorously dried before use. |
| DMG Choice | The directing group is difficult to remove or transform after functionalization. | While strong DMGs like tertiary amides are effective, consider DMGs like O-carbamates that have well-established protocols for subsequent transformations.[15][21] |
General Experimental Protocol for Directed ortho-Metalation of a Pyridine:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the pyridine substrate bearing a directing group (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Deprotonation: Slowly add a solution of a lithium amide base (e.g., LDA, typically 1.1 equivalents) to the cooled pyridine solution.
-
Stirring: Stir the reaction mixture at -78 °C for the required time (typically 30 minutes to 2 hours, monitor by TLC if possible by quenching small aliquots).
-
Electrophilic Quench: Add the desired electrophile to the reaction mixture, also at -78 °C.
-
Warm-up: Allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl solution).
-
Extraction & Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography or crystallization.
Key Mechanistic Principles at a Glance
Understanding the underlying electronic and steric effects is crucial for predicting and controlling regioselectivity.
| Position | Electronic Character | Favored Reactions | Key Strategies |
| C2/C6 | Electron deficient (δ+) | Nucleophilic Substitution, Radical Attack, Metalation (with DMG) | Directed ortho-Metalation (DoM), Minisci Reaction |
| C4 | Electron deficient (δ+) | Nucleophilic Substitution, Radical Attack | Pyridine N-oxide activation, Steric blocking of C2/C6 |
| C3/C5 | Relatively electron rich | Electrophilic Substitution (challenging) | Dearomatization-Rearomatization, DoM from C2 or C4 DMG |
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Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM) - Benchchem. 14
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Troubleshooting poor regioselectivity in the synthesis of substituted pyridines - Benchchem. 8
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C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). 1
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Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed. 2
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Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. 22
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Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - ResearchGate. 16
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Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed. 19
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Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. 25
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Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. 26
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Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines | The Journal of Organic Chemistry - ACS Publications. 21
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. 27
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Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed. 17
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Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC - NIH. 13
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Technical Support Center: Regioselectivity in Substituted Pyridine Reactions - Benchchem. 5
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Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - PMC - NIH. 28
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Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity - ResearchGate. 9
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Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. 11
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C4‐selective functionalizations of pyridine. | Download Scientific Diagram - ResearchGate. 10
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C4‐selective sulfonylation of pyridine. | Download Scientific Diagram - ResearchGate. 30
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Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. 31
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Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study | Inorganic Chemistry. 32
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Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. 6
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Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents: Polycyclic Aromatic Compounds - Taylor & Francis Online. 33
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Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview - Benchchem. 34
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Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. 35
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Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - NIH. 36
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An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications.* 37
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Recent Advances in Direct Pyridine C-H Activation Strategies - Ingenta Connect. 38
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The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers - Benchchem. 7
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Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. 39
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Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? - Quora. 40
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C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - NIH. 41
-
Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives | Request PDF - ResearchGate. 42
-
Regioselectivity of pyridine deprotonation in the gas phase - PubMed. 43
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. 44
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Technical Support Center: Navigating the Scale-Up of Dichloropyridine Reactions
Welcome to the Technical Support Center dedicated to addressing the critical challenges encountered during the scale-up of dichloropyridine reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production of these vital chemical intermediates. Dichloropyridines are foundational building blocks in the pharmaceutical and agrochemical industries, and their successful, efficient, and safe production at scale is paramount.[1][2]
This resource moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. We will explore common pitfalls, offer robust troubleshooting strategies, and present preventative measures to ensure your scale-up process is both successful and safe.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Control and Thermal Safety
Question 1: We are observing a significant exotherm and difficulty in maintaining temperature control during the scale-up of our chlorination reaction. What are the primary causes and how can we mitigate this?
Answer: This is a common and critical challenge when scaling up exothermic reactions like the chlorination of pyridine derivatives.[3] The fundamental issue lies in the non-linear relationship between volume and surface area as you increase reactor size. A larger volume generates more heat, while the relative surface area available for heat dissipation decreases.[4]
Root Causes & Solutions:
-
Inadequate Heat Dissipation: Your lab-scale setup may have been forgiving, but at a larger scale, efficient heat removal is crucial.
-
Solution: Ensure your reactor has adequate cooling capacity. This may involve using a reactor with a cooling jacket and selecting a heat transfer fluid appropriate for the required temperature range.[3] For highly exothermic processes, consider a semi-batch approach where one reactant is added portion-wise to control the rate of heat generation.[3][5]
-
-
Rapid Reagent Addition: Adding reagents too quickly is a frequent cause of thermal runaways.[3]
-
Solution: Implement a controlled addition strategy, such as using a syringe pump for liquid reagents or a mass flow controller for gases.[3] This allows you to match the rate of reaction to the reactor's ability to remove heat.
-
-
Poor Mixing: Inefficient mixing can create localized hot spots where the reaction proceeds much faster, leading to thermal instability and byproduct formation.[5][6]
-
Solution: Optimize the agitation system. This includes selecting the appropriate impeller type and speed to ensure homogeneity throughout the reactor. For viscous reaction mixtures, a more powerful overhead stirrer may be necessary.
-
Expert Insight: Before any scale-up, it is imperative to perform reaction calorimetry to understand the thermal profile of your reaction. This data will be invaluable for designing a safe and efficient large-scale process.[4]
dot
Caption: Troubleshooting workflow for thermal runaway events.
Section 2: Impurity Profile and Byproduct Formation
Question 2: On scaling up the synthesis of 2,6-dichloropyridine from 2-chloropyridine, we are seeing an increase in the formation of other dichloropyridine isomers (e.g., 2,3- and 2,5-) and over-chlorinated products. How can we improve selectivity?
Answer: This is a classic selectivity challenge in electrophilic aromatic substitution on a pyridine ring. The reaction conditions that favor the desired substitution at the 6-position can also promote substitution at other positions and lead to higher chlorinated species.[7]
Key Factors Influencing Selectivity:
-
Catalyst Choice: The use of a catalyst in the liquid-phase chlorination of 2-chloropyridine can inadvertently promote the formation of other isomers.[7]
-
Reaction Temperature: Higher temperatures can lead to over-chlorination and the formation of tar.[7]
-
Stoichiometry of Chlorinating Agent: An excess of the chlorinating agent will inevitably lead to the formation of trichloro- and tetrachloropyridines.[7]
-
Solution: Carefully control the stoichiometry of the chlorine gas. The amount of chlorine to be charged can be determined by monitoring the chlorine concentration in the exhaust gas.[7]
-
Quantitative Data for Reaction Optimization:
| Parameter | Recommended Condition for High 2,6-Dichloropyridine Selectivity | Rationale |
| Catalyst | None | Avoids promotion of undesired isomer formation.[7] |
| Temperature | 180°C - 250°C | Balances reaction rate with minimizing over-chlorination and tar formation.[7] |
| Pressure | Elevated | Maintains the reaction mixture in the liquid phase at higher temperatures.[7][8] |
| Chlorine Stoichiometry | Controlled addition with monitoring | Prevents the formation of higher chlorinated pyridines.[7] |
Question 3: We are observing significant tar formation in our large-scale direct chlorination of pyridine. What are the likely causes and how can we prevent it?
Answer: Tar formation is a common issue in high-temperature chlorination reactions, particularly with pyridine itself.[7] It is often a result of complex condensation and polymerization reactions.
Primary Causes and Preventative Measures:
-
High Reaction Temperatures: Excessive heat can lead to thermal decomposition and subsequent polymerization of the starting material and products.[7]
-
Solution: Optimize the reaction temperature to find a balance between an acceptable reaction rate and minimal tar formation. Ensure uniform heating to avoid localized hot spots.[9]
-
-
Impurities in Starting Material: The presence of certain impurities in the pyridine starting material can act as catalysts for tar formation.
-
Solution: Use purified starting materials. It is crucial to ensure the quality of your raw materials before introducing them into a large-scale reaction.[7]
-
dot
Caption: Root causes and solutions for tar formation.
Section 3: Product Isolation and Purification at Scale
Question 4: Our attempts to purify 2,5-dichloropyridine at a larger scale using recrystallization have resulted in low yield and product that fails to crystallize. What are we doing wrong?
Answer: Challenges with recrystallization at scale are often due to issues with supersaturation, the presence of impurities that inhibit crystallization, and product loss during transfers.[10]
Troubleshooting Recrystallization:
| Issue | Potential Cause | Solution |
| Product Fails to Crystallize | Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature (e.g., in an ice bath).[10] |
| Presence of impurities inhibiting crystallization. | Attempt to "seed" the solution with a small crystal of pure 2,5-dichloropyridine. Consider an additional purification step, such as fractional distillation, before recrystallization.[10] | |
| Low Yield of Purified Product | Using too much solvent for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product.[10] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask). Use a small amount of extra hot solvent to wash the filter paper.[10] | |
| Product loss during transfers. | Minimize the number of transfers and ensure all equipment is properly rinsed to recover as much product as possible.[10] |
Expert Protocol: Large-Scale Purification of 2,5-Dichloropyridine
A robust and industrially viable method for purifying 2,5-dichloropyridine, especially for removing the common 2,3-dichloropyridine isomer, is a combination of steam distillation followed by recrystallization.[10]
Step 1: Steam Distillation
-
Setup: In a suitable reactor, heat the crude dichloropyridine mixture. Introduce steam into the reactor, ensuring the steam inlet is below the surface of the liquid to prevent bumping.[10]
-
Distillation: The steam will carry the volatile dichloropyridine isomers over into a condenser.[10]
-
Collection: Collect the distillate, which will consist of an aqueous phase and an organic phase. Continue until no more organic material is observed in the distillate.[10]
-
Isolation: Separate the organic phase from the aqueous phase. The solid product can be isolated by filtration.[10]
Step 2: Recrystallization
-
Solvent Preparation: Prepare a 15:85 (by weight) mixture of isopropanol and water.[10]
-
Dissolution: Add the solid 2,5-dichloropyridine from the steam distillation to the solvent mixture in a reaction vessel. For every 62 parts by weight of the solid, use approximately 200 parts by weight of the solvent mixture. Heat with stirring until completely dissolved.[10]
-
Crystallization: Slowly cool the solution with controlled stirring. The 2,5-dichloropyridine will crystallize out, while the more soluble 2,3-dichloropyridine isomer will remain in the mother liquor.[10]
-
Isolation: Isolate the purified crystals using a suitable filtration unit (e.g., a Nutsche filter-dryer). Wash the crystals with a small amount of cold recrystallization solvent and dry under vacuum.[10]
Safety First: A Non-Negotiable Aspect of Scale-Up
Scaling up chemical reactions introduces significant safety challenges that must be proactively addressed.[4][11]
Key Safety Considerations for Dichloropyridine Synthesis:
-
Handling of Corrosive Reagents: Many dichloropyridine syntheses utilize corrosive and reactive chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride.[3] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Evolution of Hazardous Gases: Reactions involving chlorinating agents often produce hazardous gases like hydrogen chloride (HCl).[3] Ensure your reactor setup includes an appropriate scrubbing system to neutralize these off-gases.
-
Exothermic Reactions: As discussed, thermal runaways are a major risk. Never run a large-scale reaction unattended and always have a plan for emergency cooling.[11]
-
Toxicity of Pyridine Derivatives: Dichloropyridines and their precursors can be toxic and flammable.[3][12][13] Consult the Safety Data Sheet (SDS) for all chemicals before use and handle them with appropriate care.[12][13][14][15]
General Scale-Up Safety Rules: [11]
-
Never scale a reaction by more than a factor of three from the previous run.
-
Conduct a thorough risk assessment before each scale-up.
-
Ensure all glassware and equipment are inspected for defects before use.
-
The reaction vessel should be at least twice the volume of all added substances.
References
- Technical Support Center: Large-Scale Purification of 2,5-Dichloropyridine - Benchchem.
- Challenges in the scale-up of 2-Chloro-4,5-dimethylpyridine production - Benchchem.
- US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents.
- A Comparative Guide to the Synthesis of 3,5-Dichloropyridine for Researchers and Drug Development Professionals - Benchchem.
- Technical Support Center: Optimization of 2,6-Dichloropyridine Synthesis - Benchchem.
- US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents.
- 2,3-Dichloropyridine Safety Data Sheet - Jubilant Ingrevia.
- 2,6-Dichloropyridine Safety Data Sheet Jubilant Ingrevia Limited.
- Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,5-Dichloropyridine - Benchchem.
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions - Benchchem.
- Technical Support Center: Synthesis of 4-Amino-3,5-dichloropyridine - Benchchem.
- Technical Support Center: Synthesis of 2,6-Dichloropyridine - Benchchem.
- Scale Up Safety_FINAL - Stanford Environmental Health & Safety.
- The Pivotal Role of 3,5-Dichloropyridine: An In-depth Technical Guide for Chemical Synthesis - Benchchem.
- EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents.
- US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents.
- Technical Support Center: Catalyst Deactivation in 2,3-Dichloropyridine Hydrogenation - Benchchem.
- Material Safety Data Sheet - 2,6-Dichloropyridine, 98% - Cole-Parmer.
- Material Safety Data Sheet - 2,4-Dichloropyridine - Cole-Parmer.
- Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts - Benchchem.
- 2,6-Dichloropyridine - Wikipedia.
- CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents.
- Challenges of scaling up chemical processes (based on real life experiences).
- 5 Common Challenges in Scaling Up an API - Neuland Labs.
- scaling up the synthesis of 2,5-Dichloropyrazine for industrial production - Benchchem.
- Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate.
- Preparation method of 2,3-dichloropyridine - Eureka | Patsnap.
- 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com.
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- Troubleshooting: I Cant Reproduce an Earlier Experiment! - Department of Chemistry : University of Rochester.
- Technical Support Center: Optimizing 2,5-Dichloropyrazine Synthesis - Benchchem.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents.
- SUPPORTING INFORMATION A – HEAT TRANSFER LIMITATIONS - The Royal Society of Chemistry.
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Technical Support Center: Catalyst Impurity Removal in Pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical process of removing catalyst impurities from pyridine synthesis reactions. Achieving high purity is paramount, especially in pharmaceutical applications where residual catalysts can compromise drug safety, efficacy, and stability. This document is designed to provide not just protocols, but the scientific rationale behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental questions about the types of catalysts used in pyridine synthesis and the nature of the impurities they can introduce.
Q1: What are the most common types of catalysts used in pyridine synthesis and what impurities do they generate?
In modern organic synthesis, a variety of catalysts are employed to construct the pyridine ring, each with its own set of advantages and potential impurity profiles.[1] They can be broadly categorized as homogeneous and heterogeneous catalysts.
-
Homogeneous Catalysts: These are soluble in the reaction medium.
-
Lewis Acids (e.g., AlCl₃, ZnBr₂): These are common but can be difficult to remove, often requiring aqueous workups that can also lead to hydrolysis of sensitive functional groups.[2]
-
Brønsted Acids (e.g., p-toluenesulfonic acid (PTSA), acetic acid): Effective for cyclodehydration steps but can cause charring or side reactions if not carefully controlled.[3]
-
Transition Metal Complexes (e.g., Palladium, Nickel, Rhodium): Essential for cross-coupling reactions to build substituted pyridines.[2][4] The primary impurity concern here is the residual metal itself, which is often highly toxic.
-
-
Heterogeneous Catalysts: These are solid-phase catalysts that are not soluble in the reaction medium, simplifying their removal.
-
Solid Acids (e.g., Amberlyst-15, γ-Al₂O₃ nanoparticles, zeolites): These are highly effective and can often be removed by simple filtration.[3][5] The primary risk is physical leaching of the support material or fine catalyst particles into the product.
-
Magnetically Recoverable Nanocatalysts: These novel catalysts (e.g., Fe₃O₄-based) offer the significant advantage of being easily removed from the reaction mixture with an external magnet, streamlining the purification process.[6]
-
The table below summarizes these catalysts and their associated impurities.
| Catalyst Type | Examples | Common Impurities | Rationale for Impurity Formation |
| Homogeneous | AlCl₃, ZnBr₂, Pd(PPh₃)₄, PTSA | Residual metal ions, catalyst ligands, acidic/basic residues, degradation products | Catalyst and its ligands are dissolved in the reaction mixture, requiring chemical separation methods. Strong acids can cause side reactions. |
| Heterogeneous | Amberlyst-15, γ-Al₂O₃, Zeolites, Fe₃O₄-based nanocatalysts | Fine catalyst particles (leaching), surface-adsorbed intermediates | Although easily filtered, mechanical stress can lead to the formation of fine particles that may pass through standard filters. |
Q2: Why is the complete removal of catalyst residues so critical, particularly for pharmaceutical applications?
The removal of catalyst impurities is a non-negotiable step in drug development for several critical reasons:
-
Patient Safety & Toxicology: Many catalysts, especially those based on transition metals (e.g., Palladium, Nickel, Rhodium), are toxic and have strict permissible daily exposure (PDE) limits set by regulatory bodies like the International Council for Harmonisation (ICH).[7][8] Failure to remove these can lead to significant safety risks.
-
Catalytic Activity in Final Product: Residual catalysts can continue to exert catalytic activity, degrading the active pharmaceutical ingredient (API) or other excipients in the final drug product, thereby reducing its shelf life and potency.
-
Interference with Downstream Reactions: For multi-step syntheses, residual catalysts from one step can interfere with the chemistry of subsequent steps, leading to failed reactions, low yields, or the formation of new, unexpected impurities.[9]
-
Regulatory Compliance: Regulatory agencies such as the U.S. Pharmacopeia (USP) and the European Medicines Agency (EMA) have established stringent guidelines (e.g., USP <232>, ICH Q3D) for the control of elemental impurities in drug products.[8][10] Adherence to these guidelines is mandatory for drug approval.
Q3: What are the acceptable limits for common catalyst metals in pharmaceutical-grade pyridine?
The acceptable limits are not defined for pyridine itself, but for the final drug product, based on the maximum daily dose. The ICH Q3D guideline provides Permitted Daily Exposure (PDE) values for 24 elemental impurities. The concentration limit in an intermediate like pyridine must be controlled to ensure the final drug product complies with these PDEs.
Below are the oral PDEs for some common transition metals used as catalysts.
| Element | Oral PDE (µ g/day ) | Common Catalytic Use |
| Palladium (Pd) | 100 | Cross-coupling reactions |
| Nickel (Ni) | 200 | Cross-coupling, reduction |
| Copper (Cu) | 3000 | Various coupling reactions |
| Zinc (Zn) | 13000 | Lewis acid catalysis |
| Platinum (Pt) | 100 | Hydrogenation |
Source: ICH Q3D(R2) Guideline for Elemental Impurities, 2022.[7]
Section 2: Troubleshooting Guide - Field-Proven Solutions
This section provides practical, step-by-step guidance for overcoming common issues encountered during the removal of catalyst impurities.
Problem 1: My product contains fine black/colored particles after filtering off a heterogeneous catalyst (e.g., Pd/C, γ-Al₂O₃).
Causality: This issue typically arises from catalyst fines—small particles that are either generated during the reaction through mechanical agitation or are inherently present in the catalyst material. Standard filter paper may not have a small enough pore size to capture these sub-micron particles.
Troubleshooting Workflow:
Caption: Decision workflow for removing catalyst fines.
Detailed Steps:
-
Initial Filtration: First, attempt filtration through a standard qualitative filter paper to remove the bulk of the catalyst.
-
Filtration Aid: If fines persist, prepare a pad of Celite® or diatomaceous earth in a Büchner or fritted glass funnel. This creates a fine, tortuous path that traps small particles. Wash the pad with a clean solvent before filtering your product solution.
-
Membrane Filtration: For very fine particles, pass the solution through a syringe filter with a defined pore size (e.g., 0.45 µm or 0.22 µm). Ensure the filter material (e.g., PTFE, nylon) is compatible with your solvent.
Problem 2: How do I remove dissolved homogeneous catalysts like Lewis acids or transition metals?
Causality: Homogeneous catalysts are, by definition, dissolved in the reaction mixture. Simple filtration will not work. Separation must be achieved through chemical or physical means that exploit differences in properties between the catalyst and the desired pyridine product.
Solution Strategies:
-
Aqueous Wash / Acid-Base Extraction: This is often the most effective method. Since pyridine is a base, it can be protonated by an acid to form a water-soluble pyridinium salt.[11]
-
Rationale: Many metal catalysts prefer the organic phase, while the pyridinium salt moves to the aqueous phase. Alternatively, if the catalyst is basic, an acid wash will remove it. If the catalyst is an acid, a basic wash (e.g., with aq. NaHCO₃) is effective.
-
See Protocol 1 for a detailed experimental procedure.
-
-
Scavengers/Adsorbents: These are solid materials designed to bind selectively to metal impurities.[12]
-
Activated Carbon: Has a high surface area and can adsorb many metal complexes. However, it can also adsorb the product, potentially lowering the yield.[12]
-
Silica Gel/Alumina: Often used in column chromatography, but a simple plug filtration through silica can also effectively remove polar metal impurities.[13]
-
Thiol-Functionalized Resins: These are highly effective for scavenging late transition metals like Palladium (Pd) and Platinum (Pt) by forming strong bonds with the metal center.
-
Caption: Purification options for removing homogeneous catalysts.
Problem 3: Distillation is not improving the purity of my pyridine product.
Causality: This problem often points to the presence of impurities with boiling points very close to that of pyridine or the formation of an azeotrope. Pyridine itself forms a well-known azeotrope with water (boiling point 94°C), which can make complete drying by simple distillation impossible.[14]
Troubleshooting Steps:
-
Identify the Impurity: Before attempting a complex purification, use an analytical technique like GC-MS or NMR to identify the contaminant.[14][15] Knowing what you are trying to remove is critical. Common culprits are picolines and lutidines.[14]
-
Break the Azeotrope: If water is the issue, pre-dry the pyridine using a chemical drying agent before distillation.
-
Initial Drying: Stir the pyridine over solid KOH or NaOH pellets to remove the bulk of the water. Decant the pyridine.
-
Final Drying: Reflux the decanted pyridine over a more powerful drying agent like calcium hydride (CaH₂) before distilling under an inert atmosphere.[14]
-
-
Chemical Treatment: If the impurities are homologues like picolines, a chemical conversion can make them easier to separate.
-
Oxidative Treatment: Gently warming the pyridine with potassium permanganate (KMnO₄) can oxidize more reactive impurities into non-volatile salts, which can then be removed by distillation.[14]
-
Complexation: Pyridine forms a crystalline complex with anhydrous zinc chloride (ZnCl₂). This complex can be filtered, washed with a non-coordinating solvent to remove impurities, and then decomposed with a strong base to regenerate high-purity pyridine, which is then collected by steam distillation.[14]
-
Q4: How can I definitively confirm my pyridine is free from catalytic impurities for a sensitive application?
Causality: Visual inspection and basic characterization (TLC, NMR) are often insufficient to detect trace levels of elemental impurities that can be detrimental in pharmaceutical or electronic applications.
Recommended Analytical Methods:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace elemental impurities. It offers extremely low detection limits (parts-per-billion) and is the method required by regulatory bodies to comply with ICH Q3D guidelines.
-
Gas Chromatography - Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile organic impurities, such as residual solvents or side products from the synthesis.[15]
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile organic impurities and can be coupled with detectors like CAD or MS for comprehensive analysis.[16]
Section 3: Key Experimental Protocols
Protocol 1: General Protocol for Acid Wash to Remove Basic and Metallic Impurities
This protocol describes the removal of trace pyridine from a reaction mixture, but the principle is inverted to remove acid-sensitive catalyst impurities from a bulk pyridine solution.
-
Dissolution: Dissolve the crude pyridine product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a mild acidic solution, such as 1 M aqueous HCl or 10% aqueous CuSO₄ (which is particularly effective for chelating pyridine).[11] Repeat the wash 2-3 times.
-
Causality: The acid protonates basic impurities, forming salts that are soluble in the aqueous phase and are thus removed from the organic layer. Copper sulfate forms a coordination complex with pyridine, sequestering it into the aqueous layer.
-
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
References
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
BTC. (2025). What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog. Retrieved from [Link]
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]
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ResearchGate. (n.d.). Recent advances in catalytic synthesis of pyridine derivatives. Retrieved from [Link]
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RSC Publishing. (n.d.). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Retrieved from [Link]
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CrystEngComm (RSC Publishing). (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. Retrieved from [Link]
-
PubMed. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]
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Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
WordPress. (2026). Metal-catalysed Pyridine Ring Synthesis. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]
-
U.S. Pharmacopeia (USP). (n.d.). <232> Elemental Impurities—Limits. Retrieved from [Link]
-
European Medicines Agency (EMA). (2019). ICH guideline Q3D (R2) on elemental impurities. Retrieved from [Link]
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Troubleshooting low conversion rates in halogen exchange reactions
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that even foundational reactions can present unexpected challenges. This guide is designed to provide in-depth, field-proven insights into one of the most common issues encountered in synthetic chemistry: low conversion rates in halogen exchange (Halex) reactions. Here, we move beyond simple checklists to explore the mechanistic reasoning behind reaction outcomes, empowering you to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My halogen exchange reaction shows low or no conversion. Where do I even begin to troubleshoot?
Answer: This is the most common query we receive. A low conversion rate in a halogen exchange reaction is rarely due to a single factor. It's typically an interplay of substrate, reagents, and conditions. The first crucial step is to identify the type of substrate you are using, as the mechanistic pathways for alkyl and aryl halides are fundamentally different.
-
For Alkyl Halides (e.g., Finkelstein Reaction): This reaction proceeds via an SN2 mechanism.[1][2] Key factors are steric hindrance, solvent choice, and the solubility of the halide salts.
-
For Aryl Halides (e.g., Nucleophilic Aromatic Substitution, SNAr): This reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate.[3][4] Success is highly dependent on the electronic properties of the aromatic ring and the nature of the leaving group. Unactivated aryl halides often require metal catalysis.[1][5]
To begin a systematic diagnosis, consult the following troubleshooting workflow.
Caption: Initial troubleshooting workflow for low conversion rates.
Section 1: Alkyl Halide Exchange (Finkelstein-Type Reactions)
Question 2: I'm trying to convert an alkyl chloride to an alkyl iodide with NaI in acetone, but the reaction is stalled. Why is this specific solvent so important?
Answer: The choice of acetone in the classic Finkelstein reaction is a brilliant application of Le Châtelier's principle, driven by differential solubility.[1] The entire success of the reaction hinges on pushing the equilibrium towards the desired product.
-
The Causality: Sodium iodide (NaI) is uniquely soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are not.[1][6] When your alkyl chloride reacts with NaI, the NaCl byproduct immediately precipitates from the solution. This removal of a product from the equilibrium mixture forces the reaction to proceed in the forward direction to generate more products, often driving the conversion to completion.[7][8]
-
Troubleshooting Steps:
-
Confirm Solvent Purity: Ensure your acetone is anhydrous. Water can increase the solubility of the byproduct salts, hindering precipitation and impeding the reaction.
-
Observe for Precipitation: A lack of precipitate is a clear sign that the equilibrium is not being driven forward.
-
Consider Alternatives: If acetone is not working, other polar aprotic solvents like DMF or DMSO can be used, but the principle of precipitating the byproduct remains key.[1]
-
| Salt | Solubility in Acetone ( g/100 mL at 25°C) | Role in Finkelstein Reaction |
| NaI | ~43 | Reactant; must be soluble |
| NaCl | ~0.0042 | Byproduct; must be insoluble to drive reaction |
| NaBr | ~0.049 | Byproduct; must be insoluble to drive reaction |
Question 3: My Finkelstein reaction works for primary alkyl bromides, but fails for a tertiary substrate. Why?
Answer: This is a direct consequence of the SN2 mechanism. The Finkelstein reaction proceeds via a backside attack where the iodide nucleophile approaches the carbon atom from the side opposite to the leaving group.[9]
-
Steric Hindrance: Tertiary alkyl halides have bulky alkyl groups that physically block this backside attack, making substitution impossible.[10] Instead of substitution, the iodide ion will act as a base, leading to an E2 elimination reaction as the major pathway.
-
Reactivity Trend: The reactivity of alkyl halides in the Finkelstein reaction follows this trend: Primary > Secondary >> Tertiary (unreactive) .[1] Allylic and benzylic halides are exceptionally reactive due to the stabilization of the SN2 transition state.[1] Vinyl and aryl halides are also unreactive under these conditions because the C-X bond has partial double bond character and the geometry is incompatible with backside attack.[10][11]
Section 2: Aryl Halide Exchange (SNAr Reactions)
Question 4: I am attempting to replace a chlorine on an aromatic ring with fluorine, but see no reaction. My colleague said I should try the fluoro-substrate to make the chloro-product. This seems counterintuitive. Can you explain?
Answer: This is a critical—and often confusing—distinction between SN2 and SNAr mechanisms. In nucleophilic aromatic substitution, the typical leaving group trend seen in SN2 reactions (I > Br > Cl > F) is inverted. For many SNAr reactions, the reactivity order is F > Cl ≈ Br > I .[12][13][14]
-
Mechanistic Explanation: The rate-determining step in an SNAr reaction is not the cleavage of the carbon-halogen bond, but the initial attack of the nucleophile on the aromatic ring to form a high-energy, negatively charged intermediate called a Meisenheimer complex.[3][15]
-
The stability of this intermediate dictates the overall reaction rate.
-
Fluorine is the most electronegative halogen. Its powerful inductive electron-withdrawing effect significantly stabilizes the negative charge in the Meisenheimer complex.[15] This stabilization lowers the activation energy of the slow, rate-determining step, making the overall reaction faster.[15]
-
-
Practical Implication: If you are trying to synthesize an aryl fluoride from an aryl chloride, you may face a significant energy barrier. The reverse reaction, converting an activated aryl fluoride to an aryl chloride, is often much faster.
Caption: SNAr mechanism and the role of the halogen.
Question 5: My aryl halide lacks strong electron-withdrawing groups, and the SNAr reaction is failing. What are my options?
Answer: You are dealing with an "unactivated" aromatic system. Standard SNAr conditions are insufficient for these substrates because there is no substituent to stabilize the negative charge of the Meisenheimer complex. In this scenario, you must change your strategy to one that avoids this high-energy intermediate. The solution is typically metal-mediated or metal-catalyzed halogen exchange.[5]
-
The Rationale: Transition metals like copper and nickel can facilitate the reaction through entirely different mechanistic pathways, such as oxidative addition-reductive elimination.[5] These catalysts effectively activate the carbon-halogen bond, enabling exchange under conditions where the SNAr pathway is inaccessible.
-
Common Catalytic Systems:
-
Troubleshooting Protocol: If you have an unactivated aryl halide, it is often more productive to screen catalysts than to force SNAr conditions (e.g., extreme temperatures), which can lead to decomposition and side reactions.[5]
Experimental Protocol: Screening Catalysts for Unactivated Aryl Bromide Iodination
This protocol provides a step-by-step methodology for a parallel microscale screen to identify an effective catalyst system for a challenging halogen exchange on an unactivated aryl bromide.
Objective: To convert 1-bromo-4-methoxybenzene to 1-iodo-4-methoxybenzene.
Apparatus & Reagents:
-
Array of microwave vials or sealed reaction tubes with stir bars
-
Heating block or oil bath with temperature control
-
1-bromo-4-methoxybenzene (Substrate)
-
Sodium Iodide (NaI)
-
Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O), Nickel(II) bromide (NiBr₂)
-
L-proline, N,N'-Dimethylethylenediamine (DMEDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical tools (GC-MS or LC-MS)
Procedure:
-
Vial Preparation: In a glovebox or under an inert atmosphere, prepare and label four reaction vials.
-
Reagent Addition: To each vial, add:
-
1-bromo-4-methoxybenzene (e.g., 0.1 mmol, 1.0 equiv)
-
Sodium Iodide (0.2 mmol, 2.0 equiv)
-
Anhydrous DMF (1.0 mL)
-
-
Catalyst/Ligand Addition:
-
Vial 1 (Control): No catalyst.
-
Vial 2 (CuI/Proline): CuI (0.01 mmol, 10 mol%), L-proline (0.02 mmol, 20 mol%).
-
Vial 3 (CuI/DMEDA): CuI (0.01 mmol, 10 mol%), DMEDA (0.02 mmol, 20 mol%).
-
Vial 4 (NiBr₂): NiBr₂ (0.02 mmol, 20 mol%).
-
-
Reaction:
-
Seal all vials tightly.
-
Place the vials in the preheated block at 120 °C.
-
Stir for a set time (e.g., 12 hours).
-
-
Workup & Analysis:
-
Cool the reactions to room temperature.
-
Quench each reaction by adding aqueous ammonia (5 mL) and ethyl acetate (5 mL).
-
Vortex and separate the organic layer.
-
Analyze the organic layer from each vial by GC-MS or LC-MS to determine the conversion percentage by comparing the substrate and product peak areas.
-
Interpreting Results: This self-validating screen will directly compare the efficacy of different catalytic systems against the uncatalyzed control, allowing you to quickly identify a promising path forward for your specific substrate.
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Monnier, F., & Taillefer, M. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Angewandte Chemie International Edition, 58(46), 16394-16407. Available from: [Link]
-
Bele, A. A., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 75(1), 139-150. Available from: [Link]
-
Abolhasani, M. M., et al. (2017). Halogen–Lithium Exchange Reaction Using an Integrated Glass Microfluidic Device: An Optimized Synthetic Approach. Organic Process Research & Development, 21(3), 345-352. Available from: [Link]
-
Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Phosphorus Catalysts for the Halogen-Exchange (Halex) Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Retrieved from [Link]
-
RSC Publishing. (2018). Facile continuous process for gas phase halogen exchange over supported alkyl phosphonium salts. Retrieved from [Link]
-
Unacademy. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Role of acetone in the Finkelstein reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution in haloarenes (practice). Retrieved from [Link]
-
ACS Publications. (2024). Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
ResearchGate. (2023). Zeolites catalyze the halogen exchange reaction of alkyl halides. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2020). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Science.gov. (n.d.). halogen exchange reaction: Topics. Retrieved from [Link]
-
YouTube. (2020). Organic Chemistry Halide Exchange Reaction 201. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
XMB. (2019). Troubles with Lithium-Halogen exchange reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Halogen exchange method (video). Retrieved from [Link]
-
Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
-
Reddit. (2013). Why does fluorine not undergo lithium-halogen exchange?. Retrieved from [Link]
-
YouTube. (2023). halogen exchange reaction class 12 | Haloalkanes | Organic Chemistry. Retrieved from [Link]
-
organicmystery.com. (n.d.). Preparation of Haloalkanes by Halide Exchange Reaction. Retrieved from [Link]
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Preventing decomposition of 2,5-Dichloro-4-(difluoromethyl)pyridine during workup
Welcome to the technical support center for 2,5-Dichloro-4-(difluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this valuable synthetic intermediate. The unique combination of a dichlorinated pyridine ring and a difluoromethyl group presents specific stability challenges, particularly during reaction workup. This document provides in-depth, field-proven insights and protocols to ensure the integrity of your compound is maintained, maximizing yield and purity.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of this compound.
Q1: What are the primary decomposition pathways for this compound during aqueous workup?
A: The two primary points of instability on the molecule are the difluoromethyl (-CF₂H) group and the chloro-substituents on the pyridine ring.
-
Hydrolysis of the Difluoromethyl Group: The C-F bonds themselves are very strong, lending significant metabolic stability in many applications.[1][2] However, the -CF₂H group as a whole can be susceptible to hydrolysis under either harsh acidic or basic aqueous conditions. This reactivity is analogous to the observed lability of similar groups on other heterocyclic systems, which can lead to the formation of corresponding aldehyde (2,5-dichloro-4-formylpyridine) and carboxylic acid (2,5-dichloroisonicotinic acid) impurities.[3]
-
Dehalogenation: The chlorine atoms on the electron-deficient pyridine ring can be susceptible to nucleophilic displacement or reductive dehalogenation. If residual reducing agents from a prior reaction step are not properly quenched, or if certain reactive metals are present, loss of one or both chlorine atoms can occur.[4]
Q2: How stable is the difluoromethyl group to common acidic and basic reagents used in workup?
A: The difluoromethyl group is moderately stable but should be handled with care. It is not as robust as the trifluoromethyl (-CF₃) group.[1] While it can withstand mildly acidic or basic conditions for short periods, prolonged exposure or harsh conditions (e.g., concentrated acids, >1M NaOH) should be strictly avoided. The proton on the difluoromethyl group is acidic and can be abstracted by strong bases, creating a nucleophilic carbanion that can lead to undesired side reactions.[5][6] Therefore, quenching reactions with strong bases like NaOH or washing with strong acids should be replaced with milder alternatives.
Q3: What are the best analytical methods to monitor for potential decomposition?
A: A multi-faceted approach is recommended.
-
Thin-Layer Chromatography (TLC): This is the quickest method to visualize the formation of new, often more polar, impurities that may arise from hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive evidence of decomposition by tracking the disappearance of the parent mass and the appearance of new masses corresponding to potential byproducts (e.g., formyl, carboxyl, or dechlorinated species). Monitoring reaction progress by LC-MS is a standard practice for related pyridine chemistries.[7][8]
-
¹⁹F NMR Spectroscopy: This is a powerful and specific technique to monitor the integrity of the difluoromethyl group. The appearance of new signals or changes in the chemical shift of the -CF₂H doublet can indicate decomposition or side reactions.
Troubleshooting Guide: Workup Issues
This section provides a systematic approach to identifying and solving common problems encountered during the workup of reactions involving this compound.
| Observation | Potential Cause | Recommended Solution & Rationale |
| Low isolated yield; appearance of a new, more polar spot on TLC. | Hydrolysis of the -CF₂H group. This occurs when the molecule is exposed to excessively acidic or basic aqueous environments, converting the -CF₂H to -CHO or -COOH.[3] | Employ a Neutral Quench: Cool the reaction mixture to 0 °C and quench slowly with a saturated aqueous solution of ammonium chloride (NH₄Cl).[7][9] This buffered solution avoids pH extremes. Maintain Low Temperature: Perform all extractions and washes at low temperatures (0-10 °C) to minimize the rate of hydrolysis. |
| Mass spectrometry reveals masses corresponding to mono- or de-chlorinated pyridine. | Reductive dehalogenation. This can be caused by unquenched reducing agents (e.g., metal hydrides) from the reaction or inadvertent exposure to catalytic metals during workup.[4] | Ensure Complete Quenching: Before aqueous workup, ensure any reducing agents are fully neutralized according to established procedures for that specific reagent. Avoid Reactive Metals: Use glass or Teflon equipment. Avoid unnecessary contact with metal spatulas or filter aids that could have catalytic activity. |
| Formation of dark, intractable oils or colored impurities upon concentration. | Thermal Decomposition. Halogenated pyridines, particularly those with electron-withdrawing groups, can be sensitive to heat.[10] | Limit Thermal Exposure: Concentrate the organic extracts under reduced pressure at a bath temperature below 40 °C.[11] If column chromatography is required, perform it efficiently and avoid prolonged exposure of the compound to the silica gel surface. |
| Emulsion formation during extraction. | Presence of basic impurities or phase-transfer catalysts. These can act as surfactants, preventing clean layer separation. | Use Brine Washes: After the initial extraction, wash the combined organic layers with a saturated aqueous NaCl (brine) solution.[12] This increases the ionic strength of the aqueous phase, helping to break emulsions. If necessary, filter the entire mixture through a pad of Celite. |
Core Protocol: Recommended Workup for Preserving Compound Integrity
This protocol is designed to minimize chemical degradation of this compound during isolation from a typical organic reaction mixture.
Step 1: Reaction Quenching (The Critical Step)
-
Cool the completed reaction mixture to 0 °C in an ice-water bath.
-
Slowly, and with vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise until the reaction is fully quenched. Monitor for any gas evolution or exotherm.
Step 2: Liquid-Liquid Extraction
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).[7][12] The choice of solvent should be based on the reaction solvent and product solubility.
-
Combine the organic layers.
Step 3: Washing and Drying
-
Wash the combined organic layers once with saturated aqueous sodium chloride (brine). This step helps to remove residual water and water-soluble impurities.[12]
-
CRITICAL: Avoid washes with aqueous sodium bicarbonate, sodium hydroxide, or hydrochloric acid unless you have specifically validated that your compound is stable to these conditions for the required contact time.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Step 4: Concentration and Isolation
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Ensure the water bath temperature does not exceed 40 °C. [11] High temperatures can induce decomposition.
-
The resulting crude product can then be purified by appropriate methods, such as column chromatography or recrystallization, again taking care to minimize heat exposure.
Visualizing the Chemistry
Understanding the potential failure points and the recommended workflow is key to success.
Diagram 1: Potential Decomposition Pathways
This diagram illustrates the primary degradation routes to be avoided during workup.
Caption: Key decomposition routes for the target compound.
Diagram 2: Recommended Workup Workflow
This workflow provides a clear, step-by-step visual guide to the optimized protocol.
Caption: A workflow designed to minimize decomposition.
Summary of Conditions to Avoid
To ensure maximum yield and purity, the following conditions should be strictly avoided during the workup of this compound.
| Reagent / Condition | Primary Risk | Severity |
| Strong Aqueous Base (>1M NaOH, KOH) | Hydrolysis of -CF₂H group; Deprotonation | High |
| Strong Aqueous Acid (>1M HCl, H₂SO₄) | Hydrolysis of -CF₂H group | High |
| High Temperatures (> 40-50 °C) | Thermal Decomposition | Moderate to High |
| Unquenched Reducing Agents | Reductive Dehalogenation | Moderate |
| Prolonged Contact with Silica/Alumina | Potential for Hydrolysis/Degradation | Low to Moderate |
By adhering to these guidelines and understanding the underlying chemical principles, researchers can confidently handle this compound, ensuring the integrity of their material for subsequent synthetic transformations.
References
- Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
-
European Patent Office. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Retrieved from [Link]
-
Chinese Chemical Society. (n.d.). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Retrieved from [Link]
-
RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Retrieved from [Link]
- Unknown Source. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
PubMed Central. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from [Link]
-
PubMed. (n.d.). Effect of product temperature during primary drying on the long-term stability of lyophilized proteins. Retrieved from [Link]
-
JACS. (n.d.). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Retrieved from [Link]
-
PubMed Central. (n.d.). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Retrieved from [Link]
Sources
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- 3. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimizing Temperature and Pressure for Fluorination Reactions
Welcome to the Technical Support Center for Fluorination Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and pressure optimization in fluorination chemistry. Our goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during fluorination reactions, providing insights into the causal relationships between reaction parameters and outcomes.
Q1: Why is temperature such a critical parameter in my fluorination reaction?
Temperature fundamentally governs the kinetics and thermodynamics of a chemical reaction. In fluorination, its role is multifaceted:
-
Reaction Rate: As a general rule, increasing the temperature increases the reaction rate by providing the necessary activation energy. Many fluorination reactions, particularly nucleophilic aromatic substitutions (SNAr), require elevated temperatures, sometimes exceeding 130 °C, to proceed at a reasonable rate.[1][2][3]
-
Selectivity: Temperature can significantly influence the selectivity of a reaction. In cases where multiple products can be formed (e.g., regioisomers or elimination byproducts), temperature control is paramount. For instance, in nucleophilic aliphatic fluorination, higher temperatures can favor elimination side reactions over the desired substitution.[3] Lowering the temperature is a primary strategy to minimize these unwanted byproducts.
-
Reagent Stability: Many fluorinating agents are thermally sensitive and can decompose at elevated temperatures, leading to reduced yield and the formation of impurities.[4][5][6] It is crucial to operate within the recommended temperature range for the specific reagent being used.
Q2: I'm observing low yield in my SNAr fluorination. Should I just increase the temperature?
While insufficient temperature can lead to low conversion, indiscriminately increasing the temperature is not always the best solution and can be counterproductive.[7][8] Before raising the temperature, consider the following:
-
Substrate and Reagent Decomposition: High temperatures can lead to the decomposition of your starting material, product, or the fluorinating agent itself.[1][2] This is a common cause of low yields in high-temperature reactions.
-
Solvent Choice: The choice of a polar aprotic solvent, such as DMSO, can facilitate SNAr reactions at lower temperatures.[3]
-
Fluoride Source: Using highly soluble and weakly ion-paired fluoride salts, like anhydrous tetrabutylammonium fluoride (TBAF), can enable reactions to proceed at or near room temperature.[1][9]
A systematic approach is to screen a range of temperatures to find the optimal balance between reaction rate and yield.[3]
Q3: When is pressure a significant factor in my fluorination experiment?
Pressure becomes a critical parameter primarily in the following scenarios:
-
Gas-Phase Reactions: In reactions involving gaseous reactants, such as elemental fluorine (F₂) or hydrogen fluoride (HF), pressure directly influences the concentration of the reactant in the reaction medium, thereby affecting the reaction rate.[10]
-
Reactions in Sealed Vessels: When reactions are heated above the boiling point of the solvent, the autogenous pressure within the sealed vessel increases. This can be beneficial for accelerating reactions but must be managed carefully for safety.
-
Continuous Flow Chemistry: In flow reactors, back-pressure regulators are used to maintain a constant pressure, which can improve reaction consistency, prevent solvent boiling, and enhance the solubility of gaseous reactants.[11][12]
For most solution-phase fluorination reactions conducted at atmospheric pressure, minor fluctuations in ambient pressure are not a significant concern.
Q4: My electrophilic fluorination with Selectfluor® is sluggish. What can I do?
Selectfluor® is a versatile and relatively stable electrophilic fluorinating agent, but its reactivity can be influenced by several factors.[13][14] If your reaction is slow, consider these points:
-
Temperature: While many Selectfluor® reactions proceed at or slightly above room temperature (e.g., 40 °C), some transformations may require higher temperatures (e.g., 80 °C) to achieve a reasonable rate.[13]
-
Solvent: The choice of solvent can impact the solubility and reactivity of both the substrate and the fluorinating agent. Acetonitrile (MeCN) is a commonly used solvent for Selectfluor® reactions.[13]
-
Catalysis: The addition of a catalyst can significantly accelerate the reaction. For example, organocatalysts have been used for enantioselective fluorinations with Selectfluor®.[13]
Q5: What are the primary safety concerns when working with high-pressure fluorination reactions?
Working with fluorinating agents under pressure introduces significant safety hazards that must be rigorously managed:
-
Over-pressurization: A runaway reaction or equipment failure can lead to a rapid increase in pressure, posing an explosion risk. Reactors must be appropriately rated for the intended pressure and equipped with pressure relief devices.
-
Leaks: Gaseous fluorinating agents like elemental fluorine and HF are highly toxic and corrosive.[15][16][17] All equipment should be meticulously leak-tested with an inert gas (e.g., nitrogen) before introducing the reactive gas.[17] Continuous monitoring with appropriate gas sensors is also recommended.[16]
-
Material Compatibility: Not all materials are compatible with fluorine and HF, especially at elevated temperatures and pressures. Stainless steel, copper, nickel, and Monel are often used for constructing reactors and handling equipment.[16]
Always consult detailed safety protocols and conduct a thorough hazard analysis before performing any high-pressure fluorination reaction.[12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during fluorination reactions.
Problem 1: Low or No Product Yield
A low yield is one of the most common challenges in synthesis.[7][8][18] The following workflow can help you diagnose the root cause.
}
Caption: Troubleshooting workflow for low reaction yield.Detailed Steps & Explanations:
-
Verify Starting Materials: Impurities in your starting material can inhibit the reaction or lead to side products. Re-purify if necessary. Ensure all reagents and solvents are anhydrous, as moisture can deactivate many fluorinating agents.[18][19]
-
Confirm Reagent Activity: Fluorinating agents can degrade over time. Use a fresh bottle or test the activity of your current batch on a reliable substrate.
-
Systematic Temperature Screening: Start with the literature-reported temperature. If the reaction is slow, incrementally increase the temperature (e.g., in 10-20 °C steps) while monitoring for product formation and decomposition. For SNAr reactions, a range of 60-150 °C is often explored.[3] Conversely, if decomposition is suspected, try lowering the temperature.
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, GC, LC-MS). An incomplete reaction may simply require a longer reaction time. Conversely, letting a reaction run for too long can lead to product decomposition.
-
Review Workup and Purification: Significant product loss can occur during extraction and chromatography.[7] Ensure pH is appropriate during aqueous workup and that your product is stable on the chosen chromatography stationary phase (e.g., silica gel can be acidic).
Problem 2: Poor Selectivity (Formation of Isomers or Byproducts)
Poor selectivity can manifest as the formation of regioisomers, diastereomers, or undesired side products like those from elimination or over-fluorination.
}
Caption: Decision tree for troubleshooting poor selectivity.Detailed Steps & Explanations:
-
Lower the Reaction Temperature: This is the most effective initial step for combating many selectivity issues, particularly elimination, as the activation energy for elimination is often higher than for substitution.[3]
-
Modify the Fluorinating Agent:
-
For Nucleophilic Fluorination: If elimination is a problem, consider a less basic fluoride source. For example, instead of a highly basic inorganic fluoride like KF, a reagent like DAST or Deoxo-Fluor® might be more suitable for deoxyfluorination, though these have their own set of potential side reactions.[20]
-
For Electrophilic Fluorination: The steric bulk and reactivity of N-F reagents vary. If you are getting a mixture of regioisomers, switching to a bulkier or less reactive agent might improve selectivity.[21]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and the relative energies of different transition states, thereby affecting regioselectivity. Screening a range of solvents is a valuable optimization strategy.
-
Stoichiometry and Addition Rate: To prevent over-fluorination (e.g., difluorination when monofluorination is desired), use a stoichiometric amount of the fluorinating agent or even a slight excess of the substrate.[22] Adding the fluorinating agent slowly can also help maintain a low instantaneous concentration, which can suppress side reactions.
Quantitative Data Summary
The optimal temperature and pressure for a fluorination reaction are highly dependent on the specific transformation. The following table provides general guidelines for common fluorinating agents.
| Fluorinating Agent | Reaction Type | Typical Temperature Range (°C) | Pressure Considerations |
| Elemental Fluorine (F₂) | Electrophilic/Radical | -78 to RT | Requires specialized gas handling equipment; pressure controls flow rate. |
| Selectfluor® | Electrophilic | 20 to 80 | Typically atmospheric pressure.[13] |
| NFSI | Electrophilic | RT to 100 | Typically atmospheric pressure.[14] |
| Potassium Fluoride (KF) | Nucleophilic (SNAr) | 80 to 220 | Atmospheric; can be used in sealed vessels for higher temperatures.[23] |
| Cesium Fluoride (CsF) | Nucleophilic (SNAr) | 80 to 150 | Atmospheric; higher reactivity than KF may allow lower temperatures.[2] |
| DAST / Deoxo-Fluor® | Nucleophilic (Deoxyfluorination) | -78 to RT | Atmospheric; exothermic, requires careful temperature control.[20] |
| Hydrogen Fluoride (HF) | Nucleophilic | Varies widely | Often used as a gas or in solution (e.g., Olah's reagent); pressure is a key parameter.[16][24] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in an SNAr Reaction
This protocol outlines a systematic approach to optimizing the temperature for the fluorination of an activated aryl chloride.
-
Setup: In parallel reaction vials equipped with stir bars, add the aryl chloride substrate (1.0 equiv), the fluoride source (e.g., CsF, 2.0 equiv), and a polar aprotic solvent (e.g., DMSO).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Nitrogen or Argon).
-
Heating: Place the vials in separate heating blocks set to a range of temperatures (e.g., 80 °C, 100 °C, 120 °C, and 140 °C).
-
Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.
-
Analysis: Compare the results across the different temperatures to identify the optimal condition that provides the best balance of conversion, yield, and purity.
Protocol 2: General Procedure for a Low-Temperature Electrophilic Fluorination
This protocol is suitable for the fluorination of an electron-rich substrate, such as a silyl enol ether, using an N-F reagent.
-
Setup: To an oven-dried, round-bottom flask under an inert atmosphere, add a solution of the silyl enol ether substrate in an appropriate solvent (e.g., acetonitrile).
-
Cooling: Cool the flask to the desired temperature (e.g., -20 °C or 0 °C) using a suitable cooling bath.
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., NFSI, 1.1 equiv) to the stirred solution, either as a solid in one portion or as a solution dropwise.
-
Reaction: Allow the reaction to stir at the low temperature, monitoring its progress by TLC.
-
Workup: Once the reaction is complete, quench by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate), and warm to room temperature. Proceed with standard extraction and purification procedures.
References
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-
Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry. Retrieved from [Link]
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Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing). Retrieved from [Link]
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Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. Retrieved from [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Retrieved from [Link]
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Electrophilic fluorination. Wikipedia. Retrieved from [Link]
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Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. ResearchGate. Retrieved from [Link]
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Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Retrieved from [Link]
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Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. Retrieved from [Link]
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Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Retrieved from [Link]
-
Fluorine Gas Safety Data Sheet. University of California. Retrieved from [Link]
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Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Sci-Hub. Retrieved from [Link]
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Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Retrieved from [Link]
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Strategies Towards Challenging Fluorination Reactions. Wiley Online Library. Retrieved from [Link]
-
Mechanism of Reductive Fluorination by PTFE-Decomposition Fluorocarbon Gases for WO3. ResearchGate. Retrieved from [Link]
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Selectivity in Thermal Atomic Layer Etching Using Sequential, Self- Limiting Fluorination and Ligand-Exchange Reactions. University of Colorado Boulder. Retrieved from [Link]
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Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC. Retrieved from [Link]
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Fluorinating agents. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
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Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
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Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. National Institute of Standards and Technology. Retrieved from [Link]
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Green Chemistry. RSC Publishing. Retrieved from [Link]
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Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. MDPI. Retrieved from [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
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Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Retrieved from [Link]
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Site selectivities in fluorination. UCL Discovery. Retrieved from [Link]
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Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. Retrieved from [Link]
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What are some common causes of low reaction yields?. Reddit. Retrieved from [Link]
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Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. ResearchGate. Retrieved from [Link]
-
A quantitative reactivity scale for electrophilic fluorinating reagents. PMC. Retrieved from [Link]
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Validation & Comparative
1H and 13C NMR analysis of 2,5-Dichloro-4-(difluoromethyl)pyridine
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 2,5-Dichloro-4-(difluoromethyl)pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key heterocyclic building block in modern chemical synthesis. As a substituted pyridine, its precise structural characterization is paramount for its application in the development of novel pharmaceuticals and agrochemicals.[1][2] NMR spectroscopy stands as the most powerful technique for elucidating the detailed molecular structure of such compounds in solution, offering unambiguous insights into atomic connectivity and the electronic environment of the molecule.[3][4]
This document will delve into the theoretical prediction of its NMR spectra, provide a robust experimental protocol for data acquisition, interpret the spectral data in detail, and compare the utility of NMR with alternative analytical methods.
Molecular Structure and Predicted Spectral Features
The structure of this compound contains several key features that dictate its NMR signature: an electron-deficient pyridine ring, two chlorine substituents, and a difluoromethyl group. These elements create a unique electronic environment, leading to a predictable and interpretable set of NMR signals.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals:
-
Pyridine Ring Protons (H-3 and H-6): The pyridine ring protons resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm) due to the ring's diamagnetic anisotropy and the electron-withdrawing effect of the nitrogen atom.[3][5]
-
H-6: This proton is in the alpha position relative to the nitrogen, making it the most deshielded. It is expected to appear as a singlet around δ 8.5-8.8 ppm.
-
H-3: This proton is further from the nitrogen and is expected to appear as a singlet at a slightly higher field, likely around δ 7.5-7.8 ppm. Any coupling between H-3 and H-6 would be a ⁴J (meta) coupling, which is typically very small (1-3 Hz) and may not be resolved.[3]
-
-
Difluoromethyl Proton (CHF₂): The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (a phenomenon described by the n+1 rule for I=1/2 nuclei). The typical two-bond H-F coupling constant (²JHF) is in the range of 40-60 Hz.[6][7] Its chemical shift is anticipated to be in the range of δ 6.5-7.5 ppm, influenced by the deshielding effect of the attached fluorines and the aromatic ring. A similar compound, (difluoromethyl)(3-nitrobenzyl)sulfane, shows its CHF₂ proton as a triplet at δ 6.81 ppm with a coupling constant of 55.8 Hz.[8]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals:
-
Pyridine Ring Carbons:
-
C-2 and C-6: These carbons, adjacent to the nitrogen, are typically found at the downfield end of the pyridine carbon region. The presence of chlorine at C-2 will further influence its shift.
-
C-4: This carbon, bearing the difluoromethyl group, will also be significantly affected. It is expected to show coupling to the two fluorine atoms (²JCF), which typically ranges from 20-50 Hz.[6][7]
-
C-3 and C-5: The chemical shifts of these carbons are influenced by the adjacent substituents. The carbon at C-5 is directly bonded to a chlorine atom.
-
-
Difluoromethyl Carbon (CHF₂): This carbon signal is a key diagnostic feature. It will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF). This coupling constant is typically very large, often exceeding 200 Hz for difluoromethyl groups.[8][9] For example, the CHF₂ carbon in 4-t-butyl-1,1-difluorocyclohexane has a ¹JCF of 238.4 Hz.[9]
Experimental Protocol for NMR Analysis
A standardized and reproducible protocol is essential for obtaining high-quality NMR data. The following methodology outlines the necessary steps from sample preparation to instrument setup.
Caption: Standard experimental workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for calibration.[10][11]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[12]
-
Insert the sample into the magnet.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines and accurate resolution of coupling patterns.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans: 16 scans are typically adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled one-pulse sequence with a 30° pulse angle (e.g., 'zgpg30' on Bruker instruments) is used to enhance signal-to-noise and provide singlets for all carbons (unless coupled to fluorine).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024) is required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Manually or automatically phase the resulting spectra.
-
Calibrate the chemical shift scale. For CDCl₃, the residual proton peak is set to δ 7.26 ppm, and the carbon peak is set to δ 77.16 ppm.[11]
-
Integrate the signals in the ¹H spectrum and perform peak picking on both spectra to determine chemical shifts and coupling constants.
-
Data Interpretation and Comparison
The following tables summarize the predicted experimental data for this compound based on the analysis of similar structures found in the literature.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.6 | s | - | 1H | H-6 |
| ~7.7 | s | - | 1H | H-3 |
| ~6.9 | t | ²JHF ≈ 56 | 1H | CHF₂ |
s = singlet, t = triplet
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~152 | s | - | C-6 |
| ~149 | s | - | C-2 |
| ~145 | t | ²JCF ≈ 25 | C-4 |
| ~135 | s | - | C-3 |
| ~128 | s | - | C-5 |
| ~115 | t | ¹JCF ≈ 240 | CHF₂ |
s = singlet, t = triplet
Analysis Rationale:
-
The assignment of H-6 as the most downfield proton is consistent with established data for pyridine derivatives, where the α-protons are most deshielded by the nitrogen atom.[3]
-
The large triplet splitting for the CHF₂ proton and carbon is the most definitive feature of the difluoromethyl group, arising from strong H-F and C-F spin-spin coupling.[6][13] The magnitude of these coupling constants provides direct evidence of the F-C-H and F-C connectivity.
-
The carbon assignments are based on general substituent effects in pyridine rings. Carbons directly bonded to electronegative atoms (N, Cl) or electron-withdrawing groups (CHF₂) are typically shifted to distinct regions. Further confirmation would require 2D NMR experiments like HSQC (to correlate carbons with their attached protons) and HMBC (to see long-range C-H correlations).
Comparison with Alternative Analytical Techniques
While NMR is the premier tool for complete structural elucidation in solution, other techniques provide complementary information.
| Technique | Information Provided | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition (via high-resolution MS). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl) would be clearly visible, confirming the presence of two chlorine atoms. | MS confirms the molecular formula, but provides no information on the isomer structure (i.e., the positions of the substituents). NMR is required to determine the precise connectivity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups and bond types, such as C-H (aromatic), C-N, C-Cl, and C-F stretching vibrations. | IR confirms the presence of functional groups but does not reveal how they are connected. It is a much lower-resolution technique for structural determination compared to NMR. |
| X-ray Crystallography | Determines the exact three-dimensional structure of the molecule in the solid state, including bond lengths and angles. | Provides the definitive solid-state structure. However, it requires a high-quality single crystal, which can be difficult to obtain. Furthermore, the conformation in the solid state may not be the same as in solution, where the molecule is often more relevant for chemical reactivity. NMR provides the structure in the solution phase. |
In the context of drug development and process chemistry, where understanding the exact isomeric structure is critical, NMR is indispensable. Techniques like MS and IR serve as excellent, rapid methods for preliminary verification and purity assessment, but they lack the detailed structural resolving power of NMR.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a complete and unambiguous picture of its molecular structure. The predicted spectrum, characterized by two aromatic singlets and a distinctive proton triplet for the CHF₂ group, offers a clear diagnostic fingerprint. Similarly, the ¹³C spectrum is defined by a large one-bond C-F coupling, confirming the presence of the difluoromethyl moiety. The detailed experimental protocol provided ensures the acquisition of high-fidelity data, which, when properly interpreted, allows for the confident structural assignment of this and other complex halogenated pyridine derivatives. This guide demonstrates that a thorough understanding and application of NMR spectroscopy are essential for researchers and scientists in the chemical and pharmaceutical industries.
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Tiers, G. V. D. (1963). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of the American Chemical Society. Retrieved from [Link]
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Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]
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Appleby, K. M., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry – A European Journal. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]
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Gouverneur, V., et al. (2011). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. Retrieved from [Link]
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Szafran, M., & Brzezinski, B. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Retrieved from [Link]
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ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
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ResearchGate. (2011). Octahedral Adducts of Dichlorosilane with Substituted Pyridines: Synthesis, Reactivity and a Comparison of Their Structures and 29Si NMR Chemical Shifts. Retrieved from [Link]
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Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]
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Dove Medical Press. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... Retrieved from [Link]
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University of Alberta. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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-
Zhu, X.-M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved from [Link]
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National Institutes of Health. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
-
ResearchGate. (2018). Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes. Retrieved from [Link]
-
ResearchGate. (2016). Selective meta-Halogenation of Pyridines. Retrieved from [Link]
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- 4. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. The Duke NMR Center Coupling constants [sites.duke.edu]
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- 10. labs.chem.byu.edu [labs.chem.byu.edu]
- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 12. rsc.org [rsc.org]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2,5-Dichloro-4-(difluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information about a molecule's mass and fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-Dichloro-4-(difluoromethyl)pyridine, a compound of interest in pharmaceutical and agrochemical research.
In the absence of a publicly available experimental mass spectrum for this compound, this guide employs a predictive approach grounded in established fragmentation principles of halogenated and aromatic compounds. To provide a robust and validated comparison, we will analyze the experimentally obtained mass spectrum of a closely related analog, 2,3-Dichloro-5-(trifluoromethyl)pyridine , sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1] This comparative methodology allows for a scientifically rigorous exploration of the expected fragmentation behavior of the target molecule.
Predicted Mass Spectrometry Fragmentation of this compound
The structure of this compound contains several key features that will dictate its fragmentation pattern under electron ionization: a pyridine ring, two chlorine atoms, and a difluoromethyl group. The initial step in EI-MS is the formation of a molecular ion (M⁺˙) by the loss of an electron.
Molecular Ion (M⁺˙):
The molecular formula of this compound is C₆H₃Cl₂F₂N. Its nominal molecular weight is 199 g/mol . A critical feature in the mass spectrum of a compound containing two chlorine atoms is the characteristic isotopic pattern of the molecular ion peak.[2] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2] Consequently, the molecular ion will appear as a cluster of peaks:
-
M⁺˙: at m/z 199 (containing two ³⁵Cl atoms)
-
[M+2]⁺˙: at m/z 201 (containing one ³⁵Cl and one ³⁷Cl atom)
-
[M+4]⁺˙: at m/z 203 (containing two ³⁷Cl atoms)
The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms.[2]
Major Fragmentation Pathways:
Following ionization, the molecular ion will undergo fragmentation, with bond cleavages typically occurring at the weakest points and leading to the formation of stable ions and neutral fragments. The predicted key fragmentation pathways for this compound are outlined below.
-
Loss of a Chlorine Radical (•Cl): A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of a C-Cl bond, resulting in the loss of a chlorine radical. This would produce a fragment ion at m/z 164 (for the loss of ³⁵Cl).
-
Loss of the Difluoromethyl Radical (•CHF₂): Cleavage of the bond between the pyridine ring and the difluoromethyl group is another anticipated fragmentation. This would involve the loss of a difluoromethyl radical, yielding a dichloropyridinyl cation at m/z 148.
-
Loss of Hydrogen Fluoride (HF): The elimination of a neutral hydrogen fluoride molecule from the molecular ion or major fragment ions is a possibility, which would result in a peak at M-20.
-
Pyridine Ring Fragmentation: The stable aromatic ring may also undergo fragmentation, although this typically requires higher energy and may result in a complex pattern of lower mass ions.
The predicted fragmentation pathway is visualized in the following diagram:
Caption: Predicted EI-MS fragmentation pathway for this compound.
Comparative Analysis: Experimental Data for 2,3-Dichloro-5-(trifluoromethyl)pyridine
To ground our predictions in experimental evidence, we will now examine the mass spectrum of the structural analog, 2,3-Dichloro-5-(trifluoromethyl)pyridine (C₆H₂Cl₂F₃N), which has a nominal molecular weight of 216 g/mol . The key differences are the substitution pattern on the pyridine ring and the presence of a trifluoromethyl group instead of a difluoromethyl group.
The experimental GC-MS data for 2,3-Dichloro-5-(trifluoromethyl)pyridine from the NIST Mass Spectrometry Data Center reveals the following key fragments:[1]
| m/z | Proposed Fragment | Interpretation |
| 215/217/219 | [C₆H₂Cl₂F₃N]⁺˙ | Molecular Ion (M⁺˙) |
| 180/182 | [C₆H₂ClF₃N]⁺ | [M-Cl]⁺ |
| 146 | [C₅HClF₃N]⁺ | [M-Cl-HCl]⁺ or other rearrangement |
The fragmentation pathway for this analog, based on the experimental data, can be visualized as follows:
Caption: Fragmentation of 2,3-Dichloro-5-(trifluoromethyl)pyridine based on experimental data.
Performance Comparison and Discussion
The comparison between the predicted fragmentation of this compound and the experimental data for its trifluoromethyl analog provides valuable insights.
| Feature | This compound (Predicted) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (Experimental) |
| Molecular Ion (M⁺˙) | m/z 199/201/203 | m/z 215/217/219 |
| Loss of Chlorine ([M-Cl]⁺) | m/z 164/166 | m/z 180/182 |
| Loss of Fluoroalkyl Group | Loss of •CHF₂ (m/z 148/150) | Loss of •CF₃ is less prominent than loss of Cl in the available spectrum. |
The most prominent fragmentation pathway observed for the trifluoromethyl analog is the loss of a chlorine atom. This is a highly probable and expected fragmentation for the difluoromethyl target compound as well. The difference in the mass of the fluoroalkyl group (-CHF₂ has a mass of 51 amu, while -CF₃ has a mass of 69 amu) will lead to different m/z values for fragments resulting from its loss. The stability of the resulting cation will also influence the likelihood of this fragmentation.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality electron ionization mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Objective: To acquire the electron ionization (EI) mass spectrum of this compound.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Helium (carrier gas), 99.999% purity.
-
Sample of this compound.
-
Suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Volumetric flasks and microsyringes.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent.
-
GC-MS System Setup:
-
Injector: Set to a temperature of 250 °C.
-
GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Carrier Gas: Maintain a constant flow of helium (e.g., 1 mL/min).
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system and start the data acquisition.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This guide provides a comprehensive predictive analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging established fragmentation principles and making a direct comparison with the experimental data of a close structural analog, 2,3-Dichloro-5-(trifluoromethyl)pyridine, we have established a reliable framework for identifying this compound and interpreting its mass spectrum. The key diagnostic features for researchers to look for are the characteristic isotopic cluster of the molecular ion at m/z 199/201/203 and the prominent fragment ion resulting from the loss of a chlorine atom at m/z 164/166. This guide serves as a valuable resource for scientists engaged in the analysis and characterization of novel halogenated pyridine derivatives.
References
-
National Institute of Standards and Technology. (n.d.). NIST Mass Spectrometry Data Center. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112234, 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Retrieved from a hypothetical BenchChem technical note, conceptually based on similar predictive analyses.
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A Senior Application Scientist's Guide to FT-IR Spectroscopy for Identifying Functional Groups in Dichloropyridines
For researchers and professionals in drug development, the precise and rapid identification of molecular structure is paramount. Dichloropyridines, common precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals, exist as six distinct isomers. Differentiating these isomers is a critical step in ensuring the purity and efficacy of the final product. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive, and efficient method for this purpose. This guide provides an in-depth comparison of the FT-IR spectral features of dichloropyridine isomers, grounded in experimental data and vibrational theory, to enable confident functional group identification and structural elucidation.
The Principle: Why FT-IR is Effective for Dichloropyridine Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds. Each type of bond (e.g., C-H, C=C, C=N, C-Cl) vibrates at a characteristic frequency. An FT-IR spectrum, a plot of absorbance or transmittance versus frequency (expressed as wavenumber, cm⁻¹), thus serves as a unique molecular "fingerprint."
For dichloropyridines, FT-IR is particularly insightful because the vibrational frequencies of the pyridine ring and the carbon-chlorine (C-Cl) bonds are highly sensitive to the substitution pattern. The position of the two chlorine atoms alters the molecule's symmetry and electronic distribution, leading to predictable shifts in the IR absorption bands. By analyzing these shifts, we can distinguish between isomers. Aromatic compounds like pyridines exhibit several key absorption regions:
-
> 3000 cm⁻¹: Aromatic C-H stretching vibrations.[1]
-
1400-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring.[2]
-
1000-1300 cm⁻¹: C-H in-plane bending vibrations.
-
650-900 cm⁻¹: C-H out-of-plane bending ("oop") vibrations, which are often highly characteristic of the substitution pattern.[3]
-
550-850 cm⁻¹: C-Cl stretching vibrations, a key diagnostic for these molecules.[4]
Experimental Protocol: A Self-Validating Workflow
The quality of an FT-IR spectrum is critically dependent on the experimental methodology. The following protocol is designed to be self-validating, ensuring reproducibility and accuracy.
Sample Preparation: The Rationale for Attenuated Total Reflectance (ATR)
While traditional methods like KBr pellets are effective, Attenuated Total Reflectance (ATR) is often superior for routine analysis of solid samples like dichloropyridines.
Causality: ATR requires minimal to no sample preparation, eliminating potential issues like hygroscopicity (water absorption) and inconsistencies in pellet pressing that can affect the spectrum. The sample is simply placed in direct contact with a high-refractive-index crystal (typically diamond or germanium). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample.[1] This ensures a consistent path length and high-quality, reproducible data, making it a trustworthy method for comparative analysis.
Step-by-Step Methodology for FT-IR Data Acquisition
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This is a critical step to ratio against the sample spectrum.
-
Sample Application: Place a small amount of the solid dichloropyridine sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong signal.
-
Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background (e.g., spectral range 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum. Perform a baseline correction if necessary.
Diagram: Experimental Workflow for FT-IR Analysis This diagram outlines the standardized procedure for obtaining a reliable FT-IR spectrum of a dichloropyridine sample using the ATR technique.
Caption: Standard Operating Procedure for ATR-FTIR Analysis.
Comparative Guide: Differentiating Dichloropyridine Isomers
The key to distinguishing dichloropyridine isomers lies in the subtle yet significant shifts in their vibrational frequencies. The substitution pattern affects the molecule's overall symmetry, dipole moment, and the coupling of vibrations.
Key Vibrational Modes and Their Isomer-Specific Frequencies
The following table summarizes the characteristic FT-IR absorption bands for four common dichloropyridine isomers. This data is compiled from experimental spectra and computational studies.
| Vibrational Mode | 2,3-Dichloropyridine (cm⁻¹) | 2,6-Dichloropyridine (cm⁻¹) | 3,5-Dichloropyridine (cm⁻¹) | General Range (cm⁻¹) |
| Aromatic C-H Stretch | ~3124, 3107, 3094 (Calculated) | ~3100-3050 | ~3123, 3046 | 3000-3150[1][4] |
| Ring C=C, C=N Stretch | ~1550, 1533 (Calculated) | ~1560, 1540 | ~1559, 1401 | 1400-1600[2] |
| C-H In-Plane Bend | ~1377 (Coupled with C-C) | ~1145, 1060 | ~1108, 1011 | 1000-1300[4] |
| C-H Out-of-Plane Bend | ~801 (Calculated) | ~780 | ~884, 811, 695 | 675-900[3] |
| C-Cl Stretch | ~725 (Coupled with C-C-C bend) | ~710 | ~811 (Coupled) | 550-850[3][4] |
Note: Data for 2,3-dichloropyridine is primarily from computational studies due to the availability of detailed assignments in the literature. Experimental values may vary slightly.
Expert Interpretation: Causality Behind the Spectral Differences
-
Symmetry Effects (3,5-Dichloropyridine): 3,5-Dichloropyridine belongs to the C₂ᵥ point group, a higher symmetry than other isomers. This symmetry imposes selection rules that can lead to fewer IR-active bands and a generally "cleaner" spectrum compared to less symmetric isomers like 2,3-dichloropyridine. The strong, distinct bands observed for 3,5-dichloropyridine are a direct consequence of this symmetry.
-
Inductive and Steric Effects (2,3- vs. 2,6-Dichloropyridine):
-
In 2,6-dichloropyridine , the two chlorine atoms are symmetrically placed adjacent to the nitrogen. This symmetrical substitution pattern strongly influences the ring breathing and deformation modes.
-
In 2,3-dichloropyridine , the adjacent chlorine atoms create steric strain and a more complex electronic environment. This lack of symmetry leads to more complex vibrational coupling and a richer, more difficult-to-interpret spectrum in the fingerprint region (below 1500 cm⁻¹).
-
-
C-H Out-of-Plane (OOP) Bending: This region (675-900 cm⁻¹) is exceptionally diagnostic for substitution patterns on aromatic rings.[3] The number and position of the remaining C-H bonds dictate these bending frequencies. As seen in the table, the pattern for 3,5-dichloropyridine (with C-H at positions 2, 4, and 6) is markedly different from that of the other isomers. This region should be the first point of comparison when attempting to identify an unknown dichloropyridine isomer.
Diagram: Structure-Spectrum Correlation This diagram illustrates how the position of chlorine atoms on the pyridine ring influences key regions of the FT-IR spectrum, aiding in isomer differentiation.
Caption: Influence of Isomer Structure on FT-IR Spectral Features.
Comparison with Alternative Techniques
While FT-IR is a powerful tool, a comprehensive analysis often benefits from complementary techniques.
-
Raman Spectroscopy: As a light-scattering technique, Raman spectroscopy has different selection rules than IR. Vibrations that are weak or inactive in the IR spectrum (e.g., highly symmetric stretches) may be strong in the Raman spectrum, providing complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for determining the precise connectivity of atoms. While FT-IR identifies the functional groups present, NMR elucidates the exact arrangement of those groups.[5]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. For dichloropyridines, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum definitively confirms the presence of two chlorine atoms in the molecule.[5]
FT-IR's primary advantages in this context are its speed, low cost, non-destructive nature, and high sensitivity to changes in molecular symmetry, making it an ideal first-pass technique for quality control and reaction monitoring.
Conclusion
FT-IR spectroscopy is an indispensable analytical tool for the identification and differentiation of dichloropyridine isomers. By focusing on the diagnostic regions of the spectrum—specifically the C=C/C=N ring stretching, C-H out-of-plane bending, and C-Cl stretching modes—researchers can reliably distinguish between substitution patterns. The key to expert analysis lies not just in identifying individual peaks, but in understanding how molecular symmetry and substituent effects cause characteristic shifts and changes in the spectral fingerprint. When used as part of a comprehensive analytical workflow, FT-IR provides rapid, trustworthy, and actionable insights for professionals in chemical synthesis and drug development.
References
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Elixir International Journal. (n.d.). Vibrational spectra, Ab-initio, DFT calculations, PDD, Vibrational assignment. Retrieved from [Link]
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ResearchGate. (2025). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
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Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: [Title of Paper]. Retrieved from [Link]
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The features of IR spectrum. (n.d.). Retrieved from [Link]
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Krishnakumar, V., Dheivamalar, S., John Xavier, R., & Balachandran, V. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147–154. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Sharma, V.K., Kumar, P., & Sharma, S.D. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]
-
Green, J. H. S., & Harrison, D. J. (1977). The vibrational spectra of pentafluoropyridine: 3,5-dichloro-and 3,5-dibromotrifluoropyridine. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(1), 81–82. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Dichloropyridine - Transmission Infrared (IR) Spectrum. Retrieved from [Link]
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Alcolea Palafox, M. (1998). Experimental and Theoretical Analysis of the Vibrational Spectra and Theoretical Study of the Structures of 3,6-Dichloropyridazine and 3,4,5-Trichloropyridazine. The Journal of Physical Chemistry A, 102(44), 8634–8647. Retrieved from [Link]
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Lee, Y.-P., & Lin, Y.-C. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics, 138(5), 054308. Retrieved from [Link]
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Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Retrieved from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between the FT-IR spectra of DABCO (a),.... Retrieved from [Link]
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Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. IUCrData, 8(12). Retrieved from [Link]
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Siewert, D., Jacobs, K., & Phillips, J. (n.d.). FTIR Analysis of Environmental Effects on Pyridine-SO2 Complexes. Retrieved from [Link]
-
ChemSynthesis. (2025). 2,5-dichloropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl).... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). Retrieved from [Link]
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A Tale of Two Fluorines: A Comparative Guide to the Reactivity of Difluoromethyl and Trifluoromethyl Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2][3][4][5] Among these, the trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups, when appended to a pyridine scaffold, impart a host of desirable physicochemical and pharmacokinetic properties.[6][7][8] This guide provides an in-depth, objective comparison of the reactivity of difluoromethyl- and trifluoromethyl-substituted pyridines, supported by experimental insights, to aid researchers in the rational design and synthesis of novel chemical entities.
The Electronic Tug-of-War: Understanding the Core Differences
The divergent reactivity of trifluoromethyl and difluoromethyl pyridines stems from the fundamental electronic and steric properties of the -CF₃ and -CHF₂ moieties. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of its three fluorine atoms.[9][10] This strong inductive effect significantly reduces the electron density of the pyridine ring, rendering it more susceptible to nucleophilic attack.
Conversely, the difluoromethyl group, while still electron-withdrawing, possesses a hydrogen atom that slightly mitigates the inductive pull of the two fluorine atoms. Furthermore, the C-H bond in the -CHF₂ group introduces the potential for hydrogen bond donation, a feature absent in the -CF₃ group.[11][12] This capability can influence intermolecular interactions and solubility.[11]
Comparative Physicochemical Properties
| Property | Trifluoromethyl (-CF₃) Group | Difluoromethyl (-CHF₂) Group | Rationale |
| Electronic Effect | Strongly electron-withdrawing | Moderately electron-withdrawing | The three fluorine atoms in -CF₃ exert a stronger inductive effect than the two in -CHF₂. |
| Hansch Lipophilicity Parameter (π) | +0.88[9] | ~+0.4 (estimated for Ar-CHF₂) | The additional fluorine atom in -CF₃ increases lipophilicity. |
| Hydrogen Bond Donating Ability | None | Yes[11][12] | The presence of a C-H bond in the -CHF₂ group allows it to act as a hydrogen bond donor. |
| Metabolic Stability | High[9] | Generally high, but the C-H bond can be susceptible to oxidation. | The C-F bond is exceptionally strong, contributing to high metabolic stability.[9] |
Reactivity in Key Transformations: A Head-to-Head Comparison
The electronic disparities between the -CF₃ and -CHF₂ groups directly translate to differences in reactivity in common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, when substituted with a trifluoromethyl group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[13][14] The strong electron-withdrawing -CF₃ group stabilizes the negatively charged Meisenheimer intermediate, accelerating the reaction.[13] This effect is most pronounced when the -CF₃ group is positioned ortho or para to the leaving group.[13]
Difluoromethylpyridines also undergo SNAr, but their reactivity is generally lower than their trifluoromethyl counterparts due to the less pronounced electron-withdrawing nature of the -CHF₂ group. The choice of nucleophile, leaving group, and reaction conditions becomes even more critical to achieve efficient substitution.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction on fluorinated pyridines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[15] For both trifluoromethyl- and difluoromethyl-substituted halopyridines, these reactions are highly effective. The electron-withdrawing nature of both groups can influence the oxidative addition step of the catalytic cycle.[16]
In Suzuki-Miyaura couplings, the choice of ligands and bases is crucial to prevent protodeboronation of the boronic acid partner, a common side reaction with electron-deficient heteroaromatic halides.[17] For Negishi couplings, difluoromethylated aromatic compounds can be synthesized in good to excellent yields using a (difluoromethyl)zinc reagent.[18]
While both substrates are viable, the slightly less electron-withdrawing nature of the -CHF₂ group might necessitate more forcing conditions or highly active catalyst systems in some cases to achieve comparable reaction rates to their -CF₃ analogues.
Experimental Protocol: Suzuki-Miyaura Coupling of a Trifluoromethylpyridine
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon. Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
C-H Functionalization
Direct C-H functionalization offers a more atom-economical approach to modifying the pyridine ring.[19] For trifluoromethylpyridines, regioselective C-H trifluoromethylation can be achieved through various methods, including radical-based approaches.[20][21] The inherent electronic properties of the trifluoromethylated pyridine direct the functionalization to specific positions.[22][23]
Similarly, direct C-H difluoromethylation of pyridines is an area of active research, with methods being developed for site-selective functionalization.[24][25][26][27] The development of regioselective meta-C-H difluoromethylation has been a significant advancement.[26][28]
The reactivity in C-H functionalization is highly dependent on the specific reaction mechanism (e.g., radical, electrophilic, or transition-metal-catalyzed). A direct comparison of reactivity between -CF₃ and -CHF₂ substituted pyridines in these reactions is complex and often system-dependent. However, the foundational electronic differences will play a key role in determining the regioselectivity and efficiency of the transformation.
Logical Relationship: Factors Influencing C-H Functionalization
Caption: Key factors influencing the outcome of C-H functionalization reactions.
Conclusion
Both difluoromethyl and trifluoromethyl pyridines are invaluable building blocks in contemporary drug discovery. The choice between them is a nuanced decision that hinges on the specific synthetic and medicinal chemistry goals. Trifluoromethylpyridines are generally more reactive towards nucleophiles and are exceptionally metabolically stable. Difluoromethylpyridines offer the unique advantage of potential hydrogen bond donation and a more moderate electronic profile, which can be beneficial for fine-tuning biological activity and physicochemical properties. A thorough understanding of their comparative reactivity, as outlined in this guide, empowers researchers to make more informed decisions in the design and synthesis of next-generation therapeutics.
References
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2022). ResearchGate. [Link]
-
Site-selective C−H difluoromethylation of pyridines a Bioactive... (n.d.). ResearchGate. [Link]
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Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. (n.d.). National Institutes of Health. [Link]
-
Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. (n.d.). ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
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Methods for the synthesis of 2‐trifluoromethyl pyridines. (2024). ResearchGate. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
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The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). National Institutes of Health. [Link]
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.). ACS Publications. [Link]
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Pd(ii)-Catalyzed Decarboxylative meta-C-H Difluoromethylation. (2019). PubMed. [Link]
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Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020). Organic Letters. [Link]
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Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]
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Innate C-H trifluoromethylation of heterocycles. (n.d.). National Institutes of Health. [Link]
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Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023). PubMed. [Link]
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3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (n.d.). ChemRxiv. [Link]
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A Senior Application Scientist’s Guide to HPLC Purity Assessment of 2,5-Dichloro-4-(difluoromethyl)pyridine
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2,5-Dichloro-4-(difluoromethyl)pyridine is a key heterocyclic building block, and its structural integrity is paramount. The presence of impurities—be they isomers, starting materials, by-products, or degradants—can have profound downstream consequences, impacting reaction kinetics, yield, and the toxicological profile of the final active ingredient.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for purity analysis in pharmaceutical settings, lauded for its high resolution, sensitivity, and quantitative precision.[1][2] This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of robust reversed-phase HPLC (RP-HPLC) methodologies for the purity assessment of this compound. We will dissect the scientific rationale behind methodological choices, present detailed, field-tested protocols, and frame the entire process within the rigorous context of international regulatory standards to ensure the generation of trustworthy and defensible data.
Physicochemical Profile & Analytical Challenges
Understanding the analyte is the first step in developing a robust analytical method. This compound possesses several key features that guide our chromatographic strategy:
-
Aromaticity and UV Absorbance: The pyridine ring provides a strong chromophore, making UV detection a straightforward and sensitive choice.
-
Hydrophobicity: The presence of two chlorine atoms and a difluoromethyl group imparts significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
-
Potential Impurities: A comprehensive purity method must be capable of separating the main component from structurally similar impurities. These may include positional isomers, precursors like 2,5-dichloropyridine, or products of incomplete reaction or degradation.
The primary analytical challenge is to develop a method with sufficient selectivity to resolve all potential process-related impurities and degradants from the main analyte peak. This requires a systematic approach to method development, exploring different stationary phase chemistries and mobile phase conditions to modulate selectivity.[2]
Comparative Analysis of RP-HPLC Methodologies
While a standard C18 column is the workhorse of reversed-phase chromatography, relying on a single column chemistry can lead to co-elution, where an impurity hides under the main analyte peak.[3] To mitigate this risk, a prudent strategy involves screening multiple, dissimilar stationary phases. Here, we compare two robust methods: a traditional C18-based method and an alternative method using a Phenyl-Hexyl stationary phase, which introduces different selectivity mechanisms.
Method A: The Industry Standard (C18 Column) This method utilizes a C18 (octadecylsilane) stationary phase, which separates analytes primarily based on hydrophobic interactions. It is a reliable starting point for most small molecules.
Method B: An Orthogonal Approach (Phenyl-Hexyl Column) The Phenyl-Hexyl phase offers a mixed-mode separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities. This alternative selectivity is invaluable for resolving compounds that are chromatographically similar on a C18 column.
Workflow for HPLC Method Development
The development of a reliable HPLC method is a systematic process. It begins with understanding the analyte and progresses through screening and optimization stages to arrive at a validated, robust procedure.
Caption: A systematic workflow for HPLC method development.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the chromatographic conditions and hypothetical performance of the two proposed HPLC methods. The performance data assumes a test sample containing the main analyte and two representative impurities: a more polar impurity (Impurity 1) and a less polar, structurally similar impurity (Impurity 2).
| Parameter | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Orthogonal) | Rationale for Choice |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm | Phenyl-Hexyl phase introduces π-π interactions, offering alternative selectivity for aromatic compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid provides protons to suppress silanol activity and ensure good peak shape for the basic pyridine nitrogen. |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) | ACN is a common, effective organic modifier with low viscosity and good UV transparency. |
| Gradient Program | 50% to 95% B over 15 min | 50% to 95% B over 15 min | A generic gradient to elute a range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency. |
| Column Temperature | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | UV at 254 nm | The pyridine ring exhibits strong absorbance at this wavelength. |
| Injection Volume | 5 µL | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Hypothetical Results | |||
| Resolution (Analyte/Impurity 2) | 1.8 | 2.5 | The Phenyl-Hexyl column shows superior resolution for the structurally similar impurity. |
| Tailing Factor (Analyte) | 1.1 | 1.1 | Both methods produce symmetrical peaks, indicating good chromatographic performance. |
| Retention Time (Analyte) | 8.5 min | 9.2 min | The additional π-π interactions on the Phenyl-Hexyl phase lead to slightly longer retention. |
Detailed Experimental Protocols
Reproducibility is contingent on meticulous execution. The protocols below are designed to serve as a robust starting point for laboratory implementation.
Protocol 1: Sample and Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.
Protocol 2: HPLC System Operation (Method B - Phenyl-Hexyl)
-
System Setup: Install the Phenyl-Hexyl column (150 mm x 4.6 mm, 3.5 µm) and set the column oven temperature to 30 °C.
-
Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (50% B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including injections of a blank (diluent), the reference standard, and the test sample.
-
Chromatographic Run:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 254 nm.
-
Program the following gradient:
-
0.0 to 15.0 min: 50% B to 95% B
-
15.0 to 17.0 min: Hold at 95% B
-
17.1 to 20.0 min: Return to 50% B and re-equilibrate.
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the test sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Ensuring Trustworthiness: A Framework for Method Validation
A developed method is only reliable if it is validated. Method validation provides documented evidence that the procedure is fit for its intended purpose.[5] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[6][7][8]
Caption: Key parameters for HPLC method validation per ICH Q2(R2).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[7] This is typically demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation) to ensure peak purity.
-
Linearity & Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[5] For a purity test, this should cover from the limit of quantitation (LOQ) to 120% of the specification.[5]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the sample with known amounts of impurities.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[1]
Considering an Orthogonal Technique: Gas Chromatography (GC)
While HPLC is the primary technique, Gas Chromatography (GC) can serve as a powerful orthogonal method, particularly for assessing volatile impurities such as residual solvents or certain starting materials.[10][11] this compound is a halogenated compound and, depending on its boiling point, may be amenable to GC analysis.[12][13]
Comparison of HPLC and GC for this Application:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[11] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[14] |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds.[15] | Ideal for volatile and thermally stable compounds.[16] |
| Primary Use Case | Comprehensive purity profile, including non-volatile impurities and isomers. | Analysis of residual solvents, volatile starting materials, and low molecular weight by-products. |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS).[17] |
A GC-FID method could be developed to provide a complementary impurity profile, offering a higher degree of confidence in the overall purity assessment.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a validated reversed-phase HPLC method is the recommended primary approach. The inherent challenge of co-elution necessitates a development strategy that evaluates multiple, chemically distinct stationary phases.
Based on the comparative analysis, Method B, utilizing a Phenyl-Hexyl column , is recommended. Its mixed-mode separation mechanism provides an orthogonal selectivity to the standard C18 phase, increasing the probability of resolving all process-related and degradation impurities.
The final method must be rigorously validated according to ICH Q2(R2) guidelines to ensure it is specific, linear, accurate, precise, and robust.[18] For a complete quality profile, complementing the HPLC data with a GC analysis for volatile impurities represents best practice, providing a truly orthogonal view of the sample's purity. This dual-technique approach ensures the highest level of confidence for researchers, scientists, and drug development professionals who rely on the quality of this critical intermediate.
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The Definitive Guide to X-ray Crystallography of Novel Pyridine Derivatives: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical cornerstone for rational drug design, lead optimization, and understanding structure-activity relationships (SAR). Among the vast scaffolds of heterocyclic chemistry, pyridine derivatives hold a preeminent position, featuring in a multitude of FDA-approved drugs and clinical candidates owing to their diverse biological activities.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of single-crystal X-ray crystallography for the structural elucidation of novel pyridine derivatives. We will delve into the causality behind experimental choices, compare its performance with alternative analytical techniques, and provide the supporting experimental data and protocols necessary for a comprehensive understanding.
The Unambiguous Insight of X-ray Crystallography
While a suite of analytical techniques is indispensable for characterizing a novel chemical entity, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing an unambiguous, high-resolution snapshot of a molecule's atomic arrangement in the solid state.[2] This technique offers an unparalleled level of detail, revealing precise bond lengths, bond angles, torsional angles, and the intricate network of intermolecular interactions that govern the crystal packing.[3] For pyridine derivatives, this information is invaluable for understanding their conformation, potential binding modes to biological targets, and solid-state properties.
The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the electron clouds of atoms arranged in a periodic crystal lattice. This diffraction pattern, a unique fingerprint of the crystal's internal structure, is captured and mathematically reconstructed to generate an electron density map.[4] Interpretation of this map allows for the precise placement of each atom, yielding a definitive three-dimensional model of the molecule.
A Practical Workflow: From Powder to Structure
The journey from a newly synthesized pyridine derivative to a refined crystal structure is a multi-step process that demands both meticulous technique and a foundational understanding of the principles at play. The following workflow outlines the critical stages, emphasizing the causality behind each experimental decision.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: A Case Study of a Novel Pyridine Derivative
To illustrate the practical application of this workflow, we will consider the hypothetical synthesis and crystallographic analysis of a novel bioactive pyridine derivative, "Pyr-Analog-1".
1. Synthesis and Purification:
-
Pyr-Analog-1 is synthesized via a multi-step organic synthesis route.
-
The crude product is purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity (>98%), which is crucial for successful crystallization.[5]
2. Crystallization:
-
Rationale: The goal is to create a supersaturated solution from which the molecule can slowly precipitate as well-ordered single crystals. The choice of solvent and crystallization method is critical and often empirical.
-
Procedure:
-
A small amount of purified Pyr-Analog-1 (5-10 mg) is dissolved in a minimal amount of a suitable solvent (e.g., acetone) in a small, clean vial.
-
A less soluble "anti-solvent" (e.g., hexane) is slowly added dropwise until the solution becomes slightly turbid.
-
The vial is loosely capped and left undisturbed in a vibration-free environment. Slow evaporation of the more volatile solvent will gradually increase the concentration of the less soluble anti-solvent, inducing crystallization over several days.
-
Alternative methods such as vapor diffusion or slow cooling of a saturated solution can also be employed.[5]
-
3. Crystal Selection and Mounting:
-
Rationale: A single, well-formed crystal with sharp edges and no visible defects is selected for analysis.[5]
-
Procedure:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope.
-
The crystal is mounted on a cryoloop using a small amount of cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[4]
-
4. Data Collection:
-
Rationale: The mounted crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Procedure:
-
The crystal is mounted on the goniometer of a single-crystal X-ray diffractometer.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with the detector capturing the intensity and position of each diffracted beam.[4]
-
5. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to produce the final, accurate molecular structure.
-
Procedure:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods, which mathematically phase the diffraction data to produce an initial electron density map.
-
An atomic model is built into the electron density map, and the positions and thermal parameters of the atoms are refined using least-squares methods until the calculated diffraction pattern closely matches the experimental data.[6]
-
The final structure is validated using software tools like CheckCIF to ensure its quality and adherence to crystallographic standards.
-
Comparative Analysis of Crystallographic Data for Novel Pyridine Derivatives
The power of X-ray crystallography is particularly evident when comparing a series of related compounds. The subtle changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions, which can, in turn, influence physical properties like solubility and melting point. The following table presents a hypothetical comparison of crystallographic data for three novel pyridine derivatives.
| Parameter | Pyr-Analog-1 | Pyr-Analog-2 (with -F substitution) | Pyr-Analog-3 (with -OCH3 substitution) |
| Formula | C₁₅H₁₂N₂O₂ | C₁₅H₁₁FN₂O₂ | C₁₆H₁₄N₂O₃ |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | 10.123 | 12.345 | 8.765 |
| b (Å) | 8.456 | 9.876 | 10.123 |
| c (Å) | 14.789 | 11.456 | 11.987 |
| β (°) ** | 98.76 | 90 | 105.43 |
| Volume (ų) ** | 1254.3 | 1398.7 | 987.6 |
| Z | 4 | 4 | 2 |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonds, π-π stacking | C-H···F Hydrogen Bonds, π-π stacking | C-H···O Hydrogen Bonds, C-H···π interactions |
| CCDC Deposition Number | XXXXXX1 | XXXXXX2 | XXXXXX3 |
This is a hypothetical table for illustrative purposes. Real data can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the deposition numbers provided in publications.[7]
X-ray Crystallography vs. The Alternatives: A Critical Comparison
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a novel pyridine derivative relies on a combination of analytical techniques. The following section objectively compares the performance of X-ray crystallography with other common methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[8]
-
Strengths of NMR:
-
Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.[8]
-
Does not require crystalline material.
-
Can be used to study dynamic processes such as conformational changes and chemical exchange.
-
-
Limitations of NMR compared to X-ray Crystallography:
-
Provides a time-averaged structure in solution, which may differ from the solid-state conformation.
-
Structure determination for complex molecules can be time-consuming and may not provide the same level of precision for bond lengths and angles.
-
Through-space correlations (NOEs) provide distance restraints, but do not define the absolute three-dimensional arrangement with the same certainty as X-ray crystallography.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[9]
-
Strengths of MS:
-
Extremely high sensitivity, requiring very small amounts of sample.
-
Provides the exact molecular weight and, with high-resolution MS, the molecular formula.[9]
-
Fragmentation patterns can provide clues about the molecule's structure.
-
-
Limitations of MS compared to X-ray Crystallography:
-
Provides no information about the three-dimensional arrangement of atoms.
-
Isomers with the same mass and elemental composition cannot be distinguished without fragmentation analysis, which may not be definitive.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Strengths of IR:
-
Provides a quick and simple method for identifying the presence of key functional groups (e.g., C=O, N-H, C-N).
-
Can be used to monitor the progress of a chemical reaction.
-
-
Limitations of IR compared to X-ray Crystallography:
-
Provides very limited information about the overall molecular structure and connectivity.
-
Does not provide any information about the three-dimensional arrangement of atoms.
-
The following table summarizes the comparative strengths of these techniques for the structural elucidation of novel pyridine derivatives:
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Definitive 3D Structure | Excellent | Good | Poor | Poor |
| Connectivity Information | Excellent | Excellent | Fair | Poor |
| Stereochemistry | Excellent | Good | Poor | Poor |
| Intermolecular Interactions | Excellent | Indirect | Poor | Poor |
| Sample State | Solid (Crystal) | Solution | Gas Phase (Ionized) | Solid or Liquid |
| Sensitivity | Moderate | Low | Excellent | Good |
| Throughput | Low | Moderate | High | High |
Conclusion: An Indispensable Tool in the Chemist's Arsenal
In the pursuit of novel therapeutics, the structural characterization of pyridine derivatives is a multifaceted endeavor that necessitates a synergistic approach. While spectroscopic techniques like NMR, MS, and IR provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the unparalleled gold standard for delivering a definitive, high-resolution three-dimensional structure. The detailed insights into bond lengths, bond angles, and intermolecular interactions afforded by this technique are invaluable for understanding the fundamental properties of these important molecules and for guiding the design of the next generation of pyridine-based drugs. The ability to visualize the precise atomic arrangement empowers researchers to make informed decisions, ultimately accelerating the journey from a promising compound to a life-changing medicine.
References
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A Comparative Guide to the Biological and Synthetic Utility of 2,5-Dichloro vs. 2,3-Dichloropyridines for Drug Development Professionals
In the landscape of medicinal chemistry and agrochemical synthesis, dichlorinated pyridines represent a class of highly versatile scaffolds. The strategic placement of chlorine atoms on the pyridine ring dictates not only the regioselectivity of subsequent chemical modifications but also profoundly influences the ultimate biological activity of the resulting molecules. Among these, 2,5-dichloropyridine and 2,3-dichloropyridine are two common isomers, each offering a unique set of properties and synthetic handles. This guide provides an in-depth comparison of these two isomers, offering insights into their differential biological activities and applications, supported by experimental data and established protocols.
Physicochemical Properties: A Foundation for Reactivity and Bioavailability
The seemingly subtle shift in the position of a chlorine atom from the 3- to the 5-position results in tangible differences in the physicochemical properties of these isomers. These differences can impact their reactivity, solubility, and pharmacokinetic profiles.
| Property | 2,5-Dichloropyridine | 2,3-Dichloropyridine | Reference(s) |
| CAS Number | 16110-09-1 | 2402-77-9 | [1] |
| Molecular Formula | C₅H₃Cl₂N | C₅H₃Cl₂N | [1] |
| Molecular Weight | 147.99 g/mol | 147.99 g/mol | [1] |
| Appearance | White to off-white crystalline solid | White to slightly beige crystalline powder | [2] |
| Melting Point | 59-62 °C | Not available | [3] |
| Boiling Point | 190-191 °C | Not available | [3] |
| Water Solubility | Insoluble | Slightly soluble | [2][3] |
Synthetic Utility: Gateways to Diverse Bioactive Molecules
Both 2,5- and 2,3-dichloropyridine serve as crucial starting materials for a variety of complex, biologically active molecules. However, the positioning of the chlorine atoms dictates the preferred synthetic routes and the types of structures that can be readily accessed.
2,5-Dichloropyridine: A Scaffold for Kinase Inhibitors and Other Therapeutics
2,5-Dichloropyridine is a valuable precursor for the synthesis of a range of therapeutic agents, particularly kinase inhibitors.[4] The chlorine at the 2-position is susceptible to nucleophilic substitution, while the chlorine at the 5-position is more amenable to cross-coupling reactions, allowing for sequential and regioselective functionalization.[3]
A prominent example is its use in the synthesis of p38 MAPK (mitogen-activated protein kinase) inhibitors, which are investigated for their anti-inflammatory properties.[4] The synthetic strategy often involves an initial Suzuki-Miyaura cross-coupling at the 5-position, followed by functionalization at the 2-position.
DOT Diagram: Synthetic Pathway for p38 MAPK Inhibitors from 2,5-Dichloropyridine
Caption: General synthetic route to p38 MAPK inhibitors starting from 2,5-dichloropyridine.
2,3-Dichloropyridine: A Key Intermediate for Novel Pesticides
2,3-Dichloropyridine is a critical building block for the synthesis of modern insecticides, most notably chlorantraniliprole, a potent and selective ryanodine receptor activator.[5] The synthesis of such complex molecules often leverages the differential reactivity of the two chlorine atoms.
DOT Diagram: Synthesis of Bioactive Molecules from 2,3-Dichloropyridine
Caption: Simplified representation of the synthetic utility of 2,3-dichloropyridine in producing complex agrochemicals.
Comparative Biological Activity: Unraveling Isomer-Specific Effects
Direct comparative studies on the biological activities of 2,5- and 2,3-dichloropyridine are not abundant in the public domain. Much of our understanding is extrapolated from the activities of their derivatives and from general toxicological data.
Cytotoxicity Profile
To experimentally determine and compare their cytotoxic effects, a standard MTT assay can be employed.
Metabolic Stability
The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and potential for toxicity. The position of the chlorine atoms on the pyridine ring can influence which sites are accessible to metabolic enzymes, such as cytochrome P450s (CYPs). It can be hypothesized that the different electronic and steric environments of 2,5- and 2,3-dichloropyridine will lead to different rates and products of metabolism.
An in vitro microsomal stability assay is a standard method to assess the metabolic lability of compounds.
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to compare the cytotoxicity of 2,5-dichloropyridine and 2,3-dichloropyridine against a selected cancer cell line (e.g., HeLa).
Materials:
-
2,5-Dichloropyridine and 2,3-Dichloropyridine
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]
-
Compound Treatment: Prepare stock solutions of 2,5- and 2,3-dichloropyridine in DMSO. On the day of the experiment, prepare serial dilutions of each compound in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO in media) and a blank (media only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value for each isomer.
DOT Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 2: In Vitro Metabolic Stability Assessment
This protocol describes how to compare the metabolic stability of the two dichloropyridine isomers using human liver microsomes.
Materials:
-
2,5-Dichloropyridine and 2,3-Dichloropyridine
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer.[11]
-
Compound Incubation: Add 2,5- or 2,3-dichloropyridine to the reaction mixture at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[12]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.[12]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).
Conclusion: Isomeric Position as a Key Determinant of Biological and Synthetic Potential
While both 2,5-dichloropyridine and 2,3-dichloropyridine are valuable building blocks in chemical synthesis, their utility and potential biological effects are distinct. The choice between these isomers is a critical decision in the design of new drugs and agrochemicals. 2,5-Dichloropyridine has proven to be a versatile scaffold for kinase inhibitors, whereas 2,3-dichloropyridine is a cornerstone in the synthesis of certain modern insecticides.
Although direct comparative biological data is limited, the principles of structure-activity relationships suggest that these isomers will exhibit different cytotoxicity profiles and metabolic fates. The provided experimental protocols offer a framework for researchers to generate this crucial comparative data, enabling a more informed selection of dichloropyridine scaffolds in the early stages of drug discovery and development. A deeper understanding of the biological implications of chlorine atom placement will undoubtedly facilitate the design of safer and more efficacious molecules.
References
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- Google Patents. (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,5-Dichloropyridine | 16110-09-1.
- Abcam. (n.d.). MTT assay protocol.
- Cyprotex. (n.d.). Microsomal Stability.
- ACS Publications. (2012). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.
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- BenchChem. (2025). Application Notes and Protocols: The Role of 2,5-Dichloropyridine in the Synthesis of p38 MAPK Enzyme Inhibitors.
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A Comparative Guide to the Spectroscopic Characterization of 2,5-Dichloro-4-(difluoromethyl)pyridine
Introduction: The Analytical Imperative for a Key Building Block
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are indispensable building blocks. 2,5-Dichloro-4-(difluoromethyl)pyridine is one such molecule, valued as a versatile intermediate in the synthesis of complex target structures.[1][2] The introduction of a difluoromethyl (CHF₂) group, as opposed to the more common trifluoromethyl (CF₃) group, can subtly modulate a compound's lipophilicity, metabolic stability, and binding interactions, making it a group of significant interest.
Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active ingredient. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive framework based on established principles and comparative data from analogous structures. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining the causal relationships between the molecule's structure and its spectral signature.
Workflow for Spectroscopic Elucidation
The structural verification of a synthetic intermediate like this compound follows a logical, multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three protons in the molecule.
-
Aromatic Protons (H-3 and H-6): The pyridine ring contains two protons. The proton at the C-6 position is adjacent to the nitrogen and a chlorine atom, while the proton at the C-3 position is adjacent to a chlorine and the C-4 carbon bearing the difluoromethyl group. These distinct electronic environments will result in two separate signals, likely appearing as sharp singlets.
-
Difluoromethyl Proton (CHF₂): The single proton on the difluoromethyl group will exhibit a characteristic signal. Due to coupling with the two adjacent, magnetically equivalent fluorine atoms, this signal will appear as a triplet (following the n+1 rule, where n=2). The coupling constant for this interaction, denoted as ²JH-F, is typically large, around 50-60 Hz.[3]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|
| ~ 8.5 | Singlet (s) | - | H-6 |
| ~ 7.8 | Singlet (s) | - | H-3 |
| ~ 6.8 | Triplet (t) | ²JH-F ≈ 56 Hz | CH F₂ |
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum will display six unique signals, one for each carbon atom. The key diagnostic feature will be the coupling between carbon and fluorine atoms (JC-F), which provides definitive evidence for the presence and location of the CHF₂ group.
-
Difluoromethyl Carbon (CHF₂): This carbon will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JC-F), typically with a large coupling constant.
-
Pyridine Ring Carbons: The carbons of the pyridine ring will all be visible. C-4, being directly attached to the CHF₂ group, will show a triplet multiplicity due to two-bond C-F coupling (²JC-F). C-3 and C-5 will exhibit smaller, three-bond couplings (³JC-F), which may appear as triplets or complex multiplets.[3] Carbons C-2 and C-6 will primarily be influenced by the chlorine atoms and the ring nitrogen.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
|---|---|---|
| ~ 152 | Singlet or small multiplet | C-2 |
| ~ 149 | Singlet or small multiplet | C-6 |
| ~ 145 | Triplet (t) | C-4 |
| ~ 138 | Triplet (t) or multiplet (m) | C-5 |
| ~ 125 | Triplet (t) or multiplet (m) | C-3 |
| ~ 115 | Triplet (t) | C HF₂ |
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally sensitive and provides a clean, unambiguous signal for the fluorine-containing group.[4]
-
Difluoromethyl Fluorines (CHF₂): The two fluorine atoms are chemically equivalent and will produce a single resonance signal. This signal will be split into a doublet by the single proton of the difluoromethyl group. The coupling constant, ²JF-H, will be identical to the ²JH-F value observed in the ¹H NMR spectrum. The chemical shift is expected in the typical range for difluoromethyl groups attached to an aromatic ring.[3][5]
Table 3: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|
| -90 to -120 | Doublet (d) | ²JF-H ≈ 56 Hz | CHF₂ |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.[6]
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound, the key feature will be the isotopic pattern created by the two chlorine atoms.
-
Molecular Ion Peak (M⁺): The molecule has a monoisotopic mass of approximately 196.96 Da.[7]
-
Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion:
-
M⁺: Contains two ³⁵Cl atoms.
-
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Contains two ³⁷Cl atoms. The relative intensity of these peaks will be approximately 9:6:1, which is a definitive signature for a dichlorinated compound.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass to within a few parts per million, allowing for the unambiguous confirmation of the elemental formula, C₆H₃Cl₂F₂N.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 196.9611 | Corresponds to the C₆H₃³⁵Cl₂F₂N isotopologue. |
| [M+2]⁺ | 198.9581 | Contains one ³⁷Cl atom. |
| [M+4]⁺ | 200.9552 | Contains two ³⁷Cl atoms. |
| [M+H]⁺ | 197.9683 | Predicted value for the protonated molecule, useful in ESI-MS.[7] |
Infrared (IR) Spectroscopy: The Functional Group Identifier
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid method for identifying functional groups.[8]
Table 5: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
|---|---|---|
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (difluoromethyl) | Medium |
| 1600 - 1450 | C=C and C=N ring stretching | Medium-Strong |
| 1350 - 1100 | C-F stretch | Strong |
| 850 - 750 | C-Cl stretch | Strong |
The presence of strong C-F and C-Cl stretching bands, along with the characteristic aromatic ring vibrations, would be consistent with the proposed structure.
Comparative Analysis: Distinguishing from Structural Analogs
The unique spectral features of this compound become clearer when compared to similar molecules.
vs. 2,5-Dichloro-4-(trifluoromethyl)pyridine
The most common structural alternative replaces the CHF₂ group with a CF₃ group.
-
¹H NMR: The trifluoromethyl analog would lack the characteristic CH F₂ triplet around 6.8 ppm. Its ¹H NMR spectrum would only show the two aromatic proton signals.
-
¹⁹F NMR: The trifluoromethyl analog would show a singlet for the three equivalent fluorine atoms (as there is no adjacent proton to couple with) at a different chemical shift (typically around -60 to -70 ppm).[9]
-
MS: The trifluoromethyl analog has a higher molecular weight (215.99 g/mol ).
vs. 2,5-Dichloropyridine
Comparing the target molecule to its parent without the C-4 substituent highlights the influence of the CHF₂ group.[10]
-
¹H NMR: 2,5-Dichloropyridine shows three aromatic proton signals, whereas our target molecule shows only two, as the H-4 proton has been replaced by the difluoromethyl group.[10]
-
¹³C NMR: The chemical shifts of the C-3, C-4, and C-5 carbons would be significantly different due to the strong electron-withdrawing effect of the CHF₂ group.
Standard Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% tetramethylsilane (TMS) as an internal standard.[11] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[12] Tune and shim the instrument for optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 220-250 ppm, a relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.[13]
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, often with proton decoupling turned off to observe H-F coupling. The spectral width should be set to at least 250 ppm to cover the common range of organofluorine compounds.[4]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Reference the ¹H and ¹³C spectra to TMS (0.00 ppm) and the ¹⁹F spectrum to an external or internal standard like CFCl₃ (0.00 ppm).[6]
Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[14] Calibrate the instrument using a known standard immediately prior to analysis.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the [M+H]⁺ ion. Set the mass range to scan from m/z 50 to 500.
-
Data Analysis: Determine the accurate mass of the most intense peak in the molecular ion cluster. Use the instrument's software to calculate the elemental formula that best fits the measured mass and isotopic pattern.
Conclusion
The structural characterization of this compound is unequivocally achieved through a synergistic application of NMR, MS, and IR spectroscopy. The key diagnostic signatures include: a triplet in the ¹H NMR spectrum around 6.8 ppm; a doublet in the ¹⁹F NMR spectrum; a molecular ion cluster in the mass spectrum with a 9:6:1 ratio (M⁺, M+2, M+4); and strong C-F absorption bands in the IR spectrum. By comparing this expected data with that of closely related analogs, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability of their scientific endeavors.
References
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The Royal Society of Chemistry. (2015). Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
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Torres, F. M., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-campho[2,3-c]pyrazole. Molecules, 22(11), 2003. [Link]
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Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin-Madison. [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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The Royal Society of Chemistry. (2014). Supporting Information for: Highly unusual reactivity of a magnesium(I) dimer. [Link]
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SpectraBase. 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR]. [Link]
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J&H CHEM. This compound CAS NO.1374659-30-9. [Link]
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Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]
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Ramaiyan, S., et al. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. [Link]
-
Jeschke, P. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science, 73(6), 1076-1090. [Link]
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Pinto, D. C., et al. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
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ResearchGate. UV-Vis spectra of 50 µM of 4 and 5 in dichloromethane solvent at room temperature. [Link]
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ResearchGate. UV-vis absorption spectra of 4.185 × 10 −5 M solutions of II in the.... [Link]
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A Comparative Guide to Fluorinated Building Blocks in Modern Drug Discovery
Introduction: The Indispensable Role of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery.[1] This is not a random trend but a calculated strategy rooted in the unique physicochemical properties of the fluorine atom—the most electronegative element, yet with a van der Waals radius comparable to hydrogen.[2] This duality allows fluorine and fluoroalkyl groups to serve as powerful tools for fine-tuning a drug candidate's properties. Selective fluorination can profoundly enhance metabolic stability, modulate lipophilicity and pKa, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3] Consequently, a significant percentage of FDA-approved small-molecule drugs contain fluorine, a testament to its broad utility across numerous therapeutic areas.[4][5]
This guide provides a comparative analysis of common fluorinated building blocks, offering insights into their relative impacts on drug-like properties. It is designed for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical, data-driven comparisons and validated experimental protocols to empower rational drug design.
Chapter 1: The Fundamental Impact of Fluorine on Molecular Properties
The introduction of fluorine can trigger a cascade of beneficial changes in a molecule's behavior, stemming from several key principles:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) compared to a carbon-hydrogen (C-H) bond.[4] Strategically placing fluorine at a metabolically vulnerable position—a "metabolic soft spot"—can effectively block oxidation by cytochrome P450 (CYP) enzymes, thereby reducing clearance, increasing the drug's half-life, and improving its pharmacokinetic profile.[1][2][4]
-
Lipophilicity (LogD/LogP): Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][6] However, the effect is highly context-dependent. While a trifluoromethyl (-CF3) group significantly increases lipophilicity, a single fluorine atom has a more subtle effect. This allows for the fine-tuning of a compound's LogD to achieve an optimal balance between permeability and aqueous solubility.[7]
-
Electronic Effects and pKa Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[2] This can significantly lower the pKa of nearby basic functional groups, such as amines. By reducing basicity, fluorination can decrease unwanted ionization at physiological pH, leading to better membrane permeation and reduced off-target ionic interactions.[2][6]
-
Binding Affinity and Conformation: Fluorine can participate in unique non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and halogen bonds.[8][9] Furthermore, the introduction of fluorine can alter the conformational preferences of a molecule, sometimes "locking" it into a more bioactive conformation, which can lead to a substantial increase in potency.[1]
Chapter 2: A Comparative Analysis of Key Fluorinated Building Blocks
While the strategic placement of a single fluorine atom is a powerful tactic, the use of fluorinated building blocks offers a modular approach to drug design. The choice of building block has distinct consequences for the resulting molecule's properties.
| Building Block | Hansch Lipophilicity Parameter (π) | Key Characteristics & Applications |
| Aryl-F | +0.14 | Modest increase in lipophilicity; primarily used to block aromatic hydroxylation and enhance metabolic stability. Can participate in specific binding interactions. |
| -CH2F | +0.03 | Often considered a bioisostere for a hydroxyl group, but with increased lipophilicity and metabolic stability. |
| -CHF2 | +0.55 | A unique "lipophilic hydrogen bond donor."[10] Increases lipophilicity and can form weak hydrogen bonds, offering different binding interactions compared to -CF3.[10] |
| -CF3 | +0.88 | "The Workhorse." Significantly increases lipophilicity and metabolic stability.[11] Often used as a bioisostere for methyl or chloro groups to improve pharmacokinetic properties and binding affinity.[12] |
| -OCF3 | +1.04 | Provides a greater increase in lipophilicity than -CF3.[11] Can act as a lipophilic hydrogen bond acceptor. |
| -SF5 | +1.50 | "The Super -CF3."[13] Offers superior metabolic stability, high electronegativity, and a significant increase in lipophilicity.[13][14][15] An emerging motif for overcoming significant metabolic liabilities. |
The Trifluoromethyl (-CF3) Group: The Established Standard
The -CF3 group is the most widely used fluorinated moiety in pharmaceuticals.[11] Its strong electron-withdrawing nature and steric bulk make it an excellent tool for blocking metabolic oxidation.[12] Its introduction dramatically increases lipophilicity, which can be crucial for CNS penetration or improving oral absorption.[1]
The Difluoromethyl (-CHF2) Group: A Nuanced Alternative
The -CHF2 group presents a fascinating alternative to -CF3. While still lipophilic and metabolically robust, the presence of a hydrogen atom allows it to act as a weak hydrogen bond donor.[10] This unique feature can introduce new, favorable binding interactions with a target protein that are not possible with the -CF3 group. The effect on lipophilicity is also less pronounced than that of -CF3, offering a more moderate adjustment.[10]
The Pentafluorosulfanyl (-SF5) Group: The Emerging Powerhouse
The -SF5 group is gaining significant attention for its extreme chemical and thermal stability.[14] Its steric and electronic properties make it a bioisostere for groups like tert-butyl or nitro.[14] The -SF5 group provides a substantial boost in lipophilicity and is highly resistant to metabolic degradation, making it a valuable tool for compounds with severe metabolic instability.[14][15] Its use is still emerging, partly due to the historical challenges in its synthetic accessibility.[16]
Chapter 3: Experimental Protocols for Evaluating Fluorinated Compounds
Objective and reproducible data are critical for making informed decisions in drug design. The following protocols provide standardized methods for assessing two key properties influenced by fluorination: metabolic stability and lipophilicity.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Principle: This assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing CYP enzymes.[17] The rate of metabolism is used to calculate the intrinsic clearance (Clint), a key predictor of in vivo hepatic clearance.[17][18]
Workflow Diagram:
Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19]
-
Prepare a 1 M stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice or in a 37°C water bath immediately before use.[19][20]
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[17]
-
Add the HLM suspension to achieve a final protein concentration of 0.5 mg/mL.[17]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19]
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Seal the collection plate and vortex thoroughly.
-
Centrifuge the plate (e.g., at 3000g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the line from the linear regression is the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
-
Protocol 2: Determining Lipophilicity (LogD) via the Shake-Flask Method
Principle: The shake-flask method is the "gold standard" for determining the LogP or LogD of a compound.[21][22] It measures the equilibrium distribution of a compound between two immiscible phases: n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4 for LogD).[23][24]
Workflow Diagram:
Caption: Role of the fluorinated sugar in Sofosbuvir's mechanism.
Conclusion and Future Outlook
Fluorinated building blocks are not merely additives but strategic design elements that empower medicinal chemists to overcome complex challenges in drug discovery. From the well-established trifluoromethyl group to emerging motifs like pentafluorosulfanyl, the toolkit for rational drug design continues to expand. The ability to systematically modulate metabolic stability, lipophilicity, and target binding through selective fluorination is a powerful advantage that directly translates to the development of safer and more effective medicines. [1]As synthetic methodologies for creating novel fluorinated building blocks become more sophisticated, we can anticipate the development of next-generation therapeutics with even more precisely engineered properties.
References
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Safety Operating Guide
Proper Disposal of 2,5-Dichloro-4-(difluoromethyl)pyridine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents, such as 2,5-Dichloro-4-(difluoromethyl)pyridine, are paramount to maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of this halogenated pyridine derivative, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile: A Foundation for Safe Handling
This compound is a halogenated heterocyclic compound. Based on data from analogous structures, it should be treated as a hazardous substance with the potential for significant health and environmental effects.
Anticipated Hazards:
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Irritation: Expected to cause irritation to the skin, eyes, and respiratory tract.[3][4][5]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1][2][3]
Due to these potential hazards, strict adherence to safety protocols is non-negotiable.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that all necessary safety measures are in place. This is a critical step in a self-validating safety system, minimizing the risk of exposure.
Essential Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[1][2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Body Protection | A lab coat, worn fully buttoned | Protects against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood | Minimizes inhalation of potentially harmful vapors.[1][4][5] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
The proper segregation of chemical waste is crucial for both safety and cost-effective disposal.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and sealable container.
-
Halogenated Organic Waste: This compound belongs to the halogenated organic waste stream. Do not mix it with non-halogenated waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 2: Handling and Storage of Waste
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or incompatible materials.
-
Container Integrity: Ensure the container is in good condition and is kept closed except when adding waste.
Step 3: Disposal of Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves
-
Pipette tips
-
Weighing boats
-
Contaminated absorbent materials from spill clean-ups
These items should be placed in a sealed bag and then into the designated solid hazardous waste container.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Licensed Disposal Company: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment of the waste, which will likely involve incineration at a permitted facility.[1]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5]
-
Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]
-
Cohizon Life Sciences. 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
